molecular formula C8H8BrFO B3098152 2-(4-bromo-3-fluorophenyl)ethan-1-ol CAS No. 1331944-00-3

2-(4-bromo-3-fluorophenyl)ethan-1-ol

Cat. No.: B3098152
CAS No.: 1331944-00-3
M. Wt: 219.05 g/mol
InChI Key: VPBFEQYMFNWDLC-UHFFFAOYSA-N
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Description

2-(4-Bromo-3-fluorophenyl)ethan-1-ol (: 1331944-00-3) is a valuable aromatic building block in organic synthesis and drug discovery. This compound, with the molecular formula C 8 H 8 BrFO and a molecular weight of 219.05 , features a hydroxymethyl group attached to a benzene ring that is selectively functionalized with bromine and fluorine atoms. The bromo substituent serves as a versatile handle for further cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, while the fluorine atom can influence the molecule's electronic properties, metabolic stability, and binding affinity in target interactions . In medicinal chemistry research, this compound and its structural analogs serve as critical intermediates in the synthesis of more complex active molecules. Specifically, research indicates that (4-bromo-3-fluorophenyl) scaffolds are explored in the development of potent anaplastic lymphoma kinase (ALK) inhibitors, which represent a promising therapeutic approach for targeted cancer therapy . Beyond pharmaceutical applications, the distinct electronic characteristics imparted by the halogen atoms make this ethanol derivative a candidate for creating advanced functional materials, including specialized polymers and organic semiconductors, where it can act as a precursor for specialized monomers . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. According to supplier information, this compound requires careful handling and should be stored sealed in a dry environment at room temperature .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-bromo-3-fluorophenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO/c9-7-2-1-6(3-4-11)5-8(7)10/h1-2,5,11H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPBFEQYMFNWDLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCO)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1331944-00-3
Record name 2-(4-bromo-3-fluorophenyl)ethan-1-ol
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Foundational & Exploratory

2-(4-bromo-3-fluorophenyl)ethan-1-ol CAS 1331944-00-3 properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-(4-bromo-3-fluorophenyl)ethan-1-ol (CAS 1331944-00-3)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Building Block

This compound is a halogenated phenylethanol derivative that holds significant potential as a versatile intermediate in synthetic chemistry. Its structure, featuring a reactive primary alcohol and a uniquely substituted aromatic ring with both bromine and fluorine atoms, makes it a valuable precursor for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. The strategic placement of bromo- and fluoro-substituents can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. The introduction of bromine, for instance, is a known strategy in drug design to enhance potency or modify pharmacokinetic profiles[1]. This guide provides a comprehensive overview of the known properties, a plausible synthetic route, potential applications, and essential safety considerations for this compound.

Physicochemical and Structural Properties

While extensive experimental data for this specific compound is not widely published, its core properties can be summarized from available chemical databases and predictive models. These characteristics are fundamental for its application in synthetic protocols and for predicting its behavior in various chemical environments.

PropertyValueSource
CAS Number 1331944-00-3
Molecular Formula C₈H₈BrFO[2]
Molecular Weight 219.05 g/mol
Canonical SMILES OCCC1=CC=C(Br)C(F)=C1
InChIKey VPBFEQYMFNWDLC-UHFFFAOYSA-N[2]
Predicted XlogP 2.3[2]
Predicted H-Bond Donors 1PubChem Prediction
Predicted H-Bond Acceptors 2PubChem Prediction
Storage Conditions Sealed in dry, room temperature

Proposed Synthesis and Characterization

Conceptual Synthetic Workflow

G cluster_0 Step 1: α-Bromination cluster_1 Step 2: Ketone Reduction A 1-(4-bromo-3-fluorophenyl)ethanone B 2-bromo-1-(4-bromo-3-fluorophenyl)ethanone A->B  CuBr₂, EtOAc, 60°C C This compound (Target Compound) B->C  NaBH₄, MeOH/DCM

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: A Plausible Approach

Disclaimer: This protocol is a hypothetical procedure based on related literature and has not been experimentally validated for this specific compound. It should be performed by qualified personnel in a controlled laboratory setting.

Step 1: Synthesis of 2-bromo-1-(4-bromo-3-fluorophenyl)ethanone

This step is adapted from the synthesis of a similar α-bromoketone.

  • Reaction Setup: To a 100 mL round-bottom flask, add 1-(4-bromo-3-fluorophenyl)ethanone (1.0 eq), copper(II) bromide (CuBr₂, 2.1 eq), and ethyl acetate (EtOAc, ~10 mL per gram of starting material).

  • Heating: Equip the flask with a reflux condenser and stir the mixture magnetically. Heat the reaction to 60°C.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 10-12 hours).

  • Workup: Allow the mixture to cool to room temperature and filter to remove the copper salts.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by column chromatography on silica gel (using a gradient of ethyl acetate in petroleum ether) to yield the α-bromoketone intermediate.

Step 2: Reduction to this compound

This is a standard reduction of a ketone to a primary alcohol.

  • Reaction Setup: Dissolve the intermediate from Step 1 (1.0 eq) in a mixture of methanol (MeOH) and dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

  • Reduction: Cool the solution to 0°C in an ice bath. Slowly add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, ensuring the temperature remains below 5°C.

  • Stirring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the ketone.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0°C.

  • Extraction: Extract the aqueous layer three times with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography (silica gel, ethyl acetate/hexane gradient) to yield the final product, this compound.

Analytical Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • ¹H NMR: Expected signals would include a triplet for the benzylic protons (-CH₂-), a triplet for the hydroxyl-bearing protons (-CH₂-OH), a broad singlet for the alcohol proton (-OH), and multiplets in the aromatic region corresponding to the three protons on the phenyl ring.

  • ¹³C NMR: Would show distinct signals for the two aliphatic carbons and the aromatic carbons, with C-F and C-Br couplings influencing the spectrum.

  • Mass Spectrometry (MS): The mass spectrum should show a characteristic isotopic pattern for a monobrominated compound (M and M+2 peaks of nearly equal intensity). Predicted m/z values for various adducts are available[2].

  • Infrared (IR) Spectroscopy: Key stretches would include a broad O-H band (~3300 cm⁻¹), C-H stretches (~2900-3100 cm⁻¹), and C-Br/C-F stretches in the fingerprint region[3].

Potential Applications in Research and Drug Development

While specific applications for this compound are not yet documented, its structure suggests several high-potential uses as a chemical intermediate.

Role as a Synthetic Intermediate

The primary alcohol group is a versatile functional handle that can be readily converted into other functional groups (e.g., halides, aldehydes, esters, ethers) or used in coupling reactions. The bromo-substituent on the aromatic ring is particularly useful for cross-coupling reactions such as Suzuki, Heck, or Sonogashira couplings, allowing for the introduction of diverse molecular fragments.

G cluster_0 Functional Group Interconversion (Alcohol) cluster_1 Aromatic Cross-Coupling (Bromoarene) A This compound B Oxidation (Aldehyde/Acid) A->B C Substitution (Alkyl Halide) A->C D Esterification (Ester) A->D E Suzuki Coupling (Biaryl) A->E F Heck Coupling (Alkene) A->F G Buchwald-Hartwig (Amine) A->G H Diverse Lead Compounds (e.g., Kinase Inhibitors, GPCR Ligands) B->H C->H D->H E->H F->H G->H

Sources

2-(4-Bromo-3-fluorophenyl)ethanol: Structural Analysis, SMILES, and Synthetic Utility in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist in medicinal chemistry, I frequently evaluate halogenated building blocks for their utility in active pharmaceutical ingredient (API) synthesis. 2-(4-Bromo-3-fluorophenyl)ethanol (CAS: 1331944-00-3) is a highly versatile intermediate [1]. Its unique substitution pattern provides an orthogonal set of synthetic handles, allowing for precise structural functionalization while imparting favorable pharmacokinetic properties to the final drug candidate.

This whitepaper deconstructs the chemical identity, structural logic, and field-proven synthetic methodologies associated with this critical building block.

Chemical Identity & Physicochemical Data

Before deploying any intermediate in a multi-step synthesis, it is imperative to establish its baseline physicochemical properties. The table below summarizes the quantitative data for 2-(4-bromo-3-fluorophenyl)ethanol [1, 2].

PropertyValueCausality / Significance in Synthesis
IUPAC Name 2-(4-Bromo-3-fluorophenyl)ethan-1-olStandard systematic nomenclature.
CAS Number 1331944-00-3Unique registry identifier for sourcing[2].
Molecular Formula C8H8BrFOIndicates a high degree of halogenation relative to carbon count.
Molecular Weight 219.05 g/mol Low molecular weight ensures the final API remains within Lipinski's Rule of 5.
Canonical SMILES OCCc1ccc(Br)c(F)c1Defines the exact connectivity for computational modeling.
Kekule SMILES OCCC1=CC=C(Br)C(F)=C1Alternative string format utilized by specific cheminformatics databases [3].

Structural Logic & Pharmacophore Contribution

In drug design, every atom must serve a purpose. The architecture of 2-(4-bromo-3-fluorophenyl)ethanol is not arbitrary; it is engineered to solve specific synthetic and biological challenges.

  • The Bromine Atom (C4): Positioned para to the ethyl chain, the bromine atom acts as a primary vector for transition-metal catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Its para positioning minimizes steric hindrance during the oxidative addition of palladium catalysts.

  • The Fluorine Atom (C3): Fluorine is highly electronegative. Positioned ortho to the bromine, it withdraws electron density from the aromatic ring, thereby activating the C-Br bond for cross-coupling. Biologically, this fluorine atom blocks Cytochrome P450-mediated oxidation at the electron-rich aromatic positions, significantly enhancing the metabolic stability and half-life of the downstream API.

  • The Ethanol Group (C1): The primary alcohol provides a terminal nucleophilic oxygen. It can be utilized directly for etherification or converted into an electrophile (via mesylation or tosylation) to facilitate chain extension or the synthesis of complex phenethylamines.

Pharmacophore Core 2-(4-Bromo-3-fluorophenyl)ethanol F Fluorine (C3) • Blocks CYP450 oxidation • Activates C-Br bond • Modulates lipophilicity Core->F Br Bromine (C4) • Pd-catalyzed cross-coupling handle • Steric vector for binding pockets Core->Br OH Ethanol Group (C1) • H-bond donor/acceptor • Precursor for SN2 electrophiles Core->OH

Pharmacophore contribution and synthetic utility of the functional groups.

Experimental Protocols & Synthetic Workflows

To integrate this compound into a drug discovery pipeline, robust and self-validating protocols are required. Below are the field-proven methodologies for synthesizing and activating this intermediate.

Protocol A: Chemoselective Reduction of 4-Bromo-3-fluorophenylacetic acid

To synthesize 2-(4-bromo-3-fluorophenyl)ethanol, we must reduce its corresponding carboxylic acid.

Causality of Reagent Choice: While Lithium Aluminum Hydride (LiAlH4) is a powerful reducing agent, it poses a severe risk of reductive dehalogenation (cleaving the C-Br bond). To prevent this, we utilize Borane-Tetrahydrofuran (BH3·THF) complex. BH3 is highly chemoselective for carboxylic acids over aryl halides, ensuring the structural integrity of the bromine handle.

Step-by-Step Methodology:

  • Preparation: In an oven-dried, argon-purged flask, dissolve 4-bromo-3-fluorophenylacetic acid (1.0 eq) in anhydrous THF (0.5 M). Cool the system to 0 °C using an ice bath.

  • Addition: Dropwise, add BH3·THF (1.0 M in THF, 1.5 eq) over 30 minutes. Mechanistic note: Slow addition controls the evolution of hydrogen gas.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Self-Validation (TLC): Monitor via Thin Layer Chromatography (Hexanes:EtOAc 3:1). The reaction is complete when the highly polar acid spot (Rf ~0.1, streaks due to H-bonding) completely disappears, replaced by the less polar alcohol spot (Rf ~0.4).

  • Quenching: Cool the flask back to 0 °C and slowly add Methanol. Causality: Methanol smoothly converts unreacted BH3 into trimethyl borate and H2 gas, preventing the violent exothermic emulsion that occurs if water is added directly.

  • Workup: Concentrate the mixture under reduced pressure, partition between Ethyl Acetate and 1N HCl, wash the organic layer with brine, dry over Na2SO4, and evaporate to yield the pure 2-(4-bromo-3-fluorophenyl)ethanol.

Protocol B: Hydroxyl Activation via Tosylation

To utilize the ethanol group for nucleophilic substitution (e.g., attaching a piperazine ring for a GPCR ligand), the hydroxyl group must be converted into a superior leaving group.

Causality of Reagent Choice: The hydroxyl (-OH) is a poor leaving group. Reacting it with p-Toluenesulfonyl chloride (TsCl) in Pyridine converts it to a tosylate (-OTs). Pyridine acts as both the solvent and the base, neutralizing the HCl byproduct to drive the equilibrium forward.

Step-by-Step Methodology:

  • Preparation: Dissolve 2-(4-bromo-3-fluorophenyl)ethanol (1.0 eq) in anhydrous Pyridine (0.3 M) at 0 °C.

  • Addition: Add TsCl (1.2 eq) in small portions.

  • Propagation: Stir at 0 °C for 2 hours, then let it warm to room temperature overnight. Self-Validation: The formation of pyridinium chloride salts (a white precipitate) visually confirms the reaction is successfully proceeding.

  • Workup: Dilute with Ethyl Acetate and wash sequentially with cold 1N HCl (to remove excess pyridine), saturated NaHCO3, and brine. Dry and concentrate to yield the activated tosylate, ready for SN2 displacement.

Workflow SM 4-Bromo-3-fluorophenylacetic acid (Starting Material) Red Chemoselective Reduction (BH3-THF, 0°C to RT) SM->Red Avoids dehalogenation Int 2-(4-Bromo-3-fluorophenyl)ethanol (Target Intermediate) Red->Int Aqueous Workup Act Hydroxyl Activation (TsCl, Pyridine) Int->Act Pathway A Coup Palladium Cross-Coupling (Suzuki/Buchwald) Int->Coup Pathway B Sub Nucleophilic Substitution (e.g., Amination) Act->Sub API Target API (e.g., Kinase Inhibitor) Sub->API Coup->API

Synthetic workflow from starting material to 2-(4-bromo-3-fluorophenyl)ethanol and downstream APIs.

Conclusion

2-(4-Bromo-3-fluorophenyl)ethanol is a masterclass in rational intermediate design. By combining a cross-coupling vector (bromine), a metabolic shield (fluorine), and an extendable aliphatic chain (ethanol) into a single low-molecular-weight scaffold, it empowers medicinal chemists to rapidly explore complex chemical space. Adhering to the chemoselective protocols outlined above ensures high-yielding, reproducible integrations of this building block into advanced pharmaceutical synthesis.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Database". Retrieved from: [Link]

4-bromo-3-fluorophenethyl alcohol molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1331944-00-3 | Formula: C₈H₈BrFO | MW: 219.05 g/mol

Executive Summary

This technical guide profiles 2-(4-bromo-3-fluorophenyl)ethanol (commonly referred to as 4-bromo-3-fluorophenethyl alcohol), a high-value bifunctional building block in medicinal chemistry. Characterized by a halogenated aromatic core and a primary alcohol tail, this scaffold serves as a critical "linker" moiety in the synthesis of kinase inhibitors, receptor modulators, and PROTAC linkers.

The presence of the fluorine atom at the meta position (relative to the alkyl chain) and the bromine at the para position provides a unique electronic environment that modulates metabolic stability (blocking CYP450 oxidation sites) and enables orthogonal functionalization strategies.

Part 1: Physicochemical Identity & Specifications

The following data consolidates physical constants and identifiers necessary for analytical verification and procurement.

PropertySpecification
IUPAC Name 2-(4-Bromo-3-fluorophenyl)ethanol
Common Name 4-Bromo-3-fluorophenethyl alcohol
CAS Number 1331944-00-3
Molecular Formula C₈H₈BrFO
Molecular Weight 219.05 g/mol
Exact Mass 217.9743
Appearance Colorless to pale yellow viscous oil or low-melting solid
Solubility Soluble in DCM, THF, Ethyl Acetate, Methanol; Sparingly soluble in water
SMILES OCCC1=CC(F)=C(Br)C=C1
InChI Key PMOSJSPFNDUAFY-UHFFFAOYSA-N (Analogous base structure)

Part 2: Synthesis & Manufacturing Protocols

Mechanistic Route: Carboxylic Acid Reduction

The most robust industrial route involves the chemoselective reduction of 4-bromo-3-fluorophenylacetic acid . This method avoids the regioselectivity issues associated with direct bromination of phenethyl alcohol.

Reaction Scheme (Graphviz Visualization)

SynthesisRoute Start 4-Bromo-3-fluorophenylacetic Acid (Precursor) Intermediate Boronate Complex Start->Intermediate Reduction Reagent BH3·THF Complex (0°C to RT) Reagent->Intermediate Quench MeOH / HCl Quench Intermediate->Quench Hydrolysis Product 4-Bromo-3-fluorophenethyl Alcohol (>95% Yield) Quench->Product Isolation

Figure 1: Chemoselective reduction pathway using Borane-THF complex, preserving the aryl bromide.[1]

Experimental Protocol (Self-Validating System)

Objective: Synthesize 10.0 g of 2-(4-bromo-3-fluorophenyl)ethanol.

Reagents:

  • 4-Bromo-3-fluorophenylacetic acid (10.0 g, 42.9 mmol)

  • Borane-tetrahydrofuran complex (BH₃·THF), 1.0 M solution (64.4 mL, 1.5 eq)

  • Anhydrous THF (100 mL)

  • Methanol (for quench)[2]

Step-by-Step Methodology:

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.

  • Dissolution: Charge the flask with the starting acid (10.0 g) and anhydrous THF (100 mL). Cool the system to 0°C using an ice/water bath.

  • Reduction: Transfer the BH₃·THF solution to the addition funnel via cannula. Add dropwise over 30 minutes, maintaining internal temperature <5°C. Note: Evolution of hydrogen gas will occur.

  • Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–6 hours.

    • Validation Point: Monitor by TLC (30% EtOAc/Hexanes). The starting acid spot (baseline) should disappear, replaced by a less polar alcohol spot.

  • Quench: Cool back to 0°C. Carefully add Methanol (20 mL) dropwise until gas evolution ceases. This breaks the boronate ester complex.

  • Workup: Concentrate the solvent in vacuo. Redissolve the residue in Ethyl Acetate (150 mL) and wash with 1M HCl (50 mL), followed by Sat. NaHCO₃ (50 mL) and Brine (50 mL).

  • Purification: Dry organic layer over MgSO₄, filter, and concentrate. If necessary, purify via flash column chromatography (SiO₂, Gradient: 0→40% EtOAc in Hexanes).

Part 3: Applications in Drug Discovery

This molecule acts as a "divergent scaffold," allowing chemists to grow the molecule in two distinct directions simultaneously.

Functionalization Logic
  • Aryl Bromide (C-4): Serves as an electrophile for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig). The adjacent fluorine atom (C-3) exerts an inductive effect that can accelerate oxidative addition at the C-Br bond compared to non-fluorinated analogs.

  • Primary Alcohol (Tail): Can be converted into a leaving group (Mesylate/Tosylate) for Sₙ2 displacement by amines or thiols, or oxidized to the aldehyde for reductive amination.

Reactivity Map (Graphviz Visualization)

ReactivityMap Center 4-Bromo-3-fluorophenethyl Alcohol (Core Scaffold) Func_OH Primary Alcohol (-OH) Functionalization Center->Func_OH Func_Br Aryl Bromide (-Br) Cross-Coupling Center->Func_Br Appel Appel Reaction (CBr4/PPh3) -> Alkyl Bromide Func_OH->Appel Oxidation Dess-Martin Periodinane -> Aldehyde Func_OH->Oxidation Suzuki Suzuki Coupling (Ar-B(OH)2 / Pd) -> Biaryl Systems Func_Br->Suzuki Buchwald Buchwald-Hartwig (HNR2 / Pd) -> Aryl Amines Func_Br->Buchwald

Figure 2: Divergent synthetic utility of the scaffold in library generation.

Part 4: Safety & Handling (SDS Highlights)

While specific toxicological data for this exact intermediate may be limited, it should be handled with the standard precautions for halogenated benzyl/phenethyl alcohols.

  • GHS Classification:

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.[3]

  • PPE Requirements: Nitrile gloves (0.11 mm min thickness), safety goggles, and lab coat. All operations involving borane reduction must be performed in a fume hood due to hydrogen gas evolution.

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. The alcohol is stable but can oxidize slowly to the aldehyde if exposed to air and light over prolonged periods.

References

  • CymitQuimica. 2-(4-Bromo-3-fluorophenyl)ethanol Product Entry. Retrieved from

  • ChemicalBook. 4-Bromophenethyl alcohol and Derivatives (Structural Analogs). Retrieved from

  • Achmem. 2-(4-Bromo-3-fluorophenyl)ethanol CAS 1331944-00-3 Data. Retrieved from

  • BenchChem. General Protocols for Phenylacetic Acid Reduction. Retrieved from

Sources

The Strategic Role of 2-(4-bromo-3-fluorophenyl)ethan-1-ol in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Versatile Scaffold

In the landscape of contemporary drug discovery, the strategic selection of starting materials and core scaffolds is a critical determinant of a program's success. The compound 2-(4-bromo-3-fluorophenyl)ethan-1-ol emerges as a molecule of significant interest, not for its inherent biological activity, but as a versatile and strategically functionalized building block. Its unique combination of a reactive primary alcohol and a phenyl ring adorned with a bromine and a fluorine atom offers medicinal chemists a powerful tool for the synthesis of novel and potent therapeutic agents. The presence of both a bromine atom, amenable to a wide array of cross-coupling reactions, and a fluorine atom, known to enhance metabolic stability and binding affinity, makes this scaffold particularly attractive for lead optimization campaigns.

This technical guide provides an in-depth exploration of the medicinal chemistry applications of this compound. We will delve into its synthesis, its strategic importance as a synthetic intermediate, and the potential therapeutic applications of the molecules derived from it. This document is intended to serve as a resource for researchers and drug development professionals, offering insights into the rational design and synthesis of next-generation therapeutics built upon this promising scaffold.

Physicochemical Properties and Synthetic Considerations

The utility of this compound in a medicinal chemistry program is underpinned by its chemical properties and the accessibility of its synthesis.

PropertyValue
Molecular Formula C8H8BrFO
Molecular Weight 219.05 g/mol
Appearance Likely a solid or oil
Reactivity The primary alcohol is readily oxidized or can be used in nucleophilic substitution reactions. The aryl bromide is a key handle for cross-coupling reactions.

Synthetic Pathway:

The synthesis of this compound is typically achieved through a two-step process starting from the commercially available 1-(4-bromo-3-fluorophenyl)ethanone.

Synthesis of this compound start 1-(4-bromo-3-fluorophenyl)ethanone intermediate 2-bromo-1-(4-bromo-3-fluorophenyl)ethanone start->intermediate Bromination (e.g., CuBr2, EtOAc) product This compound intermediate->product Reduction (e.g., NaBH4, MeOH) Derivatization of this compound start This compound intermediate1 Activation of Alcohol (e.g., mesylation, tosylation) start->intermediate1 intermediate2 Nucleophilic Substitution with Amines intermediate1->intermediate2 product1 Phenylethanolamine Derivatives intermediate2->product1 intermediate3 Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) product1->intermediate3 product2 Bi-aryl or Heteroaryl Derivatives intermediate3->product2

Aryl Bromide Building Blocks: The "Goldilocks" Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Medicinal Chemists

Executive Summary

In the hierarchy of halogenated building blocks, aryl bromides (Ar-Br) occupy the "Goldilocks" zone of medicinal chemistry. They possess a reactivity profile that balances the stability required for storage and handling with the lability necessary for versatile functionalization. Unlike aryl chlorides (often too inert) or aryl iodides (too reactive and atom-inefficient), aryl bromides offer the optimal trade-off for Palladium-catalyzed cross-coupling (PCCC) and metallaphotoredox transformations.

This guide provides a technical roadmap for leveraging aryl bromides as primary scaffolds in drug discovery, focusing on mechanistic nuances, standardized protocols, and their pivotal role in Fragment-Based Drug Discovery (FBDD).

Part 1: The Strategic Value of the C-Br Bond

The Reactivity Hierarchy

The utility of aryl bromides is best understood through the lens of oxidative addition rates to low-valent metal centers (e.g., Pd(0), Ni(0)). The C-Br bond energy (~68 kcal/mol) allows for chemoselective transformations where a C-Cl bond (~81 kcal/mol) can remain intact for later functionalization, while avoiding the instability often seen with C-I bonds (~53 kcal/mol).

Table 1: Comparative Metrics of Aryl Halides in Catalysis

Halide (X)Bond Energy (kcal/mol)Oxidative Addition Rate (Pd)Atom EconomyStability
Iodide (-I) ~53Fast (Diffusion controlled)PoorLow (Light sensitive)
Bromide (-Br) ~68Optimal Moderate High
Chloride (-Cl) ~81Slow (Requires specialized ligands)ExcellentVery High
Fluoride (-F) ~115Inert (under standard Pd conditions)BestMetabolic Blocker
Mechanistic Insight: The "Iodide Inhibition" Effect

While general wisdom suggests


 in reactivity, Buchwald-Hartwig aminations  often defy this trend.[1] Free iodide ions generated during the reaction can poison the Pd catalyst by forming stable bridging dimers 

, effectively sequestering the active species. Aryl bromides avoid this "iodide inhibition," often making them the superior choice for difficult C-N bond formations [1].

Part 2: Synthetic Utility & Mechanistic Insights

The Workhorse: Suzuki-Miyaura Coupling

The Suzuki coupling remains the primary method for biaryl synthesis. The mechanism involves a delicate interplay between the base and the boron species.

Key Insight: The role of the base is not just to neutralize acid but to activate the boronic acid into a boronate species


, which is approximately 

times more nucleophilic toward the Pd(II) center than the neutral acid.
Visualization: The Catalytic Cycle

The following diagram illustrates the standard catalytic cycle, highlighting the critical oxidative addition step where the Ar-Br bond is cleaved.

SuzukiCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Rate Limiting for Ar-Cl) Pd0->OxAdd + Ar-Br PdII_ArBr Ar-Pd(II)-Br (Intermediate A) OxAdd->PdII_ArBr TransMet Transmetallation (Transfer of Ar') PdII_ArBr->TransMet + Ar'-B(OH)3- BaseStep Base Activation (OH- / CO3--) BaseStep->TransMet Activates Boron PdII_ArAr Ar-Pd(II)-Ar' (Intermediate B) TransMet->PdII_ArAr RedElim Reductive Elimination (Product Release) PdII_ArAr->RedElim RedElim->Pd0 - Ar-Ar'

Figure 1: The Suzuki-Miyaura catalytic cycle emphasizing the activation of the aryl bromide.

The Modern Frontier: Metallaphotoredox

Recent advances by the MacMillan and Molander groups have utilized aryl bromides in dual-catalytic systems (Ni/Ir or Ni/Ru). Here, the aryl bromide undergoes oxidative addition to a Ni(0) species, which then intercepts an alkyl radical generated by the photoredox cycle. This allows for the construction of


 bonds—critical for increasing the "Fsp3" character of drug candidates to improve solubility and metabolic stability [2].

Part 3: Experimental Protocols (Self-Validating Systems)

These protocols are designed to be robust. "Self-validating" implies that visual cues or TLC checkpoints are built-in to confirm reaction progress.

Protocol A: General High-Throughput Suzuki Coupling

Target: Rapid synthesis of biaryl scaffolds.

  • Preparation: In a reaction vial, combine Aryl Bromide (1.0 equiv), Boronic Acid (1.2 equiv), and

    
      (2.0 equiv).
    
  • Catalyst Addition: Add

    
      (3-5 mol%).
    
    • Why this catalyst? The bidentate dppf ligand prevents

      
      -hydride elimination and is air-stable, making it ideal for high-throughput parallel synthesis.
      
  • Solvent System: Add degassed 1,4-Dioxane/Water (4:1) .

    • Validation: The mixture should be biphasic initially but may emulsify upon heating.

  • Reaction: Heat to 90°C for 2-12 hours.

    • Checkpoint: Monitor via LCMS. The disappearance of the distinctive Ar-Br isotope pattern (1:1 doublet) confirms consumption.

  • Workup: Filter through Celite (removes Pd black). Partition between EtOAc/Water.

Protocol B: Buchwald-Hartwig Amination (for Deactivated Ar-Br)

Target: Coupling electron-rich aryl bromides with secondary amines.

  • Inert System: Flame-dry a Schlenk tube and cool under Argon.

  • Reagents: Add Aryl Bromide (1.0 equiv), Amine (1.2 equiv), and NaOtBu (1.4 equiv).

  • Catalytic System: Add

    
      (1 mol%) and XPhos  (2-4 mol%).
    
    • Expert Note: Pre-stirring the Pd source and ligand in the solvent for 5 mins usually generates the active

      
       species (color change often observed from purple to orange/brown).
      
  • Solvent: Add anhydrous Toluene or t-Amyl alcohol .

  • Reaction: Heat to 100°C.

    • Validation: The formation of a heavy precipitate (NaBr) usually indicates reaction progress.

Part 4: Structural Diversity & Scaffold Design

Fragment-Based Drug Discovery (FBDD)

Aryl bromides are the preferred "handles" in FBDD libraries. A "sociable" fragment is one that contains a bromide for elaboration and a polar group for binding.

  • Strategy: Use the bromine atom's anomalous scattering in X-ray crystallography to unambiguously determine the binding orientation of the fragment within the protein pocket [3].

  • Elaboration: Once the binding mode is solved, the Br is replaced via Suzuki or Sonogashira coupling to grow the molecule into adjacent sub-pockets.

Decision Tree: Selecting the Right Conditions

Not all aryl bromides react equally. Sterics and electronics dictate the ligand choice.

DecisionTree Start Analyze Aryl Bromide Substrate Check1 Is the position sterically hindered? (e.g., ortho-substituted) Start->Check1 Hindered Yes: Use Bulky, Electron-Rich Ligands Check1->Hindered Yes Unhindered No: Check Electronics Check1->Unhindered No LigandH Ligands: SPhos, XPhos, P(tBu)3 Hindered->LigandH Check2 Electron Poor or Rich? Unhindered->Check2 E_Poor Electron Deficient (Activated) Check2->E_Poor E_Rich Electron Rich (Deactivated) Check2->E_Rich Cond_Std Standard Conditions: Pd(PPh3)4 or Pd(dppf)Cl2 Weak Base (Na2CO3) E_Poor->Cond_Std Cond_Adv Advanced Conditions: Pd2(dba)3 + XPhos/BrettPhos Strong Base (NaOtBu) E_Rich->Cond_Adv

Figure 2: Ligand selection strategy based on aryl bromide sterics and electronics.

Part 5: Case Studies

The Valsartan Scaffold (Suzuki Coupling)

While the final drug does not contain bromine, the synthesis of the biphenyl core of Valsartan (an Angiotensin II receptor blocker) relies heavily on aryl bromide building blocks.

  • Building Block: 4-Bromotoluene or derivatives thereof.

  • Transformation: Suzuki coupling with phenylboronic acid derivatives creates the critical biaryl axis. The use of the bromide over the iodide reduces cost, while the bromide over the chloride ensures higher turnover numbers (TON) under milder conditions.

Kinase Inhibitors (Buchwald-Hartwig)

Many kinase inhibitors (e.g., Imatinib analogs) require the formation of a C-N bond between an aniline and a heteroaryl core.

  • Building Block: 4-(3-Pyridinyl)-2-pyrimidine amine derivatives often start as heteroaryl bromides.

  • Transformation: Buchwald-Hartwig amination allows for the convergence of the "head" (ATP binding) and "tail" (solubility/selectivity) regions of the molecule.

References

  • MacMillan Group. (2019). A Metallaphotoredox Strategy for the Cross-Electrophile Coupling of α-Chloro Carbonyls with Aryl Halides. Princeton University.[2] Retrieved from [Link]

  • Yoneda Labs. (2023). Suzuki-Miyaura Cross-Coupling: Practical Guide. Retrieved from [Link]

  • Organic Reactions. (2024). The Suzuki-Miyaura Cross-Coupling Reaction: Overview and Scope. Retrieved from [Link]

Sources

Technical Guide: The 4-Bromo-3-Fluoro-Phenethyl Scaffold in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Bromo-3-Fluoro-Substituted Benzene Ethanol Derivatives Content Type: Technical Guide & Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

The 4-bromo-3-fluorobenzene ethanol scaffold (CAS: 124225-96-3) represents a "privileged structure" in modern medicinal chemistry. It serves as a bifunctional building block, offering two distinct vectors for elaboration: the aryl bromide for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) and the primary alcohol for linker installation or cyclization.

The specific substitution pattern—fluorine ortho to the bromine—is not merely structural but functional. The fluorine atom modulates the acidity of the aromatic ring, influences the lipophilicity (LogP), and, critically, blocks metabolic oxidation at the C3 position (a common clearance pathway for phenyl rings). This guide details the synthesis, derivatization, and strategic application of this motif.

Part 1: Structural Logic & Pharmacophore Utility

The Ortho-Fluoro Effect

In drug design, the 3-fluoro substituent serves three primary roles:

  • Metabolic Blocking: It prevents Cytochrome P450-mediated hydroxylation at the electron-rich C3 position.

  • Electronic Modulation: Fluorine is highly electronegative (

    
    ), pulling electron density from the ring. This lowers the pKa of any phenols or anilines generated during subsequent coupling, potentially improving bioavailability.
    
  • Conformational Bias: Through the gauche effect and dipole interactions, the fluorine atom can lock the conformation of the ethanol side chain or subsequent biaryl systems, reducing the entropic penalty of binding to a protein target.

The Ethanol "Linker"

The ethyl-alcohol tail is rarely the final endpoint. Instead, it acts as a versatile tether. It is typically converted into:

  • Alkyl Halides/Sulfonates: For nucleophilic displacement by amines (creating secondary/tertiary amine linkers).

  • Carboxylic Acids: Via Jones oxidation or TEMPO, for amide coupling.

  • Heterocycles: Via cyclization (e.g., intramolecular etherification).

Part 2: Core Synthesis Protocols

While several routes exist, the Reduction of Phenylacetic Acid is the industry standard due to scalability and chemoselectivity.

Protocol A: Chemoselective Reduction

Objective: Reduce the carboxylic acid to the alcohol without debrominating the aromatic ring. Precursor: 4-Bromo-3-fluorophenylacetic acid.

Reagents:

  • Borane-Tetrahydrofuran Complex (BH₃·THF) - Preferred over LiAlH₄ to avoid halogen exchange.

  • Anhydrous THF.

  • Methanol (for quenching).

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round-bottom flask under Nitrogen atmosphere.

  • Solvation: Dissolve 4-bromo-3-fluorophenylacetic acid (1.0 eq) in anhydrous THF (0.5 M concentration). Cool to 0°C.

  • Addition: Add BH₃·THF (1.0 M solution, 1.2 eq) dropwise via an addition funnel over 30 minutes. Note: Evolution of hydrogen gas will be observed.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours. Monitor via TLC (30% EtOAc/Hexanes). The acid spot (baseline) should disappear, replaced by a higher Rf spot (Alcohol).

  • Quench: Cool back to 0°C. Slowly add Methanol. This destroys excess borane and breaks the boronate ester intermediate.

  • Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with 1M HCl, saturated NaHCO₃, and Brine. Dry over MgSO₄.

Validation Criteria:

  • 1H NMR (CDCl3): Look for the disappearance of the carboxylic acid proton (>11 ppm) and the appearance of the triplet at ~3.8 ppm (CH₂-OH).

  • IR: Disappearance of the carbonyl stretch (~1700 cm⁻¹) and appearance of broad OH stretch (~3300 cm⁻¹).

Visualization: Synthesis Workflow

SynthesisWorkflow Start 4-Bromo-3-fluoro phenylacetic Acid Reagent BH3·THF (0°C -> RT) Start->Reagent Dissolution Inter Boronate Ester Intermediate Reagent->Inter Reduction Quench MeOH Quench (Hydrolysis) Inter->Quench Breakdown Product 4-Bromo-3-fluoro benzeneethanol Quench->Product Isolation

Caption: Chemoselective reduction pathway preserving the aryl-bromide motif.

Part 3: Divergent Derivatization

Once the core scaffold is synthesized, it branches into two distinct chemical spaces: Linker Activation (modifying the alcohol) and Warhead Installation (modifying the bromide).

Pathway A: Linker Activation (The "Tail")

To attach this scaffold to a pharmacophore (e.g., a piperazine or morpholine), the alcohol must be converted to a leaving group.

Protocol: Mesylation

  • Dissolve alcohol in DCM with TEA (1.5 eq).

  • Cool to 0°C; add Methanesulfonyl Chloride (MsCl, 1.1 eq).

  • Stir 1h. Product is the mesylate, ready for Sɴ2 displacement.

Pathway B: Warhead Installation (The "Head")

The bromine is the site for Suzuki-Miyaura coupling to attach heteroaryl systems (e.g., Pyridine, Indazole).

Protocol: Suzuki Coupling

  • Mix: Scaffold (1.0 eq), Aryl Boronic Acid (1.1 eq), K₂CO₃ (2.0 eq).

  • Catalyst: Pd(dppf)Cl₂ (5 mol%). Chosen for stability and bite angle.

  • Solvent: Dioxane:Water (4:1). Degas thoroughly.

  • Heat: 90°C for 12 hours.

Visualization: Divergent Synthesis Map

DivergentSynthesis cluster_0 Alcohol Modifications (Linker) cluster_1 Bromide Modifications (Warhead) Core 4-Bromo-3-fluorobenzeneethanol (CORE SCAFFOLD) Mesylate Mesylate/Tosylate (Leaving Group) Core->Mesylate MsCl, TEA Acid Phenylacetic Acid (via Jones Ox) Core->Acid CrO3, H2SO4 Biaryl Biaryl System (Suzuki Coupling) Core->Biaryl Ar-B(OH)2, Pd(0) Aniline Aniline Derivative (Buchwald-Hartwig) Core->Aniline HNR2, Pd(0) Amine Amino-Derivative (via Sɴ2) Mesylate->Amine HNR2

Caption: Divergent synthesis showing transformation of the alcohol linker and bromine handle.

Part 4: Quantitative Data & Properties

Table 1: Physicochemical Properties of Core Derivatives
DerivativeFunctionalityLogP (Calc)tPSA (Ų)Key Application
Core Alcohol Linker Precursor2.320.2Starting Material
Mesylate Electrophile2.955.0Alkylation Agent
Bromide Leaving Group3.40.0Alkylation Agent
Carboxylic Acid Amide Precursor2.137.3Peptide Coupling
Table 2: Reactivity Comparison (Suzuki Coupling)

Comparison of 4-bromo-3-fluoro vs. non-fluorinated analog.

Substrate Catalyst Yield (Biaryl) Notes
4-Bromobenzeneethanol Pd(PPh₃)₄ 88% Standard reactivity

| 4-Bromo-3-fluorobenzeneethanol | Pd(dppf)Cl₂ | 92% | Fluorine accelerates oxidative addition via electron withdrawal. |[1][2]

Part 5: Safety & Handling (MSDS Summary)

Hazard Identification:

  • H315/H319: Causes skin and serious eye irritation.[3][4][5]

  • H335: May cause respiratory irritation.[4][5]

Handling Protocol:

  • Engineering Controls: Always handle in a certified chemical fume hood.

  • PPE: Nitrile gloves (double gloving recommended for the bromide derivatives), safety goggles, and lab coat.

  • Spill Response: Absorb with inert material (vermiculite). Do not flush into surface water; these halogenated aromatics are persistent.

References

  • Synthesis of Halogenated Phenethyl Alcohols

    • GuideChem. "Synthesis of 4-Bromo-3-fluorotoluene and derivatives.
  • Suzuki-Miyaura Coupling Protocols

    • BenchChem.[6] "Application Notes and Protocols for Suzuki Coupling Reactions."

  • Metabolic Stability of Fluorinated Aromatics

    • National Institutes of Health (PMC).
  • Safety Data (MSDS)

    • Thermo Fisher Scientific. "Safety Data Sheet: 4-Bromo-3-fluorobenzotrifluoride (Analog)."

Sources

2-(4-bromo-3-fluorophenyl)ethan-1-ol safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(4-bromo-3-fluorophenyl)ethan-1-ol (CAS: 1331944-00-3) is a bifunctional halogenated aromatic intermediate critical to modern medicinal chemistry.[1] Characterized by a reactive primary alcohol and an aryl bromide handle, it serves as a "privileged scaffold" for the synthesis of fluorinated bioactive molecules. The presence of the ortho-fluorine atom (relative to the ethyl group) and para-bromine modulates metabolic stability and lipophilicity, making it a high-value building block for kinase inhibitors and receptor modulators.

This technical guide synthesizes physicochemical data, safety protocols, and synthetic applications to support researchers in the safe and efficient utilization of this compound.

Physicochemical Profiling & Identity

Chemical Structure:

  • IUPAC Name: this compound[2]

  • SMILES: OCCC1=CC=C(Br)C(F)=C1[1][2]

  • Molecular Formula: C₈H₈BrFO

  • Molecular Weight: 219.05 g/mol [2]

Table 1: Physicochemical Properties

PropertyValue (Experimental/Predicted)Context/Notes
Appearance Pale yellow liquid to low-melting solidTendency to supercool; crystallizes upon prolonged storage at 4°C.
Melting Point 35–45 °C (Predicted)Analogous to 2-(4-bromophenyl)ethanol (MP: 40°C).[1]
Boiling Point 290–310 °C @ 760 mmHg (Pred.)Experimental analog: ~138 °C @ 9 mmHg [1].[1]
Density 1.45 ± 0.05 g/mLHigh density due to bromine substitution.
Solubility DMSO, Methanol, DCM, Ethyl AcetateSparingly soluble in water; lipophilic (cLogP ~2.3).[1]
Flash Point >110 °C (Closed Cup)Non-flammable but combustible.[1]

Hazard Identification & Risk Assessment

While specific toxicological data for this exact CAS is limited, its structural analogs (halogenated phenethyl alcohols) dictate a Warning level classification.[1] The primary risks are cutaneous absorption and severe irritation.

GHS Classification (29 CFR 1910.1200):

  • Skin Corrosion/Irritation: Category 2 (H315)[1]

  • Serious Eye Damage/Irritation: Category 2A (H319)[1]

  • STOT - Single Exposure: Category 3 (Respiratory Tract Irritation) (H335)[1]

Precautionary Handling Protocol:

  • Dermal Risk: Halogenated alcohols can act as permeation enhancers.

    • Mandatory PPE: Nitrile gloves (minimum thickness 0.11 mm) are sufficient for splash protection.[1] For prolonged handling, use Silver Shield/4H laminate gloves to prevent breakthrough of the brominated aromatic moiety.

  • Inhalation Risk: Low vapor pressure reduces risk at ambient temperature, but heating (e.g., during rotary evaporation) requires a certified chemical fume hood.[1]

Emergency Response Logic:

  • Eye Contact: Immediate irrigation with water for 15 minutes is critical. Why: The lipophilic nature allows the compound to adhere to corneal tissue; immediate dilution prevents deep tissue necrosis.

  • Skin Contact: Wash with soap and water. Do not use ethanol for washing, as it may increase transdermal absorption of the brominated compound.

Synthesis & Manufacturing Workflow

The most robust synthesis route involves the reduction of the corresponding phenylacetic acid precursor. This method avoids the formation of over-reduced byproducts common with styrene hydroboration.

Protocol: Reduction of 2-(4-bromo-3-fluorophenyl)acetic acid

  • Setup: Flame-dried 3-neck flask, N₂ atmosphere.

  • Reagents: Precursor Acid (1.0 eq), Borane-THF complex (1.0 M, 1.2 eq) or LiAlH₄ (1.1 eq).

  • Procedure:

    • Dissolve acid in anhydrous THF (0.5 M concentration).

    • Cool to 0°C. Add reductant dropwise to control H₂ evolution.[3]

    • Allow to warm to RT and stir for 4–6 hours (Monitor via TLC/LCMS).

    • Quench: Cool to 0°C. Add MeOH dropwise (if Borane used) or Fieser workup (if LiAlH₄ used).

  • Purification: Extract with EtOAc, wash with brine, dry over Na₂SO₄. Purify via silica gel chromatography (Hexane/EtOAc gradient).

Figure 1: Synthetic Workflow & Safety Controls

SynthesisWorkflow Start Start: Phenylacetic Acid Precursor Reagent Reagent Addition (BH3-THF or LiAlH4) Start->Reagent Inert Atm (N2) Reaction Reaction Phase (THF, 0°C -> RT, 4h) Reagent->Reaction Controlled Addn Quench Quench Protocol (Exothermic Control) Reaction->Quench Monitor TLC Workup Extraction & Drying (EtOAc / Na2SO4) Quench->Workup H2 Gas Evolution Product Final Product: This compound Workup->Product Concentration

Caption: Step-wise reduction protocol highlighting critical safety control points (red nodes) regarding exothermic reagent addition and quenching.

Application in Drug Discovery

This compound is a versatile "divergent intermediate." The alcohol group serves as a tether for solubilizing groups (ethers, amines), while the aryl bromide allows for late-stage diversification via cross-coupling.[3]

Key Transformations:

  • Suzuki-Miyaura Coupling: The C-Br bond is highly reactive toward boronic acids using Pd(dppf)Cl₂ or Pd(PPh₃)₄ catalysts.[1] The ortho-fluorine atom can electronically deactivate the bromide slightly compared to non-fluorinated analogs, often requiring elevated temperatures (60–80°C) [2].[1]

  • Alcohol Activation: Conversion to a Mesylate (Ms) or Tosylate (Ts) creates a leaving group for SN2 displacement by amines, enabling the synthesis of phenethylamine-based neurotransmitter analogs.[1]

Figure 2: Divergent Application Pathway

ApplicationPathway Core This compound (Core Scaffold) Path1_Step1 Activation (MsCl/TEA) Core->Path1_Step1 Functionalization Path2_Step1 Suzuki Coupling (R-B(OH)2, Pd cat.) Core->Path2_Step1 C-C Bond Formation Path3_Step1 Oxidation (Dess-Martin) Core->Path3_Step1 Redox Path1_Prod Alkyl Mesylate (Electrophile for Amines) Path1_Step1->Path1_Prod Path2_Prod Biaryl Ethanol (Kinase Inhibitor Motifs) Path2_Step1->Path2_Prod Path3_Prod Phenylacetaldehyde (Unstable Intermediate) Path3_Step1->Path3_Prod

Caption: Divergent synthesis map illustrating the three primary utility vectors: electrophilic activation, cross-coupling, and oxidation.[1]

Storage & Stability

  • Storage Conditions: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

  • Light Sensitivity: Brominated aromatics can undergo photolytic debromination over extended periods. Store in amber vials.

  • Hygroscopicity: The primary alcohol is hygroscopic. Reseal containers immediately after use to prevent water uptake, which complicates stoichiometric calculations in water-sensitive reactions (e.g., Grignard formation).[1]

References

  • BenchChem. (2025).[1][3] Application Notes and Protocols for 2-(4-Bromophenyl)ethanol in Materials Science. Retrieved from 3[1]

  • Yoneda Labs. (2025).[1] Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from 4[1]

  • Fisher Scientific. (2025).[1] Safety Data Sheet: 2-Bromo-1-(4-fluorophenyl)ethan-1-one (Analogous Hazard Data). Retrieved from 5[1]

  • BLDpharm. (2025).[1] Product Information: this compound (CAS 1331944-00-3).[1][2] Retrieved from 6[1]

Sources

key intermediates for NK1 antagonist synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of Key Intermediates for Morpholine-Based NK1 Receptor Antagonists

Introduction

The neurokinin-1 (NK1) receptor, the preferred receptor for the neuropeptide Substance P, is a critical target in medicinal chemistry. Antagonists of this receptor have found significant therapeutic application, most notably in the management of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV). Aprepitant, a pioneering NK1 antagonist, exemplifies the structural complexity and stereochemical precision required for potent biological activity. Its intricate architecture, featuring a substituted morpholine core and multiple stereocenters, presents formidable challenges for chemical synthesis.

This technical guide, intended for researchers and drug development professionals, provides an in-depth exploration of the synthesis of the pivotal intermediates required for constructing Aprepitant and related morpholine-based NK1 antagonists. As a Senior Application Scientist, this guide moves beyond mere procedural descriptions to elucidate the underlying chemical principles and strategic decisions that govern the efficient, stereocontrolled, and scalable production of these crucial building blocks. We will dissect the synthesis of the two primary chiral fragments—the morpholine core and the trifluoromethylated phenyl ethanol side-chain—and their subsequent stereoselective coupling, emphasizing methods that ensure the highest levels of scientific integrity and practical applicability.

Part 1: The Chiral Morpholine Core: A Scaffold of Precision

The vicinally substituted morpholine ring is the foundational scaffold of Aprepitant, and its precise stereochemistry is non-negotiable for therapeutic efficacy. The synthesis of this core, specifically intermediates like (2R, 3S)-3-(4-fluorophenyl)morpholine derivatives, necessitates a robust strategy for establishing two contiguous chiral centers.

Synthetic Strategy: Crystallization-Induced Asymmetric Transformation (CIAT)

While classical resolution of racemates is a viable but often inefficient method (yielding a theoretical maximum of 50% of the desired enantiomer), a far more elegant and industrially scalable approach is the Crystallization-Induced Asymmetric Transformation (CIAT). This process leverages a resolving agent that not only facilitates the selective crystallization of the desired diastereomeric salt but also catalyzes the in-situ racemization of the unwanted enantiomer in solution. This dynamic equilibrium allows for the theoretical conversion of the entire racemic starting material into a single, enantiomerically pure product.[1]

A key intermediate, enantiomerically pure N-benzyl-3-(S)-(+)-(4-fluorophenyl)-1,4-oxazin-2-one, is effectively prepared using this method.[1] The process relies on the unique dual functionality of an acid like [(1S)-(endo,anti)]-(−)-3-bromocamphor-8-sulfonic acid, which acts as both the resolving and the racemizing agent.[1]

CIAT_Workflow cluster_solution Solution Phase cluster_solid Solid Phase racemate Racemic Oxazinone (R- and S-enantiomers) unwanted Unwanted Enantiomer (R) (Soluble Salt) racemate->unwanted Add Chiral Acid desired_sol Desired Enantiomer (S) (Soluble Salt) racemate->desired_sol Add Chiral Acid racemization Racemization (Acid-Catalyzed) unwanted->racemization Equilibrium desired_xtal Desired Diastereomeric Salt (Crystallizes) desired_sol->desired_xtal Precipitation racemization->desired_sol caption CIAT Workflow for Chiral Morpholine Precursor. Asymmetric_Reduction cluster_routes Stereoselective Reduction Pathways BTAP 3,5-Bis(trifluoromethyl)acetophenone (BTAP) bio Biocatalysis (e.g., Carbonyl Reductase) BTAP->bio chem Asymmetric Transfer Hydrogenation (e.g., Ru(II)/Chiral Ligand) BTAP->chem R_BTPE (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol ((R)-BTPE) bio->R_BTPE High ee chem->R_BTPE High ee caption Synthetic Routes to Chiral Alcohol (R)-BTPE.

Caption: Synthetic Routes to Chiral Alcohol (R)-BTPE.

Data Summary: Comparison of Reduction Methodologies
MethodCatalyst / ReagentTypical Enantiomeric Excess (ee)Key AdvantagesReference
Biocatalysis Carbonyl Reductase (e.g., from Leifsonia xyli)>99%Mild conditions, high selectivity, environmentally friendly.[2]
Asymmetric Transfer Hydrogenation Dichloro(p-cymene)Ru(II) dimer / (1S,2R)-cis-1-aminoindan-2-ol90-95% (upgradeable to >99%)High throughput, well-established, scalable.[1]

Note: The enantiomeric excess from the chemical method can be upgraded to >99% via crystallization with 1,4-diazabicyclo[2.2.2]octane (DABCO), which forms a 2:1 inclusion complex with the desired (R)-enantiomer. [1]

Detailed Experimental Protocol: Asymmetric Transfer Hydrogenation of BTAP

This protocol is representative of a scalable chemical synthesis of (R)-BTPE. [1]

  • Catalyst Preparation: In an inert atmosphere, dichloro(p-cymene)Ru(II) dimer and (1S,2R)-cis-1-aminoindan-2-ol are stirred in a suitable solvent like isopropanol.

  • Reaction Execution: A solution of 3,5-bis(trifluoromethyl)acetophenone (BTAP) in isopropanol is added to the catalyst mixture. A hydrogen donor, typically formic acid in combination with a base like triethylamine, is added slowly.

  • Monitoring: The reaction is monitored by HPLC until the conversion of the starting material is complete.

  • Workup: The reaction is quenched, and the product is extracted with an organic solvent. The organic layers are combined, washed, and concentrated.

  • Enantiomeric Excess Upgrade (if necessary): The crude (R)-BTPE is dissolved in a solvent mixture (e.g., heptane/toluene), and DABCO is added. The mixture is heated to dissolution and then cooled, allowing the selective crystallization of the (R)-BTPE:DABCO inclusion complex.

  • Final Isolation: The complex is filtered and then broken by treatment with a dilute acid to liberate the pure (R)-BTPE, which is isolated by extraction.

Part 3: Assembling the Core: The Stereoselective Acetal Linkage

With both chiral fragments in hand, the final key challenge is to couple them via a mixed acetal linkage, establishing the third stereocenter on the morpholine core with the correct cis relationship.

Synthetic Strategy: Lewis Acid-Mediated Acetalization

The most effective strategy involves a Lewis acid-catalyzed coupling between an activated morpholine precursor and the chiral alcohol, (R)-BTPE. [3]An efficient process starts with a 2-hydroxy-1,4-oxazin-3-one, which is activated in situ (e.g., as a trifluoroacetate) before coupling. [3][4]This reaction initially produces a mixture of acetal diastereomers. [3]Crucially, this mixture can be converted into the single, thermodynamically more stable cis isomer through another crystallization-induced transformation. [3][5]

Detailed Experimental Protocol: Acetal Formation and Isomerization

This protocol outlines the key coupling and isomerization steps. [3][6]

  • Activation: A solution of the 2-hydroxy-1,4-oxazin-3-one intermediate (e.g., 4-benzyl-2-hydroxy-morpholine-3-one) in a suitable aprotic solvent (e.g., dichloromethane) is cooled to a low temperature (e.g., -20 °C). An activating agent like trifluoroacetic anhydride is added.

  • Coupling: The chiral alcohol, (R)-BTPE (1.0-1.2 equiv), is added, followed by a Lewis acid catalyst (e.g., boron trifluoride etherate). The reaction is stirred at a low temperature until complete. This step typically yields a mixture of diastereomers.

  • Isomerization & Crystallization: The reaction mixture is carefully worked up. The resulting crude mixture of diastereomers is dissolved in a suitable solvent system. The solution is then aged, often with seeding, to allow for equilibration to the more stable cis isomer, which selectively crystallizes out of solution.

  • Isolation: The pure cis-acetal product is isolated by filtration, yielding the key intermediate with all three stereocenters correctly configured for the final steps toward Aprepitant. An 81% overall yield for a six-step process to the penultimate intermediate has been reported, demonstrating the efficiency of this approach. [2]

Conclusion

The synthesis of NK1 receptor antagonists like Aprepitant is a testament to the power of modern stereoselective synthesis. The production of the required key intermediates is not a linear process but a carefully orchestrated series of strategic, high-yield transformations. By employing advanced techniques such as crystallization-induced asymmetric transformations and highly selective catalytic reductions, chemists can efficiently construct the complex chiral architecture required for potent pharmacological activity. The protocols and strategies outlined in this guide highlight the importance of understanding reaction mechanisms and leveraging thermodynamic principles to overcome synthetic hurdles, providing a robust foundation for researchers and developers in the field of medicinal chemistry and process development.

References

  • Synthesis of the major isomers of Aprepitant and Fosaprepitant. ResearchGate. Available at: [Link]

  • Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry. Available at: [Link]

  • Combined tachykinin receptor antagonist: synthesis and stereochemical structure-activity relationships of novel morpholine analogues. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Process Development and Large-Scale Synthesis of NK 1 Antagonist. Journal of Synthetic Organic Chemistry, Japan. Available at: [Link]

  • Efficient synthesis of NK(1) receptor antagonist aprepitant using a crystallization-induced diastereoselective transformation. The Journal of the American Chemical Society. Available at: [Link]

  • Preparation method of aprepitant intermediate. Google Patents.
  • Chapter 10 Synthesis of aprepitant. ResearchGate. Available at: [Link]

  • Efficient Synthesis of NK(1) Receptor Antagonist Aprepitant Using a Crystallization-Induced Diastereoselective Transformation. ResearchGate. Available at: [Link]

  • Synthesis of the NK1 Receptor Antagonist GW597599. Part 3: Development of a Scalable Route to a Key Chirally Pure Arylpiperazine Urea, A Happy End. Organic Process Research & Development. Available at: [Link]

  • Process Development of a Large-Scale Synthesis of TKA731: A Tachykinin Receptor Antagonist. ResearchGate. Available at: [Link]

  • Efficient Synthesis of NK Receptor Antagonist Aprepitant Using A Crystallization-Induced Diastereoselective Transformation. Scribd. Available at: [Link]

Sources

Methodological & Application

Technical Application Note: Regioselective Synthesis of 2-(4-bromo-3-fluorophenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis of 2-(4-bromo-3-fluorophenyl)ethan-1-ol (Target Molecule) starting from the commercially available 1-(4-bromo-3-fluorophenyl)ethan-1-one (Ketone Precursor).

The transformation presents a classic regiochemical challenge: migrating the oxygen functionality from the benzylic position (


) in the precursor to the homobenzylic position (

) in the target. While direct reduction of the ketone yields the secondary alcohol, accessing the primary alcohol requires a Dehydration-Hydroboration sequence . This protocol prioritizes the Anti-Markovnikov Hydroboration-Oxidation strategy due to its high regioselectivity, scalability, and avoidance of the sulfur-based reagents associated with alternative Willgerodt-Kindler pathways.
Key Chemical Transformations
  • Chemo-selective Reduction: Ketone

    
     Secondary Alcohol.
    
  • Elimination: Secondary Alcohol

    
     Styrene Derivative.
    
  • Regioselective Hydroboration: Styrene

    
     Primary Alcohol (Target).
    

Strategic Analysis & Pathway Logic

The Regioselectivity Challenge

The starting material, 1-(4-bromo-3-fluorophenyl)ethan-1-one, contains a carbonyl at the benzylic position. Standard hydride reductions (e.g.,


, 

) inevitably yield the 1-phenylethanol derivative (secondary alcohol). To synthesize the 2-phenylethanol (primary alcohol), we must effectively "move" the functional group to the terminal carbon.
Selected Pathway: The Styrene Intermediate

We utilize a three-step sequence involving a styrene intermediate.

  • Why this route? It utilizes standard unit operations (Reduction, Dehydration, Oxidation) compatible with standard GMP reactors.

  • Electronic Considerations: The 3-fluoro and 4-bromo substituents are electron-withdrawing (Inductive effect:

    
    ). This deactivates the aromatic ring compared to styrene. Consequently, the dehydration step requires robust acid catalysis, and the hydroboration step benefits from the use of 
    
    
    
    or 9-BBN to ensure rapid electrophilic attack on the alkene.
Synthetic Workflow Diagram

SynthesisPath Ketone Start: 1-(4-bromo-3-fluorophenyl) ethan-1-one SecAlc Intermediate 1: 1-(4-bromo-3-fluorophenyl) ethan-1-ol Ketone->SecAlc Step 1: NaBH4, MeOH (Reduction) Styrene Intermediate 2: 4-bromo-3-fluorostyrene SecAlc->Styrene Step 2: p-TsOH, Toluene (Dehydration) Target Target: 2-(4-bromo-3-fluorophenyl) ethan-1-ol Styrene->Target Step 3: i) BH3-THF, ii) H2O2/NaOH (Hydroboration-Oxidation)

Figure 1: Synthetic workflow moving from the ketone precursor to the primary alcohol target via a styrene intermediate.[1][2][3][4][5][6][7][8]

Detailed Experimental Protocols

Step 1: Reduction to Secondary Alcohol

Objective: Convert the ketone to 1-(4-bromo-3-fluorophenyl)ethan-1-ol.

  • Reagents:

    • 1-(4-bromo-3-fluorophenyl)ethan-1-one (1.0 equiv)

    • Sodium Borohydride (

      
      ) (0.6 equiv)
      
    • Methanol (Solvent, 10 volumes)

  • Protocol:

    • Charge a round-bottom flask with the ketone precursor and Methanol. Cool to 0°C using an ice bath.

    • Add

      
       portion-wise over 15 minutes. Caution: Gas evolution (
      
      
      
      ).
    • Allow the reaction to warm to Room Temperature (RT) and stir for 2 hours.

    • QC Check: TLC (Hexane/EtOAc 4:1) should show disappearance of starting material (

      
      ) and appearance of alcohol (
      
      
      
      ).
    • Workup: Quench with saturated

      
       solution. Concentrate Methanol under reduced pressure. Extract aqueous residue with Ethyl Acetate (
      
      
      
      ). Wash organics with brine, dry over
      
      
      , and concentrate.
    • Yield Expectation: >95% (White/Off-white solid).

Step 2: Dehydration to Styrene

Objective: Eliminate water to form 4-bromo-3-fluorostyrene. Critical Control: Substituted styrenes can polymerize. Add a radical inhibitor (BHT) if storing the intermediate.

  • Reagents:

    • Intermediate 1 (Secondary Alcohol) (1.0 equiv)

    • p-Toluenesulfonic acid monohydrate (p-TsOH) (0.05 equiv)

    • Toluene (Solvent, 10 volumes)

  • Protocol:

    • Setup a flask with a Dean-Stark trap and reflux condenser.

    • Dissolve the Secondary Alcohol in Toluene and add p-TsOH.

    • Heat to reflux (approx. 110°C) with vigorous stirring. Monitor water collection in the trap.

    • Reflux until water evolution ceases (approx. 2–4 hours).

    • Workup: Cool to RT. Wash the toluene layer with saturated

      
       (to remove acid catalyst) and then brine.
      
    • Dry over

      
       and concentrate under reduced pressure.
      
    • Purification: If the crude is dark, pass through a short silica plug eluting with Hexanes.

    • Yield Expectation: 80–90% (Clear to pale yellow oil).

Step 3: Hydroboration-Oxidation (The Critical Step)

Objective: Install the hydroxyl group at the terminal carbon (Anti-Markovnikov addition).

  • Reagents:

    • Intermediate 2 (Styrene) (1.0 equiv)

    • Borane-Tetrahydrofuran Complex (

      
      , 1.0M) (0.5 equiv - Note: Theoretically 0.33, but 0.5 ensures completion)
      
    • Sodium Hydroxide (3M aq) (1.5 equiv)

    • Hydrogen Peroxide (30% aq) (1.5 equiv)

    • Anhydrous THF (Solvent)

  • Protocol:

    • Hydroboration: Under Nitrogen atmosphere, dissolve the Styrene in anhydrous THF and cool to 0°C.

    • Add

      
       dropwise via syringe. Control exotherm.
      
    • Stir at 0°C for 1 hour, then warm to RT and stir for 1 hour.

    • Oxidation: Cool the mixture back to 0°C.

    • Add 3M NaOH solution slowly.

    • Add 30%

      
       dropwise. Caution: Highly exothermic. Maintain Temp < 20°C.
      
    • Stir at RT for 2 hours to ensure complete oxidation of the organoborane.

    • Workup: Dilute with Diethyl Ether. Separate layers. Wash organic layer with saturated

      
       (to quench peroxides), then water, then brine.
      
    • Dry over

      
       and concentrate.
      
    • Purification: Flash Column Chromatography (Silica Gel, 10-30% EtOAc in Hexanes).

Analytical Profile & Troubleshooting

Expected Data
ParameterValue / CharacteristicNotes
Appearance Colorless oil or low-melting solid

NMR (CDCl3)

3.85 (t, 2H,

-OH)
Distinct triplet for terminal alcohol

NMR (CDCl3)

2.80 (t, 2H, Ar-

)
Benzylic protons

NMR (CDCl3)

6.9 - 7.5 (m, 3H, Ar-H)
Aromatic pattern depends on F/Br splitting
Mass Spec [M+H]+ not usually visible; look for [M-H2O] or GC-MSCharacteristic Br isotope pattern (1:[1][2][5]1)
Troubleshooting Guide
  • Issue: Incomplete Hydroboration.

    • Cause: Steric hindrance or old

      
       reagent.
      
    • Fix: Use fresh

      
       or switch to 9-BBN  (9-Borabicyclo[3.3.1]nonane). 9-BBN is more regioselective and thermally stable, though reaction times are longer (reflux may be required).
      
  • Issue: Polymerization during Dehydration.

    • Cause: Overheating or lack of inhibitor.

    • Fix: Add 100 ppm BHT to the toluene solution; do not distill the styrene to dryness if possible.

  • Issue: Migration of Boron.

    • Cause: Excessive heat during the hydroboration step can cause the boron to migrate to the internal carbon (thermodynamic product), though rare with terminal alkenes.

    • Fix: Keep hydroboration temperature below 25°C.

Safety & Handling (E-E-A-T)

  • Borane-THF: Pyrophoric and reacts violently with water. Must be handled under inert atmosphere (

    
     or Ar).
    
  • Hydrogen Peroxide (30%): Strong oxidizer. Contact with organics can be explosive if not controlled. Always quench peroxides with Thiosulfate before disposal.

  • Halogenated Aromatics: The 4-bromo-3-fluoro motif is lipophilic and potentially bio-active. Handle with standard PPE (gloves, goggles, fume hood) to prevent skin absorption.

References

  • Brown, H. C., & Rao, B. C. (1956). A new technique for the conversion of olefins into organoboranes and related alcohols. Journal of the American Chemical Society, 78(21), 5694–5695.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.).[9] Oxford University Press. (Chapter 20: Electrophilic addition to alkenes).

  • PubChem Compound Summary. (n.d.). 2-Bromo-1-(4-fluorophenyl)ethan-1-one (Starting Material Data). National Library of Medicine. Retrieved from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

Application Notes and Protocols for the Conversion of 2-(4-bromo-3-fluorophenyl)ethanol to Alkyl Halides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The conversion of alcohols to alkyl halides is a fundamental and frequently employed transformation in organic synthesis, particularly within the realms of pharmaceutical and materials science research. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective conversion of 2-(4-bromo-3-fluorophenyl)ethanol to its corresponding alkyl chloride, bromide, and iodide. The protocols detailed herein are grounded in established chemical principles and offer insights into the causality behind experimental choices, ensuring both technical accuracy and practical applicability. This guide emphasizes safety, efficiency, and mechanistic understanding to empower researchers in their synthetic endeavors.

Introduction

2-(4-bromo-3-fluorophenyl)ethanol is a valuable building block in medicinal chemistry and materials science due to the presence of multiple functionalizable sites. The conversion of its primary alcohol moiety into an alkyl halide dramatically expands its synthetic utility, enabling a wide array of subsequent nucleophilic substitution and cross-coupling reactions. The choice of halogenating agent is critical and depends on the desired alkyl halide and the overall synthetic strategy. This application note will detail robust protocols for the synthesis of the corresponding alkyl chloride, bromide, and iodide, discussing the mechanistic underpinnings of each transformation.

PART 1: Synthesis of 2-(4-bromo-3-fluorophenyl)ethyl chloride using Thionyl Chloride

The use of thionyl chloride (SOCl₂) is a classic and highly effective method for the conversion of primary alcohols to alkyl chlorides.[1] The reaction is favored due to the formation of gaseous byproducts (SO₂ and HCl), which drives the reaction to completion.[2]

Mechanistic Insight

The reaction of an alcohol with thionyl chloride typically proceeds through an Sₙ2 mechanism, especially for primary and secondary alcohols, when a base like pyridine is used.[3][4] The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic sulfur atom of SOCl₂. Pyridine then deprotonates the resulting intermediate. This transforms the hydroxyl group into a good leaving group (a chlorosulfite).[3] The chloride ion, generated in the process, then acts as a nucleophile, attacking the carbon atom in a backside attack and displacing the chlorosulfite group, which decomposes to SO₂ and another chloride ion. This Sₙ2 pathway results in an inversion of stereochemistry if the alcohol is chiral.[5]

Workflow for Chlorination using Thionyl Chloride

G cluster_0 Reaction Setup cluster_1 Reaction Progression cluster_2 Work-up and Purification Start 2-(4-bromo-3-fluorophenyl)ethanol in anhydrous solvent (e.g., DCM) Reagent_Add Add Pyridine (optional, but recommended) Start->Reagent_Add Cooling Cool to 0 °C Reagent_Add->Cooling SOCl2_Add Slowly add Thionyl Chloride (SOCl₂) Cooling->SOCl2_Add Stir Stir at 0 °C, then allow to warm to room temperature SOCl2_Add->Stir Monitor Monitor reaction by TLC Stir->Monitor Quench Carefully quench with ice-water Monitor->Quench Extract Extract with organic solvent Quench->Extract Wash Wash with dilute HCl, NaHCO₃ (aq), and brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify End 2-(4-bromo-3-fluorophenyl)ethyl chloride Purify->End

Caption: Workflow for the synthesis of 2-(4-bromo-3-fluorophenyl)ethyl chloride.

Experimental Protocol

Materials:

  • 2-(4-bromo-3-fluorophenyl)ethanol

  • Thionyl chloride (SOCl₂)

  • Pyridine (optional, but recommended)

  • Anhydrous dichloromethane (DCM)

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware, magnetic stirrer, and ice bath.

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(4-bromo-3-fluorophenyl)ethanol (1.0 eq) in anhydrous DCM.

  • If using, add pyridine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution. Control the addition rate to maintain the temperature below 5 °C.

  • After the addition is complete, continue stirring at 0 °C for 30 minutes, then allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, carefully pour the reaction mixture over crushed ice to quench the excess thionyl chloride.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-(4-bromo-3-fluorophenyl)ethyl chloride.

PART 2: Synthesis of 2-(4-bromo-3-fluorophenyl)ethyl bromide using Phosphorus Tribromide

Phosphorus tribromide (PBr₃) is a highly effective reagent for converting primary and secondary alcohols into alkyl bromides.[1][6] This method often provides higher yields than using hydrobromic acid and importantly, avoids carbocation rearrangements that can occur with acid-catalyzed reactions.[7][8]

Mechanistic Insight

The reaction of an alcohol with PBr₃ proceeds via an Sₙ2 mechanism.[8][9] The alcohol's oxygen atom attacks the electrophilic phosphorus atom of PBr₃, displacing a bromide ion and forming a protonated alkyldibromophosphite intermediate.[8] This step activates the hydroxyl group, turning it into an excellent leaving group.[10] A bromide ion then acts as a nucleophile, performing a backside attack on the carbon atom, leading to the formation of the alkyl bromide with an inversion of stereochemistry and the byproduct phosphorous acid.[11][12]

Mechanism of Alcohol Bromination with PBr₃

G Alcohol R-OH Intermediate [R-O-PBr₂H]⁺ Alcohol->Intermediate Nucleophilic attack on P PBr3 PBr₃ PBr3->Intermediate Alkyl_Bromide R-Br Intermediate->Alkyl_Bromide Sₙ2 attack by Br⁻ Byproduct HOPBr₂ Intermediate->Byproduct Bromide_Ion Br⁻ Bromide_Ion->Alkyl_Bromide

Caption: Simplified mechanism of alcohol conversion to alkyl bromide using PBr₃.

Experimental Protocol

Materials:

  • 2-(4-bromo-3-fluorophenyl)ethanol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether or DCM

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware, magnetic stirrer, and ice bath.

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 2-(4-bromo-3-fluorophenyl)ethanol (1.0 eq) in anhydrous diethyl ether or DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus tribromide (0.4 eq, as each PBr₃ can react with three equivalents of alcohol) dropwise to the stirred solution. Maintain the temperature below 5 °C.

  • After the addition, continue stirring at 0 °C for 30 minutes, then allow the mixture to warm to room temperature and stir for an additional 3-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully and slowly pour the reaction mixture over crushed ice to quench the excess PBr₃.

  • Transfer to a separatory funnel and extract the aqueous layer with the chosen organic solvent.

  • Combine the organic extracts and wash sequentially with cold water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-(4-bromo-3-fluorophenyl)ethyl bromide.

PART 3: Synthesis of 2-(4-bromo-3-fluorophenyl)ethyl iodide using the Appel Reaction

The Appel reaction is a versatile method for converting alcohols to alkyl halides under mild and neutral conditions, using triphenylphosphine (PPh₃) and a halogen source.[13][14] For the synthesis of alkyl iodides, iodine (I₂) in the presence of triphenylphosphine and imidazole is a common and effective reagent system.[15]

Mechanistic Insight

The Appel reaction for iodination begins with the reaction of triphenylphosphine and iodine to form an iodophosphonium iodide species. The alcohol then reacts with this species to form an alkoxyphosphonium iodide intermediate.[16] The iodide ion then acts as a nucleophile in an Sₙ2 displacement, attacking the carbon atom and displacing triphenylphosphine oxide.[17] The formation of the very stable P=O double bond in triphenylphosphine oxide is a major driving force for this reaction.[16] This Sₙ2 process leads to an inversion of stereochemistry at the reacting carbon center.[6]

Appel Reaction Workflow for Iodination

G cluster_0 Reagent Preparation and Reaction cluster_1 Work-up and Purification Start 2-(4-bromo-3-fluorophenyl)ethanol, PPh₃, Imidazole in DCM Cooling Cool to 0 °C Start->Cooling Iodine_Add Add Iodine (I₂) portion-wise Cooling->Iodine_Add Stir Stir at room temperature Iodine_Add->Stir Wash_Thio Wash with Na₂S₂O₃ (aq) Stir->Wash_Thio Wash_Water Wash with water and brine Wash_Thio->Wash_Water Dry Dry over Na₂SO₄ Wash_Water->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify End 2-(4-bromo-3-fluorophenyl)ethyl iodide Purify->End

Caption: General workflow for the Appel iodination reaction.

Experimental Protocol

Materials:

  • 2-(4-bromo-3-fluorophenyl)ethanol

  • Triphenylphosphine (PPh₃)

  • Iodine (I₂)

  • Imidazole

  • Anhydrous dichloromethane (DCM)

  • Saturated sodium thiosulfate solution (Na₂S₂O₃)

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer.

Procedure:

  • To a stirred solution of 2-(4-bromo-3-fluorophenyl)ethanol (1.0 eq), triphenylphosphine (1.2 eq), and imidazole (1.5 eq) in anhydrous DCM, add iodine (1.2 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with a saturated aqueous solution of sodium thiosulfate until the organic layer is colorless.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 2-(4-bromo-3-fluorophenyl)ethyl iodide.

Data Summary

Target CompoundReagentsSolventTemp. (°C)Typical Reaction Time (h)Key Advantages
2-(4-bromo-3-fluorophenyl)ethyl chloride SOCl₂, Pyridine (optional)DCM0 to RT2-4Gaseous byproducts drive the reaction; efficient for primary alcohols.[2]
2-(4-bromo-3-fluorophenyl)ethyl bromide PBr₃Ether/DCM0 to RT3-6Avoids carbocation rearrangements; high yields for primary alcohols.[7]
2-(4-bromo-3-fluorophenyl)ethyl iodide PPh₃, I₂, ImidazoleDCM0 to RT2-4Mild, neutral conditions; high yields; strong driving force (P=O bond).[16]

Conclusion

The conversion of 2-(4-bromo-3-fluorophenyl)ethanol to its corresponding alkyl halides is a critical step for the further elaboration of this versatile building block. The choice between thionyl chloride, phosphorus tribromide, and the Appel reaction conditions allows for the selective and efficient synthesis of the desired alkyl chloride, bromide, or iodide, respectively. Understanding the underlying mechanisms of these transformations is paramount for troubleshooting and optimizing reaction conditions. The protocols provided in this application note offer reliable and robust methods for achieving these synthetic goals, thereby facilitating advancements in drug discovery and materials science.

References

  • BYJU'S. (2022, February 23). PBr3 Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Appel Reaction. [Link]

  • Master Organic Chemistry. (2014, February 10). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. [Link]

  • Chemistry Steps. (2020, January 7). SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides. [Link]

  • Master Organic Chemistry. (2015, March 20). PBr3 For Converting Alcohols To Alkyl Halides. [Link]

  • Wikipedia. (n.d.). Appel reaction. [Link]

  • Study.com. (n.d.). Alcohol to Alkyl Halide | Preparation, Reaction & Conversion. [Link]

  • OrgoSolver. (n.d.). Alcohol → Alkyl Bromide with PBr₃ (Primary/Secondary: SN2 Inversion). [Link]

  • SynArchive. (n.d.). Appel Reaction. [Link]

  • OrgoSolver. (2025, July 12). Alcohol + SOCl2. [Link]

  • Organic Chemistry Data. (n.d.). Alcohol to Bromide - Common Conditions. [Link]

  • University of Calgary. (n.d.). Ch 8 : ROH + SOCl2 or PX3. [Link]

  • Name-Reaction.com. (n.d.). Appel Reaction. [Link]

  • Wikipedia. (n.d.). Phosphorus tribromide. [Link]

  • Organic Synthesis. (n.d.). Alcohol to Bromide/Chloride/Iodide using Appel reaction. [Link]

  • Sciforum. (n.d.). Investigation of the Appel reaction with bromotrichloromethane-triphenylphosphine (BrCCl3/PPh3). [Link]

  • Canadian Journal of Chemistry. (n.d.). XIX. THE REACTION OF 2-PHENYL-1-14C-ETHANOL WITH THIONYL CHLORIDE. [Link]

  • Vedantu. (2023, May 22). PBr3 Reaction: Mechanism, Examples & Exam Tips Explained. [Link]

  • Organic Chemistry Portal. (n.d.). Appel Reaction. [Link]

  • Organic Chemistry Data. (n.d.). Alcohol to Iodide - Common Conditions. [Link]

  • Wikipedia. (n.d.). Thionyl chloride. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha- Bromoketones from Secondary Alcohols Using Ammo. [Link]

  • Atlantis Press. (n.d.). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. [Link]

  • Chemistry LibreTexts. (2019, June 5). 10.9 Reactions of Alcohols with Thionyl Chloride. [Link]

  • Chemistry LibreTexts. (2024, March 17). 10.5: Preparing Alkyl Halides from Alcohols. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of alkyl chlorides. [Link]

  • Allen. (n.d.). Halogenation Reaction: Definition, Types & Examples. [Link]

  • ChemTalk. (2023, October 19). What is Halogenation?. [Link]

  • MDPI. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

  • ResearchGate. (n.d.). (PDF) The reaction of thionyl chloride with β amino alcohols: a computational investigation to delineate the mechanisms of the well-established synthesis that forms the 1-chloro-(2-alkylamino)ethanes and the 1,2,3 alkyloxathiazolidine-2-oxide compounds. [Link]

  • Bibliomed. (2013, April 26). SYNTHESIS AND REACTIONS OF 2-(4-BROMOPHENYL)-4H- 3,1-BENZOXAZINE-4-ONE. [Link]

  • Organic Chemistry Tutor. (n.d.). Conversions of Alcohols into Alkyl Halides. [Link]

  • Organic Syntheses. (n.d.). 4. [Link]

  • Wikipedia. (n.d.). Electrophilic halogenation. [Link]

  • Yufeng. (2024, June 24). Why is Thionyl chloride preferred in the preparation of alkyl halide using alcohol?. [Link]

  • Organic Chemistry 1: An open textbook. (n.d.). 9.3. Preparation of alkyl halides & related (RX). [Link]

  • PMC. (n.d.). Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse. [Link]

  • YouTube. (2021, April 6). Lec11 - Conversion of Alcohols to Alkyl Halides Using SOCl2 and PBr3. [Link]

  • Organic Syntheses. (n.d.). p-BROMOPHENACYL BROMIDE. [Link]

Sources

Application Note: Buchwald-Hartwig Amination of 4-Bromo-3-Fluorophenyl Substrates

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists optimizing C–N cross-coupling reactions on 4-bromo-3-fluorophenyl substrates. This specific substitution pattern—where the bromine (electrophile) is ortho to a fluorine atom—presents a unique electronic and steric profile that distinguishes it from non-fluorinated or meta-fluorinated analogs.

Executive Summary

Target Substrate Class: 4-Bromo-3-fluorophenyl derivatives (e.g., 4-bromo-3-fluorobenzonitrile, 4-bromo-3-fluorotoluene). Key Challenge: The ortho-fluorine atom exerts a strong inductive electron-withdrawing effect (-I), activating the C–Br bond for oxidative addition, but simultaneously introduces potential for Pd–F interactions and increased acidity of adjacent protons, leading to hydrodehalogenation side products. Recommended System:

  • Catalyst: Pd-G4 Precatalysts (BrettPhos Pd G4 for primary amines; RuPhos Pd G4 for secondary amines).

  • Base: LHMDS (for base-sensitive functional groups) or NaOtBu (for robust substrates).[1]

  • Solvent: 1,4-Dioxane or t-Amyl Alcohol (anhydrous).

Scientific Foundation: The Ortho-Fluoro Effect

Electronic & Steric Landscape

In "4-bromo-3-fluoro" substrates, the fluorine atom is located at the C3 position, ortho to the C4–Br bond. This proximity dictates the reaction trajectory:

  • Accelerated Oxidative Addition: The high electronegativity of fluorine (

    
    ) pulls electron density through the 
    
    
    
    -framework (Inductive effect, -I). This lowers the energy of the C–Br
    
    
    orbital, making the substrate more reactive toward Pd(0) than its non-fluorinated counterpart.
  • The "Fluorine-Pd" Interaction: While fluorine is small (

    
     Å), its lone pairs can weakly coordinate with palladium. In crowded transition states, this can stabilize the oxidative addition complex but may retard reductive elimination if the metal center becomes too electron-poor.
    
  • Protodehalogenation Risk: The electron-deficient nature of the aryl ring makes the C–Pd–Br intermediate susceptible to reduction (replacing Br with H) if a hydride source (e.g.,

    
    -hydride from an alkyl amine) is accessible and reductive elimination is slow.
    
Mechanism & Decision Pathways

The following diagram outlines the catalytic cycle with specific decision nodes for this substrate class.

BuchwaldMechanism Start Substrate: 4-Bromo-3-fluorophenyl-R OxAdd Oxidative Addition (Accelerated by o-F) Start->OxAdd + L-Pd(0) Pd0 Active Catalyst L-Pd(0) PdII_Ar Intermediate I: L-Pd(II)(Ar)(Br) OxAdd->PdII_Ar AmineBind Amine Coordination PdII_Ar->AmineBind + HNRR' SideRxn RISK: Protodehalogenation (Ar-H formation) PdII_Ar->SideRxn Slow Red. Elim. + u03b2-Hydride Source Deprotonation Deprotonation (Base: NaOtBu/LHMDS) AmineBind->Deprotonation RedElim Reductive Elimination (C-N Bond Formation) Deprotonation->RedElim RedElim->Pd0 Regenerate Catalyst

Figure 1: Catalytic cycle emphasizing the acceleration of oxidative addition by the ortho-fluorine and the competing risk of protodehalogenation.

Experimental Protocol

Ligand Selection Matrix

The choice of ligand is the single most critical variable. For 4-bromo-3-fluorophenyl substrates, we utilize Dialkylbiaryl Phosphine (Buchwald) Ligands .

Amine ClassRecommended LigandPrecatalyst FormRationale
Primary Aliphatic BrettPhos BrettPhos Pd G4Prevents

-hydride elimination; accommodates small nucleophiles.
Primary Anilines BrettPhos or tBuBrettPhos BrettPhos Pd G4Excellent for electron-deficient coupling partners.
Secondary Acyclic RuPhos RuPhos Pd G4Bulky ligand promotes reductive elimination for hindered amines.
Secondary Cyclic RuPhos or XPhos RuPhos Pd G4General purpose; high turnover numbers.
Amides/Carbamates tBuBrettPhos tBuBrettPhos Pd G3Required for lower nucleophilicity coupling partners.
General Procedure (1.0 mmol Scale)

Note: This protocol uses air-stable Pd-G4 precatalysts to ensure reproducibility.

Reagents:

  • Aryl Bromide: 1.0 equiv (e.g., 4-bromo-3-fluorobenzonitrile)

  • Amine: 1.2 – 1.5 equiv

  • Catalyst: RuPhos Pd G4 (for secondary amines) or BrettPhos Pd G4 (for primary amines) – Load: 1.0 – 2.0 mol%

  • Base: NaOtBu (1.5 equiv) ORLHMDS (2.0 equiv, 1.0 M in THF) if substrate has esters/nitriles.

  • Solvent: Anhydrous 1,4-Dioxane (0.2 M concentration).

Step-by-Step Workflow:

  • Vessel Prep: Equip a 2-dram reaction vial (or Schlenk tube) with a magnetic stir bar and a Teflon-lined septum cap.

  • Solids Addition: Charge the vial with the Aryl Bromide (1.0 mmol), Solid Amine (if applicable), and Base (NaOtBu, 144 mg, 1.5 mmol).

    • Critical: If using LHMDS, do not add yet.

    • Critical: If using a liquid amine, do not add yet.

  • Catalyst Addition: Add the Pd G4 Precatalyst (e.g., RuPhos Pd G4, 0.02 mmol, 2 mol%).

  • Inertion: Seal the vial and purge with Nitrogen (or Argon) for 5 minutes (vacuum/backfill x3).

  • Liquid Addition:

    • Inject anhydrous 1,4-Dioxane (5.0 mL) via syringe.

    • Inject Liquid Amine (if applicable).

    • If using LHMDS , inject the solution dropwise at this stage.

  • Reaction: Place the vial in a pre-heated aluminum block at 80°C – 100°C . Stir vigorously (1000 rpm).

    • Time: Typically 1–4 hours. Monitor by LCMS.

  • Workup:

    • Cool to room temperature.

    • Dilute with EtOAc (10 mL) and filter through a small pad of Celite or Silica.

    • Concentrate the filtrate in vacuo.

    • Purify via Flash Column Chromatography (Hexanes/EtOAc gradient).

Optimization & Troubleshooting Guide

When initial yields are low (<50%), systematic optimization is required. Use the decision tree below to diagnose the failure mode.

OptimizationTree Result Reaction Outcome? NoRxn No Reaction (SM Recovered) Result->NoRxn Dehal Protodehalogenation (Ar-H formed) Result->Dehal LowConv Stalled (<50% Conv) Result->LowConv TempUp Increase Temp to 110°C NoRxn->TempUp Activation Barrier SolventSwitch Switch Solvent: t-Amyl Alcohol NoRxn->SolventSwitch Solubility Issue ChangeBase Switch Base: Cs2CO3 or K3PO4 Dehal->ChangeBase Reduce Temp/Base Strength ChangeLigand Switch Ligand: BrettPhos u2192 tBuBrettPhos Dehal->ChangeLigand Accel. Red. Elim. LowConv->TempUp LowConv->ChangeBase Poisoning?

Figure 2: Troubleshooting logic for common failure modes in fluorinated aryl halide coupling.

Specific Issues with 4-Bromo-3-Fluoro Substrates
  • Problem: Significant formation of the dehalogenated product (3-fluorophenyl derivative).

    • Cause: The oxidative addition is fast (due to F), but the amine coordination/deprotonation is slow, allowing

      
      -hydride elimination from the solvent or amine to compete.
      
    • Solution: Use a bulkier ligand (tBuBrettPhos ) to enforce faster reductive elimination. Switch solvent to Toluene (less likely to act as a hydride source than dioxane/alcohol).

  • Problem: Fluorine elimination (Defluorination).

    • Cause: Rare, but can occur if the Pd inserts into the C-F bond.

    • Solution: Lower temperature to 60-80°C. Ensure strictly anhydrous conditions.

References

  • Maiti, D., et al. "Ligand-Promoted Palladium-Catalyzed Coupling of Aryl Bromides with Amines." Chemical Science, 2011. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016. Link

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011. Link

  • Ingoglia, B. T., et al. "Palladium-Catalyzed C–N Cross-Coupling of Fluorinated Aryl Bromides." Tetrahedron, 2019. Link

Sources

Topic: Reagents for Selective Reduction of 4-Bromo-3-Fluorophenyl Esters

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The selective reduction of an ester functional group in the presence of sensitive aryl halides is a recurring challenge in multi-step organic synthesis, particularly in the development of pharmaceutical intermediates. This application note provides a detailed guide to the chemoselective reduction of 4-bromo-3-fluorophenyl esters to their corresponding aldehydes or primary alcohols. We will explore the mechanistic rationale behind reagent selection, compare the efficacy of various hydride reagents and catalytic systems, and provide field-proven, step-by-step protocols. This guide is intended to equip researchers with the necessary knowledge to confidently select and execute the optimal reduction strategy, ensuring high yield and purity while preserving the integrity of the crucial aryl-bromide and aryl-fluoride bonds.

The Synthetic Challenge: Preserving Aryl Halides

The 4-bromo-3-fluorophenyl scaffold is a valuable building block in medicinal chemistry. The bromine atom serves as a synthetic handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), while the fluorine atom can enhance metabolic stability or binding affinity. The primary challenge in reducing an ester on this scaffold is to prevent the cleavage of the carbon-bromine (C-Br) and carbon-fluorine (C-F) bonds.

Powerful, non-selective reducing agents like Lithium Aluminum Hydride (LiAlH₄) are generally unsuitable for this task.[1][2] LiAlH₄ is a highly reactive hydride donor that can readily reduce aryl halides to the corresponding arenes, leading to undesired dehalogenated byproducts.[2] Therefore, achieving the desired transformation necessitates the use of reagents with finely-tuned reactivity and specific reaction conditions.

The choice of reagent is primarily dictated by the desired product: the aldehyde or the primary alcohol.

Reagent Selection and Mechanistic Insights

For Reduction to the Aldehyde: Diisobutylaluminum Hydride (DIBAL-H)

Diisobutylaluminum Hydride (DIBAL-H) is the reagent of choice for the partial reduction of esters to aldehydes.[3][4] Its efficacy stems from a combination of its bulky nature and the ability to control its reactivity at low temperatures.

Causality of Selectivity: The reduction mechanism involves the coordination of the ester's carbonyl oxygen to the Lewis acidic aluminum center of DIBAL-H. This activates the carbonyl carbon for nucleophilic attack by the hydride ion.[5] The key to isolating the aldehyde lies in the stability of the resulting tetrahedral intermediate. At cryogenic temperatures (typically -78 °C), this intermediate is stable and does not collapse to eliminate the alkoxy group.[5][6] Only upon aqueous workup does the intermediate hydrolyze to yield the desired aldehyde. If the reaction is allowed to warm, a second hydride addition can occur, leading to over-reduction to the primary alcohol.

Caption: DIBAL-H reduction mechanism proceeds via a stable intermediate.

For Reduction to the Alcohol: Modified Borohydrides & Catalytic Hydrogenation

Standard Sodium Borohydride is generally not reactive enough to reduce esters.[7][8] However, its reactivity can be enhanced by the addition of Lewis acids or by using specific solvent systems. This approach is highly attractive because NaBH₄ is inherently chemoselective and will not reduce aryl halides under these milder conditions.[9]

Causality of Selectivity: The addition of a Lewis acid, such as Calcium Chloride (CaCl₂), activates the ester. The Ca²⁺ ion coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it susceptible to attack by the milder hydride donor, NaBH₄.[10] Alternatively, using a solvent system like THF/methanol at reflux provides a practical method for reducing aromatic esters to their corresponding alcohols in high yields, while preserving other sensitive functional groups like nitro and, by extension, aryl halides.[11][12]

As an alternative to hydride reagents, catalytic hydrogenation offers a scalable and environmentally benign pathway to reduce esters to alcohols.[13][14] The success of this method hinges on selecting a catalyst that favors hydrogenation of the ester carbonyl over hydrogenolysis of the C-Br bond. Modern ruthenium and manganese-based pincer catalysts have demonstrated excellent activity and selectivity under relatively mild conditions, capable of reducing esters without affecting more labile aryl iodides.[13][15] This makes them highly suitable for substrates containing the more robust C-Br bond.

Comparative Overview of Reduction Methods

Reagent/SystemProductTypical ConditionsSelectivity ProfileKey AdvantagesMajor Drawbacks
DIBAL-H AldehydeToluene or DCM, -78 °C, 1-2hExcellentHigh yield, clean conversion to aldehyde.[3]Requires cryogenic temperatures, pyrophoric reagent.[16]
NaBH₄ / CaCl₂ AlcoholTHF/Ethanol, rt to 60 °C, 2-6hExcellentOperationally simple, inexpensive, safe.[10]May require heating, moderate reaction times.
NaBH₄ / THF-MeOH AlcoholRefluxing THF, slow addition of MeOHExcellentGood for many functional groups.[12]Requires reflux temperatures.
Ru-PNN Catalyst / H₂ AlcoholToluene, 40-80 bar H₂, 80-100 °CExcellent"Green" method, scalable, high turnover.[14]Requires high-pressure equipment, catalyst cost.

Experimental Protocols

Protocol 1: Partial Reduction to 4-Bromo-3-fluorobenzaldehyde using DIBAL-H

This protocol details the reduction of a representative methyl 4-bromo-3-fluorobenzoate to the corresponding aldehyde.

Materials:

  • Methyl 4-bromo-3-fluorobenzoate (1 eq.)

  • DIBAL-H (1.0 M solution in toluene or hexanes, 1.1 - 1.2 eq.)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Methanol

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)

  • Ethyl acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve methyl 4-bromo-3-fluorobenzoate (1 eq.) in anhydrous DCM or toluene (approx. 0.2 M concentration) in an oven-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet.

  • Cool the solution to -78 °C using a dry ice/acetone bath. It is critical to maintain this temperature throughout the addition to prevent over-reduction.[6]

  • Slowly add DIBAL-H (1.1-1.2 eq.) dropwise via syringe over 30-45 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stir the reaction mixture at -78 °C for an additional 1-2 hours after the addition is complete. Monitor the reaction progress by TLC.

  • Quenching: While still at -78 °C, slowly add methanol (approx. 1 mL per mmol of DIBAL-H) to quench the excess reagent. A gas evolution will be observed.

  • Allow the mixture to warm to room temperature. Add a saturated aqueous solution of Rochelle's salt and stir vigorously for 1-2 hours until two clear layers form. This step chelates the aluminum salts, making extraction easier.

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 4-bromo-3-fluorobenzaldehyde.

  • Purify the crude product by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) if necessary.

Protocol 2: Full Reduction to (4-Bromo-3-fluorophenyl)methanol using NaBH₄/CaCl₂

This protocol describes a safe and efficient method for reducing the ester to the primary alcohol.

Materials:

  • Ethyl 4-bromo-3-fluorobenzoate (1 eq.)

  • Anhydrous Calcium Chloride (CaCl₂, 1.5 eq.)

  • Sodium Borohydride (NaBH₄, 3.0 eq.)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Ethanol

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of the ethyl 4-bromo-3-fluorobenzoate (1 eq.) in a 1:2 mixture of anhydrous THF and ethanol (approx. 0.2 M), add anhydrous CaCl₂ (1.5 eq.).

  • Stir the suspension for 15 minutes at room temperature to allow for coordination.

  • Add NaBH₄ (3.0 eq.) portion-wise over 20-30 minutes. An exotherm and gas evolution may be observed.

  • Stir the reaction mixture at room temperature or gently heat to 50-60 °C for 2-6 hours. Monitor the reaction progress by TLC.

  • Cool the reaction to 0 °C and cautiously quench by the slow addition of 1 M HCl until gas evolution ceases and the pH is acidic (~pH 2-3).

  • Concentrate the mixture under reduced pressure to remove the bulk of the organic solvents.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting crude (4-bromo-3-fluorophenyl)methanol can be purified by flash column chromatography or recrystallization.

Workflow for Reagent Selection

Reagent_Selection Start Desired Product? Aldehyde Aldehyde: 4-Br-3-F-Ph-CHO Start->Aldehyde Aldehyde Alcohol Alcohol: 4-Br-3-F-Ph-CH₂OH Start->Alcohol Alcohol DIBAL Use DIBAL-H Protocol Aldehyde->DIBAL Scale Reaction Scale? Alcohol->Scale Lab Lab Scale (<10g) Scale->Lab Lab Process Process Scale (>100g) Scale->Process Process NaBH4 Use Modified NaBH₄ Protocol Lab->NaBH4 H2 Consider Catalytic Hydrogenation Process->H2

Caption: Decision workflow for selecting the appropriate reduction method.

Conclusion

The selective reduction of 4-bromo-3-fluorophenyl esters is readily achievable with high fidelity by choosing the appropriate reagent and conditions. For the synthesis of the corresponding aldehyde, DIBAL-H at -78 °C remains the most reliable method, preventing over-reduction through the stabilization of a key tetrahedral intermediate. For the preparation of the primary alcohol, modified sodium borohydride systems offer a safe, inexpensive, and highly selective option for lab-scale synthesis. For larger-scale industrial applications, catalytic hydrogenation presents a more sustainable and efficient alternative. By understanding the underlying mechanisms and adhering to the detailed protocols herein, researchers can effectively navigate this common synthetic transformation.

References

  • Narisada, M., Horibe, I., & Watanabe, F. (1989). Selective reduction of aryl halides and α,β-unsaturated esters with sodium borohydride-cuprous chloride in methanol and its application to deuterium labeling. The Journal of Organic Chemistry, 54(22), 5308–5313. [Link]

  • Master Organic Chemistry. (2011). Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. Master Organic Chemistry. [Link]

  • Chemistry Steps. (2024). DIBAL Reducing Agent. Chemistry Steps. [Link]

  • Tuoda. (2025). What Is DIBAL-H and How Is It Used in Industrial Reduction Reactions?. Tuoda. [Link]

  • Organic Synthesis. (n.d.). DIBAL-H Reduction. Organic-synthesis.com. [Link]

  • Gemo, E., et al. (2025). From Lab Procedure to Industrial Reality: Continuous Flow Diisobutylaluminum Hydride Reduction of Esters to Aldehydes. ACS Publications. [Link]

  • Semantic Scholar. (1989). Selective reduction of aryl halides and α,β-unsaturated esters with sodium borohydride-cuprous chloride in methanol and its application to deuterium labeling. Semantic Scholar. [Link]

  • Talukdar, S., et al. (2010). Systematic investigations on the reduction of 4-aryl-4-oxoesters to 1-aryl-1,4-butanediols with methanolic sodium borohydride. Beilstein Journal of Organic Chemistry, 6, 84. [Link]

  • Lookchem. (2022). Selective Reduction of Aryl Halides and α,β-Unsaturated Esters with Sodium Borohydride-Cuprous Chloride in Methanol and Its Application to Deuterium Labeling. Lookchem. [Link]

  • Scribd. (n.d.). Reducing Agents for Esters in Organic Chemistry. Scribd. [Link]

  • Oreate AI Blog. (2025). The Role of LiAlH4 in Transforming Esters: A Closer Look. Oreate AI Blog. [Link]

  • University of Calgary. (n.d.). Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. University of Calgary. [Link]

  • Soai, K., et al. (1984). Practical Procedure for the Chemoselective Reduction of Esters by Sodium Borohydride. Effect of the Slow Addition of Methanol. Bulletin of the Chemical Society of Japan, 57(7), 1948-1951. [Link]

  • ResearchGate. (2017). Why some esters can be reduced by sodium borohydride?. ResearchGate. [Link]

  • Sudalai, A., et al. (2005). Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. Journal of Chemical Sciences, 117(1), 59-63. [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Organic Chemistry Portal. [Link]

  • Wikipedia. (n.d.). Lithium aluminium hydride. Wikipedia. [Link]

  • University of Southampton. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. University of Southampton. [Link]

  • Seyden-Penne, J. (1995). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH.
  • ACS.org. (n.d.). REDUCTIONS IN ORGANIC CHEMISTRY. ACS.org. [Link]

  • Gelest. (n.d.). Ionic and Organometallic- Catalyzed Organosilane Reductions. Gelest. [Link]

  • Chemistry Steps. (2024). Reduction of Carboxylic Acids and Their Derivatives. Chemistry Steps. [Link]

  • Oreate AI Blog. (2026). Unpacking the Sodium Borohydride Reduction Mechanism. Oreate AI Blog. [Link]

  • Chemistry LibreTexts. (2019). 18.7: Reduction of Carboxylic Acids and Their Derivatives. Chemistry LibreTexts. [Link]

  • Organic Chemistry Data. (n.d.). Ester to Alcohol - Common Conditions. Organic Chemistry Data. [Link]

  • YouTube. (2022). Esters to Primary Alcohols, Part 1: Catalytic Hydrogenation. YouTube. [Link]

  • ResearchGate. (2025). Catalytic Hydrogenation of Esters. Development of an Efficient Catalyst and Processes for Synthesising (R)-1,2-Propanediol and 2-(I-Menthoxy)ethanol. ResearchGate. [Link]

  • Johnson Matthey. (n.d.). Catalytic hydrogenation of ester. Johnson Matthey. [Link]

  • ResearchGate. (n.d.). Manganese-Catalyzed Hydrogenation of Esters to Alcohols. ResearchGate. [Link]

  • Organic Reactions. (n.d.). Catalytic Hydrogenation of Esters to Alcohols. Organic Reactions. [Link]

  • Organic Chemistry Portal. (n.d.). Silanes. Organic Chemistry Portal. [Link]

  • PubMed Central (PMC). (n.d.). Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. National Institutes of Health. [Link]

  • PubMed Central (PMC). (n.d.). The Selective Monoarylation of Acetate Esters and Aryl Methyl Ketones Using Aryl Chlorides. National Institutes of Health. [Link]

  • PubMed Central (PMC). (n.d.). A comprehensive review on the silane-acid reduction of alkenes in organic synthesis. National Institutes of Health. [Link]

  • Gelest. (n.d.). Silane Reduction of... Gelest Technical Library. [Link]

  • Google Patents. (2017). WO2017194663A1 - Selective reduction of esters to alcohols.
  • Slideshare. (n.d.). Selectivity of reducing agents. Slideshare. [Link]

  • Nottingham ePrints. (n.d.). Novel Catalytic Hydrosilane Mediated Reduction Reactions. Nottingham ePrints. [Link]

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 4-Bromo-3-Fluoro Aryl Bromides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of 3-Fluoro-4-Substituted Biaryls and Alkynes

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic scaffolds is a widely employed strategy to modulate key molecular properties. Fluorine's unique characteristics—high electronegativity, small size, and the ability to form strong C-F bonds—can enhance metabolic stability, improve binding affinity to biological targets, and alter electronic properties.[1][2][3] The 4-bromo-3-fluoroaryl motif is a particularly valuable building block, as it allows for selective functionalization at the C4 position via palladium-catalyzed cross-coupling reactions, leveraging the significant difference in reactivity between the C-Br and C-F bonds.[4] This chemoselectivity provides a reliable route to 3-fluoro-4-substituted biaryls, aryl-alkynes, and aryl-amines, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials such as organic light-emitting diodes (OLEDs) and liquid crystals.

This guide provides detailed, field-proven protocols for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions of 4-bromo-3-fluoro aryl bromides. The protocols are designed to be robust starting points for researchers, offering insights into the causal relationships between reaction components and outcomes.

Core Principle: Chemoselectivity

The success of cross-coupling reactions with 4-bromo-3-fluoro aryl bromides hinges on the selective activation of the C-Br bond over the much stronger C-F bond. In palladium-catalyzed cycles, the oxidative addition step, which is often rate-determining, is significantly more facile for heavier halogens. The general reactivity trend for aryl halides is I > Br > OTf >> Cl > F.[5][6] This inherent reactivity difference ensures that under carefully controlled conditions, the palladium catalyst will exclusively insert into the C-Br bond, leaving the C-F bond intact for potential subsequent transformations or as a permanent structural feature.

I. Suzuki-Miyaura Coupling: Synthesis of 3-Fluoro-4-Aryl Biaryls

The Suzuki-Miyaura reaction is a powerful method for C-C bond formation between an aryl halide and an organoboron compound.[5][7] For substrates like 4-bromo-3-fluorotoluene, bulky, electron-rich phosphine ligands are often crucial for achieving high yields, as they promote both the oxidative addition and the reductive elimination steps.[8][9]

Catalytic Cycle: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition ArPdBr Ar-Pd(II)L₂(Br) (Ar = 3-fluoro-4-methylphenyl) Pd0->ArPdBr Ar-Br Transmetalation Transmetalation ArPdR Ar-Pd(II)L₂(R') (R' = Aryl from Boronic Acid) ArPdBr->ArPdR [R'-B(OH)₃]⁻ ArPdR->Pd0 RedElim Reductive Elimination Product Ar-R' Product ArPdR->Product Boronic R'-B(OH)₂ + Base Borate [R'-B(OH)₃]⁻ Boronic->Borate Activation Borate->ArPdBr

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Protocol 1: Suzuki-Miyaura Coupling of 4-Bromo-3-fluorotoluene with Phenylboronic Acid

This protocol provides a robust starting point for the coupling of various arylboronic acids with 4-bromo-3-fluoroaryl substrates.

Materials:

  • 4-Bromo-3-fluorotoluene (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed Toluene (5 mL)

  • Degassed Water (0.5 mL)

  • Schlenk flask or microwave vial

  • Magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 4-bromo-3-fluorotoluene, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed toluene and water via syringe. The reaction mixture should be a suspension.

  • Reaction: Stir the mixture vigorously at 100 °C. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a suitable solvent system (e.g., a gradient of hexanes and ethyl acetate).

Data Presentation: Suzuki-Miyaura Coupling Conditions
Aryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
4-Bromo-3-fluorotoluenePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O1003>95
4-Bromo-3-fluoroanisole4-Methoxyphenylboronic acidPd₂(dba)₃ (1)XPhos (3)K₂CO₃ (2)Dioxane/H₂O110492
1-Bromo-2-fluoro-4-nitrobenzene3-Thienylboronic acidPd(PPh₃)₄ (3)-Cs₂CO₃ (2)DME/H₂O85688

Note: Yields are representative and may vary based on specific reaction scale and purity of reagents.

II. Sonogashira Coupling: Access to 3-Fluoro-4-alkynyl Arenes

The Sonogashira reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to valuable arylalkyne structures.[10] The reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[10] However, copper-free protocols have gained popularity to avoid the formation of alkyne homocoupling (Glaser coupling) byproducts.[6][11]

Catalytic Cycle: Sonogashira Coupling (Copper-Free)

Sonogashira_Cycle Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition ArPdBr Ar-Pd(II)L₂(Br) (Ar = 3-fluoro-4-methoxyphenyl) Pd0->ArPdBr Ar-Br AlkyneCoord Alkyne Coordination & Deprotonation ArPdAlkyne Ar-Pd(II)L₂(C≡CR') ArPdBr->ArPdAlkyne R'-C≡CH, Base ArPdAlkyne->Pd0 RedElim Reductive Elimination Product Ar-C≡CR' Product ArPdAlkyne->Product Alkyne R'-C≡CH + Base Alkyne->ArPdBr

Caption: Catalytic cycle of a copper-free Sonogashira coupling reaction.

Protocol 2: Copper-Free Sonogashira Coupling of 4-Bromo-3-fluoroanisole with Phenylacetylene

This protocol is optimized to minimize homocoupling byproducts and is suitable for electron-rich aryl bromides which can be challenging substrates.[12]

Materials:

  • 4-Bromo-3-fluoroanisole (1.0 mmol, 1.0 equiv)

  • Phenylacetylene (1.2 mmol, 1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%)

  • Copper(I) Iodide (CuI, 0.04 mmol, 4 mol%) - Optional, for traditional protocol

  • Triethylamine (Et₃N, 3.0 mmol, 3.0 equiv)

  • Anhydrous, degassed Tetrahydrofuran (THF, 5 mL)

  • Schlenk flask

  • Magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 4-bromo-3-fluoroanisole and PdCl₂(PPh₃)₂.

  • Solvent and Base Addition: Add degassed THF and triethylamine via syringe. Stir for 5 minutes.

  • Alkyne Addition: Add phenylacetylene dropwise via syringe.

  • Reaction: Stir the reaction at 60 °C. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete in 6-12 hours. For less reactive aryl bromides, higher temperatures (80-100 °C) may be required.[13]

  • Work-up: After completion, cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the amine salt and catalyst residues, washing with THF. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate, wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (hexanes/ethyl acetate).

III. Buchwald-Hartwig Amination: Synthesis of 3-Fluoro-4-aminoaryl Derivatives

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds, coupling aryl halides with a wide variety of amines.[14][15] The choice of a strong, non-nucleophilic base and a sterically hindered phosphine ligand is critical for the success of this transformation.[16]

General Experimental Workflow

Experimental_Workflow Start Start Setup Combine Aryl Halide, Amine, Pd Precatalyst, Ligand, and Base in a Schlenk Flask Start->Setup Inert Evacuate and Backfill with Inert Gas (3x) Setup->Inert Solvent Add Degassed Anhydrous Solvent Inert->Solvent Heat Heat to Reaction Temperature with Stirring Solvent->Heat Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor Workup Cool, Dilute, and Perform Aqueous Wash Monitor->Workup Reaction Complete Purify Dry, Concentrate, and Purify by Chromatography Workup->Purify End Characterize Final Product Purify->End

Caption: General experimental workflow for cross-coupling reactions.

Protocol 3: Buchwald-Hartwig Amination of 4-Bromo-3-fluorotoluene with Morpholine

This protocol uses a common palladium precatalyst and a bulky biarylphosphine ligand, which are effective for a broad range of amine coupling partners.

Materials:

  • 4-Bromo-3-fluorotoluene (1.0 mmol, 1.0 equiv)

  • Morpholine (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.03 mmol, 3 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed Toluene (5 mL)

  • Glovebox or Schlenk line technique

  • Magnetic stir bar

Procedure:

  • Reaction Setup (in a glovebox): To an oven-dried vial, add NaOtBu, XPhos, and Pd₂(dba)₃. Add 4-bromo-3-fluorotoluene, morpholine, and toluene.

  • Reaction: Seal the vial and stir the mixture at 100 °C. Monitor the reaction by GC-MS or LC-MS. The reaction is typically complete within 8-16 hours.

  • Work-up: Cool the reaction to room temperature. Pass the mixture through a short plug of silica gel, eluting with ethyl acetate.

  • Purification: Concentrate the eluent under reduced pressure. The resulting crude material can be further purified by flash column chromatography if necessary.

Troubleshooting and Optimization
IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst; Impure reagents/solvents; Insufficient temperature.Use fresh catalyst and high-purity, anhydrous, degassed solvents.[17] Increase reaction temperature in 10-20 °C increments.
Hydrodehalogenation (Ar-H formation) Presence of water or other proton sources.Ensure all reagents and solvents are scrupulously dried. Use a stronger, non-coordinating base like LHMDS.
Alkyne Homocoupling (Sonogashira) Copper-catalyzed Glaser coupling.Switch to a copper-free protocol.[11] Reduce copper loading or add the alkyne slowly to the reaction mixture.
Protodeboronation (Suzuki) Degradation of boronic acid.Use anhydrous conditions and a milder base like KF if the substrate is base-sensitive.[18] Bulky ligands can sometimes promote this side reaction.[19]

Conclusion

The palladium-catalyzed cross-coupling of 4-bromo-3-fluoro aryl bromides is a reliable and highly selective method for the synthesis of valuable fluorinated building blocks. The protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions provided herein serve as a comprehensive guide for researchers. Successful execution relies on the principles of chemoselectivity and the careful selection of ligands, bases, and reaction conditions to match the specific substrates being coupled. By understanding the underlying mechanisms and potential pitfalls, scientists can effectively leverage these powerful transformations in the development of novel pharmaceuticals and materials.

References

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 24, 2026, from [Link]

  • Suzuki reaction. (2023, December 27). In Wikipedia. Retrieved February 24, 2026, from [Link]

  • Braga, A. A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Journal of the American Chemical Society, 127(25), 9298–9307. [Link]

  • NRO-Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]

  • Saha, A., & Ganguly, B. (2016). Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. Asian Journal of Advanced Basic Sciences, 4(2), 1-10.
  • Sonogashira troubleshooting help needed. (2020, August 7). Reddit. r/Chempros. Retrieved February 24, 2026, from [Link]

  • Plenio, H., et al. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry. [Link]

  • Scott, D. J., & Vetticatt, M. J. (2020). Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ChemRxiv. [Link]

  • What's the role of the phosphine ligand in Suzuki couplings? (2019, August 11). Reddit. r/chemistry. Retrieved February 24, 2026, from [Link]

  • Joshaghani, M., et al. (2006). Efficient Suzuki cross-coupling reactions using bulky phosphines. Journal of Organometallic Chemistry.
  • Plenio, H., et al. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. ResearchGate. [Link]

  • Buchwald–Hartwig amination. (2023, December 22). In Wikipedia. Retrieved February 24, 2026, from [Link]

  • Buchwald, S. L., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances. [Link]

  • Ranu, B. C., et al. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry.
  • Fleckenstein, C. A., & Plenio, H. (2008). Sterically Demanding, Zwitterionic Trialkylphosphonium Sulfonates as Air-Stable Ligand Precursors for Efficient Palladium-Catalyzed Cross-Couplings of Aryl Bromides and Chlorides. Organic Letters.
  • Flow Chemistry: Sonogashira Coupling. (n.d.). ThalesNano. Retrieved February 24, 2026, from [Link]

  • Wang, G., et al. (2018). Temperature-controlled sequential Suzuki–Miyaura reactions for preparing unsymmetrical terphenyls. RSC Advances.
  • Ananikov, V. P., et al. (2018). Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline. ResearchGate. [Link]

  • Help needed with unreproducible Suzuki coupling. (2023, December 20). Reddit. r/Chempros. Retrieved February 24, 2026, from [Link]

  • Nolan, S. P., et al. (2007). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts. Retrieved February 24, 2026, from [Link]

  • Volyniuk, D., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Polymers.
  • Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science.
  • Jansang, B., et al. (2024).
  • Al-Majid, A. M., et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)
  • The Royal Swedish Academy of Sciences. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]

  • A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. (2024). Journal of Synthetic Chemistry.
  • Ordóñez, M., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.
  • Fairlamb, I. J. S., & Willans, C. E. (2015).
  • De Jonghe, S., et al. (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Bioorganic & Medicinal Chemistry.
  • Ali, H. A., Ismail, M. A., Fouda, A. E. S., & Ghaith, E. A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances. [Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic

Sources

Application Note: Orthogonal Protection of Primary Alcohols in Aryl Bromide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Protecting Group Strategies for Primary Alcohols in Aryl Bromides Content Type: Application Note & Protocol Guide Audience: Synthetic Organic Chemists, Process Chemists, and Drug Discovery Scientists

Abstract & Strategic Overview

In medicinal chemistry and total synthesis, aryl bromides are high-value linchpins, serving as precursors for Suzuki-Miyaura couplings, Buchwald-Hartwig aminations, and Lithium-Halogen exchange reactions. However, the presence of a primary alcohol (


) within the same substrate presents a fundamental incompatibility with the basic and nucleophilic conditions required to activate the bromide.

This guide provides a decision-making framework and detailed protocols for masking primary alcohols. Unlike generic protecting group (PG) lists, this note focuses on orthogonality relative to aryl bromide activation , specifically addressing the risks of catalyst poisoning, organolithium quenching, and 1,4-silyl migration.

The "Chemist’s Dilemma" Decision Matrix

Select your strategy based on the next synthetic step and the final deprotection requirement.

PG_Strategy Start Substrate: Aryl Bromide + Primary Alcohol NextStep Next Step for Aryl Bromide? Start->NextStep Lithiation Lithiation / Grignard (Strong Nucleophiles) NextStep->Lithiation Metal-Halogen Exchange PdCoupling Pd-Catalyzed Coupling (Suzuki/Buchwald) NextStep->PdCoupling Base (K2CO3/Cs2CO3) Ortho Is Alcohol Ortho to Bromide? Lithiation->Ortho TBS Use TBS Ether (Standard, removable w/ F-) PdCoupling->TBS Standard Choice PMB Use PMB Ether (Oxidative removal) PdCoupling->PMB If Acid Sensitive MOM_THP Use Acetal (MOM/THP) (Resistant to strong bases) Ortho->MOM_THP Yes (Risk of Migration) TBDPS Use TBDPS Ether (Steric bulk prevents migration) Ortho->TBDPS No (But need acid stability)

Figure 1: Strategic decision tree for selecting protecting groups based on downstream aryl bromide chemistry.

Critical Analysis of Protecting Groups

A. Silyl Ethers (TBS & TBDPS)

Best For: Palladium-catalyzed couplings (Suzuki, Heck). Risk Factor: The Brook Rearrangement Trap. When treating aryl bromides with


-BuLi, an ortho-silyloxyalkyl group can facilitate a 1,4-migration of the silicon from oxygen to the aryl carbon, quenching the aryl lithium species.
  • Recommendation: Use TBDPS over TBS for lithiation steps. The steric bulk of the diphenyl groups suppresses coordination and migration. For standard Suzuki couplings, TBS is sufficient and more economical.

B. Acetals (MOM & THP)

Best For: Lithiation, Grignard formation, and strong bases. Risk Factor: The Stereocenter Complication (THP). THP protection creates a new stereocenter, splitting NMR signals into complex diastereomeric mixtures.

  • Recommendation: Use MOM (Methoxymethyl) ethers for simplified NMR interpretation. While MOM-Cl is carcinogenic, modern "green" protocols (see Section 4) utilize

    
     and dimethoxymethane to bypass the chloride reagent.
    
C. Benzyl Ethers (PMB)

Best For: "Bulletproof" stability against bases and nucleophiles; Orthogonal to silyl ethers. Risk Factor: Hydrogenolysis Incompatibility. Removing a standard Benzyl (Bn) group typically requires


, which will simultaneously debrominate the aryl ring.
  • Recommendation: Use PMB (p-Methoxybenzyl) .[1][2] It can be removed oxidatively (DDQ) without touching the aryl bromide or the biaryl product, preserving the halogen for later steps if needed.

Comparative Data Summary

FeatureTBS (Silyl) TBDPS (Silyl) MOM (Acetal) PMB (Benzyl)
Install Conditions Imidazole/DMF (Mild)Imidazole/DMF (Mild)Acid/DMM (Green) or Base/MOMClAcid/PMB-TCA (Mild)
Stability:

-BuLi
Moderate (Risk of migration)HighExcellent Excellent
Stability: Aq. Base GoodExcellentExcellentExcellent
Stability: Acid Poor (

)
Good (

)
ModerateGood
Deprotection

(TBAF) or Acid

(TBAF)
Strong Acid (HCl)Oxidative (DDQ)
Aryl Bromide Compatible? Yes (Suzuki)Yes (Lithiation/Suzuki)Yes (All)Yes (All)

Detailed Experimental Protocols

Protocol A: Robust Silylation (TBDPS) for Lithiation Precursors

Use this when the aryl bromide will subsequently undergo metal-halogen exchange.

Reagents:

  • Aryl Bromide Alcohol (1.0 equiv)

  • tert-Butyl(chloro)diphenylsilane (TBDPS-Cl) (1.1 equiv)

  • Imidazole (2.0 equiv)

  • DMAP (0.05 equiv - Catalyst)

  • Anhydrous DMF (

    
     concentration)
    

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask under Argon. Add the aryl bromide alcohol and dissolve in anhydrous DMF.

  • Base Addition: Add Imidazole in one portion. The solution should remain clear.

  • Catalysis: Add DMAP. Note: DMAP significantly accelerates the reaction for sterically hindered primary alcohols.

  • Silylation: Add TBDPS-Cl dropwise via syringe over 5 minutes to control the exotherm.

  • Monitoring: Stir at RT for 4–12 hours. Monitor by TLC (Hexane/EtOAc). The product will be significantly less polar (higher

    
    ).
    
  • Workup (Critical for DMF removal):

    • Dilute with

      
       (Ether helps precipitate imidazole salts better than EtOAc).
      
    • Wash 3x with water (to remove DMF) and 1x with Brine.

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash chromatography on silica gel. TBDPS ethers are stable on silica.

Protocol B: "Green" MOM Protection (Avoids Carcinogenic MOM-Cl)

Use this for maximum stability against bases without handling highly toxic MOM-Cl.

Reagents:

  • Aryl Bromide Alcohol (1.0 equiv)

  • Dimethoxymethane (DMM) (Solvent & Reagent - excess)

  • 
     (Phosphorus Pentoxide) (1.0 equiv)
    

Step-by-Step:

  • Setup: In a dry flask, dissolve the alcohol in Dimethoxymethane (DMM). Use DMM as the solvent (

    
    ).
    
  • Addition: Add

    
     in portions with vigorous stirring. The mixture will become a slurry.
    
  • Reaction: Stir at room temperature for 1–3 hours. The

    
     acts as a dehydrating agent, driving the equilibrium toward the acetal.
    
  • Quench: Pour the mixture carefully into saturated aqueous

    
     (Caution: Gas evolution).
    
  • Extraction: Extract with DCM (

    
    ).
    
  • Purification: The crude oil is often pure enough for the next step, but can be distilled or chromatographed if necessary.

Protocol C: Oxidative Deprotection of PMB (Post-Coupling)

Use this to reveal the alcohol while preserving other sensitive groups (e.g., esters, olefins) or the aryl bromide itself.

Reagents:

  • PMB-Protected Aryl Bromide (1.0 equiv)

  • DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (1.2 – 1.5 equiv)

  • DCM:Water (10:1 ratio)

Step-by-Step:

  • Solvent System: Dissolve the substrate in DCM. Add water (

    
    ). Note: Water is mechanistically required to hydrolyze the intermediate oxocarbenium ion.
    
  • Oxidation: Add DDQ in one portion. The mixture will turn deep green/red (Charge-Transfer Complex).

  • Reaction: Stir vigorously at RT for 30–60 minutes. Reaction is usually fast.

  • Quench: Add saturated aqueous

    
     and saturated aqueous Sodium Bisulfite (
    
    
    
    ) or Sodium Thiosulfate to reduce excess DDQ (mixture turns yellow/colorless).
  • Workup: Separate layers. Wash organic layer with brine.

  • Outcome: The PMB group is converted to p-anisaldehyde (removed during chromatography) and the free alcohol is released.

Mechanism & Troubleshooting

The "Silicon Migration" (Retro-Brook)

When lithiating an aryl bromide with a silyl ether in the ortho position, the lithium can attack silicon, leading to a rearranged product.

Migration Step1 Ortho-Lithiation (Ar-Li species) Step2 Intramolecular Attack on Silicon Step1->Step2 Proximity Step3 Pentacoordinate Intermediate Step2->Step3 Step4 C-Silylated Phenoxide (Dead Product) Step3->Step4 Rearrangement

Figure 2: Mechanism of the anionic 1,4-O-to-C silyl migration.

Troubleshooting Table:

ProblemPossible CauseSolution
Low Yield in Suzuki Pd catalyst poisoning by free alcoholEnsure 100% protection conversion. Trace free alcohol kills catalysts.
Silyl Ether Loss Acidic workup or silica gel acidityAdd 1%

to chromatography solvent. Use TBDPS instead of TBS.
Complex NMR THP diastereomersSwitch to MOM or PMB protection.
Incomplete Deprotection (TBAF) Steric bulk (TBDPS)Heat to

or use HF-Pyridine (plastic vessel required).

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[3][4] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.

  • Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives.[5][6] Journal of the American Chemical Society, 94(17), 6190–6191.

  • Hanessian, S., & Lavallee, P. (1975). The preparation and synthetic utility of tert-butyldiphenylsilyl ethers. Canadian Journal of Chemistry, 53(19), 2975–2977.

  • Oikawa, Y., Yoshioka, T., & Yonemitsu, O. (1982). Specific removal of O-methoxybenzyl protection by DDQ oxidation.[2] Tetrahedron Letters, 23(8), 885–888.

  • Gras, J.-L., Chang, Y.-Y. K., & Guérin, A. (1985). Lithium-Bromine Exchange in the Presence of Silyl Ethers. Synthesis, 1985(1), 74–75.

Sources

Troubleshooting & Optimization

Technical Support Center: Mitigating Defluorination in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for addressing one of the most persistent challenges in modern cross-coupling chemistry: unwanted defluorination during Suzuki-Miyaura reactions. As specialists in synthetic methodology, we understand that the C-F bond, while often a desirable feature in target molecules for its metabolic stability and unique electronic properties, can be unexpectedly labile under catalytic conditions. This guide is designed with full editorial control to provide you not with a rigid template, but with a logical, in-depth framework for understanding, diagnosing, and solving defluorination side reactions.

Our approach is grounded in years of field-proven experience and a deep understanding of reaction mechanisms. We will explore the causality behind experimental choices, providing you with a self-validating system to troubleshoot your reactions effectively.

Troubleshooting Guide: A Mechanistic Approach

This section addresses specific issues you may be observing in your experiments. We diagnose the problem from first principles and provide a clear, actionable path to a solution.

Q1: I am observing a significant amount of a defluorinated byproduct in my reaction mixture. What are the primary causes and how can I fix it?

A1: This is the most common manifestation of the problem and it typically points to one or more suboptimal reaction parameters that favor the C-F bond cleavage pathway over the desired C-C bond formation. Defluorination in Suzuki-Miyaura reactions is often a result of an imbalance between the rates of the desired catalytic cycle steps and competing side reactions.[1] Let's break down the likely culprits and the corresponding solutions.

The base is crucial for activating the boronic acid for transmetalation, but its nucleophilicity and strength can also promote defluorination.[2]

  • The Problem: Strong, highly nucleophilic bases (e.g., NaOH, KOH, NaOEt) can directly attack the electron-deficient fluoroaromatic ring in a nucleophilic aromatic substitution (SNAr) reaction, especially at elevated temperatures. Alternatively, they can generate highly active palladium hydroxide or alkoxide species that facilitate the undesired reaction.

  • The Solution: Switch to a milder, less nucleophilic base. This is the single most effective change you can make. The goal is to find a base strong enough to facilitate transmetalation without promoting C-F cleavage.

Table 1: Recommended Bases for Minimizing Defluorination

Base Chemical Formula Typical Equivalents Notes and Rationale
Potassium Carbonate K₂CO₃ 2.0 - 3.0 A good first choice. Often effective, especially in aqueous solvent mixtures.[3][4]
Potassium Phosphate K₃PO₄ 1.5 - 3.0 An excellent, versatile base. Its use can be beneficial even in anhydrous conditions with a small amount of water.[1][5]
Cesium Carbonate Cs₂CO₃ 1.5 - 2.0 Highly effective, particularly for difficult couplings, due to the solubility of its salts.

| Cesium Fluoride | CsF | 2.0 - 3.0 | The fluoride anion has a high affinity for boron, which can facilitate the formation of a reactive boronate species while being a relatively mild base.[6] |

Actionable Step: Rerun your reaction, replacing your current base with K₃PO₄ or K₂CO₃ as a starting point.

The palladium center and its coordination sphere dictate the relative rates of oxidative addition and reductive elimination. An improperly matched catalyst system can allow the palladium-aryl intermediate to linger, increasing the chance of side reactions.

  • The Problem: If the rate of reductive elimination (the C-C bond-forming step) is slow, the [Ar-Pd-F] intermediate may be more susceptible to decomposition or other undesired pathways. Standard ligands like triphenylphosphine (PPh₃) may not be sufficient to promote rapid turnover for challenging substrates.

  • The Solution: Employ bulky, electron-rich phosphine ligands. These ligands accelerate the rate-limiting steps of the catalytic cycle, particularly reductive elimination, thereby outcompeting the defluorination pathway.[7]

dot

Fig 1. Suzuki Cycle vs. Defluorination cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_defluorination Competing Defluorination Pathway A Pd(0)L_n B Ar-Pd(II)-X(L_n) A->B Oxidative Addition (Ar-X) C Ar-Pd(II)-Ar'(L_n) B->C Transmetalation (Ar'-B(OH)2 + Base) D Ar(F)-Pd(II)-X(L_n) C->A Reductive Elimination (Ar-Ar') E Ar(H) (Defluorinated Byproduct) D->E Base-Mediated Decomposition

Caption: Desired Suzuki cycle vs. competing defluorination.

Consider using modern Buchwald-type ligands or N-heterocyclic carbenes (NHCs), which are designed for high reactivity.[5][8] Using a pre-formed Pd(0) source (e.g., Pd(PPh₃)₄) or an advanced precatalyst can also ensure rapid initiation of the catalytic cycle, preventing side reactions that occur during the in-situ reduction of Pd(II) sources.[8][9]

  • The Problem: High temperatures, while often used to drive sluggish reactions to completion, can provide the necessary activation energy for the undesired defluorination pathway.[9]

  • The Solution: Control the reaction temperature carefully. Start at a lower temperature (e.g., 60-80 °C) and monitor the reaction closely by TLC or GC-MS.[1] Only increase the temperature if the reaction is clean but stalled. Additionally, ensure your solvent is rigorously degassed. Oxygen can deactivate the Pd(0) catalyst, leading to catalyst decomposition and an increase in side reactions.[9]

Frequently Asked Questions (FAQs)

Q: Why are some fluorinated substrates (like 2-fluoropyridines) more prone to defluorination than others?

A: The susceptibility of a C-F bond to cleavage is highly dependent on its electronic environment. The fluorine atom in a 2-fluoropyridine is positioned ortho to the ring nitrogen. The nitrogen atom is highly electron-withdrawing, which polarizes the C-F bond and makes the carbon atom more electrophilic and thus more susceptible to nucleophilic attack by a base.[1] In contrast, a 3-fluoropyridine is generally more stable as the fluorine is further from the influence of the nitrogen.

Q: Can the boronic acid coupling partner influence defluorination?

A: Yes, indirectly. If the boronic acid is unstable and undergoes rapid protodeboronation (replacement of the B(OH)₂ group with hydrogen), the concentration of the active nucleophile decreases over the course of the reaction.[10][11] This slowdown in the desired transmetalation step gives the competing defluorination side reaction more time to occur. This is particularly a problem with highly fluorinated boronic acids or some heteroaryl boronic acids.[8][10]

Q: When should I consider using a boronic acid alternative like a MIDA boronate or a trifluoroborate salt?

A: You should consider these alternatives precisely when you suspect your boronic acid is unstable under the reaction conditions (as described above).

  • Potassium Aryltrifluoroborates (ArBF₃K): These salts are generally more stable to air and moisture than their corresponding boronic acids and are less prone to protodeboronation.[7][12] They slowly hydrolyze in situ to release the boronic acid, keeping its ambient concentration low and favoring transmetalation over degradation.[12]

  • MIDA Boronates: These are another class of protected boronic acids that offer excellent stability.[8][13] They are particularly useful for sequential cross-coupling reactions where one boron center needs to remain masked while another reacts.[14]

Q: How can I accurately quantify the extent of defluorination?

A: The most direct and powerful technique is ¹⁹F NMR spectroscopy . Since the fluorine signals for your starting material, desired product, and the defluorinated byproduct (if it contains other fluorine atoms) will appear at distinct and well-resolved chemical shifts, you can use integration to accurately determine the relative ratios of these species in your crude reaction mixture.[1] This provides a precise measure of conversion and selectivity.

Systematic Troubleshooting Workflow

When faced with a defluorination issue, a systematic approach is more effective than random changes. Follow this workflow to logically diagnose and solve the problem.

dot

Caption: A logical workflow for troubleshooting defluorination.

Experimental Protocol: Suzuki-Miyaura Coupling of a Fluoro-Aryl Bromide with Minimized Defluorination

This protocol incorporates best practices to serve as a robust starting point for your experiments.

Reagents & Equipment:

  • Fluoro-aryl bromide (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1.5 mol%)

  • Ligand (e.g., SPhos, 3.5 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane/Water 10:1)

  • Oven-dried Schlenk flask with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add the fluoro-aryl bromide (1.0 equiv), arylboronic acid (1.2 equiv), and finely ground K₃PO₄ (2.0 equiv).

  • Catalyst Addition: In a separate vial, briefly under inert gas, mix the Pd₂(dba)₃ (1.5 mol%) and SPhos (3.5 mol%). Add this solid mixture to the Schlenk flask.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.[4]

  • Solvent Addition: Add the degassed dioxane/water mixture via syringe. The total volume should be sufficient to make the concentration of the limiting reagent approximately 0.1 M.

  • Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing by TLC, GC-MS, or LC-MS. Check for the consumption of starting material and the formation of both the desired product and any potential defluorinated byproduct.

  • Work-up: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired biaryl product.

References

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Leadbeater, N. E., & McGowan, C. C. (2007). A convenient catalyst system for microwave accelerated cross-coupling of a range of aryl boronic acids with aryl chlorides. Beilstein Journal of Organic Chemistry, 3, 17.
  • Butters, M., Harvey, J. N., Jover, J., Lennox, A. J. J., Lloyd-Jones, G. C., & Murray, P. M. (2010). Aryl Trifluoroborates in Suzuki–Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride.
  • Loh, Y. Y., & Sanford, M. S. (2019). Base-Free Nickel-Catalysed Decarbonylative Suzuki-Miyaura Coupling of Acid Fluorides.
  • Wang, Y., & Houghten, R. A. (2006). A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluoro-octylsulfonates with Boronic Acids. Organic Letters, 8(23), 5271–5274.
  • Scientific Update. (2019). All about the base- or lack of it! Base-free nickel catalysed decarbonylative Suzuki-Miyaura coupling of acid fluorides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Rico-Llanos, G. A., et al. (2017).
  • Casado, M., et al. (2015). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. Chemistry - A European Journal, 21(48), 17264-17274.
  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. Retrieved from [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]

  • Fors, B. P., & Buchwald, S. L. (2009). A protocol for the Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides that minimizes protodeboronation.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Molander, G. A., & Figueroa, R. (2006). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Aldrichimica Acta, 39(2), 49-55.

Sources

optimizing yield for 4-bromo-3-fluorophenyl ethanol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An essential precursor in the development of novel therapeutics and advanced materials, 4-bromo-3-fluorophenyl ethanol is a critical building block for researchers in synthetic and medicinal chemistry.[1][2] Its synthesis, most commonly achieved through the reduction of 4-bromo-3-fluorobenzaldehyde, is a foundational reaction. However, optimizing yield and purity can present significant challenges, from incomplete reactions to difficult purifications.

This technical support center provides a comprehensive guide for scientists and drug development professionals to navigate the complexities of this synthesis. Authored from the perspective of a Senior Application Scientist, this document offers in-depth troubleshooting, field-tested protocols, and a causal understanding of the experimental choices to ensure reproducible, high-yield results.

Core Synthesis Pathway: Aldehyde Reduction

The primary route to synthesizing 4-bromo-3-fluorophenyl ethanol involves the reduction of the corresponding aldehyde, 4-bromo-3-fluorobenzaldehyde. This transformation is typically accomplished using a hydride-based reducing agent, such as sodium borohydride (NaBH₄), which is known for its mildness and chemoselectivity.[3][4]

Caption: General reaction scheme for the synthesis of 4-bromo-3-fluorophenyl ethanol.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the synthesis in a direct question-and-answer format, providing both diagnoses and actionable solutions.

Question 1: My reaction shows very low conversion to the desired alcohol, and I've recovered most of my starting aldehyde. What went wrong?

Answer: Low or no conversion is a frequent issue that typically points to one of three areas: the quality of the starting materials, the integrity of the reducing agent, or the reaction conditions.

  • Cause A: Starting Material Purity. The purity of 4-bromo-3-fluorobenzaldehyde is paramount. The presence of regioisomeric impurities can complicate the reaction and subsequent purification steps.[5] Additionally, acidic impurities can quench the hydride reagent, reducing its effective concentration.

    • Solution:

      • Verify Purity: Before starting, analyze your 4-bromo-3-fluorobenzaldehyde using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity (typically >97%).[6][7]

      • Neutralize if Necessary: If acidic impurities are suspected, consider filtering a solution of the aldehyde through a small plug of basic alumina before use.

  • Cause B: Inactive Reducing Agent. Sodium borohydride (NaBH₄) is sensitive to moisture and can degrade over time, losing its reducing power.

    • Solution:

      • Use Fresh Reagent: Always use a freshly opened bottle of NaBH₄ or one that has been stored correctly in a desiccator.

      • Handle Properly: Do not leave the NaBH₄ container open to the atmosphere. Weigh it out quickly and seal the bottle immediately.

  • Cause C: Sub-optimal Reaction Conditions. The choice of solvent and temperature plays a crucial role in the reaction rate.

    • Solution:

      • Solvent Choice: Protic solvents like methanol or ethanol are excellent for NaBH₄ reductions as they help to activate the carbonyl group.[8] A common practice is to use methanol or ethanol as the solvent.

      • Temperature Control: The reaction is typically initiated at 0 °C to control the initial exotherm and then allowed to warm to room temperature.[9] If the reaction is sluggish, gentle warming (to 40-50 °C) can be applied, but this should be monitored carefully to avoid side reactions.

      • Monitor Progress: Use Thin-Layer Chromatography (TLC) to monitor the disappearance of the starting aldehyde. If the reaction stalls, a small, additional portion of NaBH₄ can be added.

Question 2: My reaction worked, but the final yield is low after purification. Where could I be losing my product?

Answer: Product loss often occurs during the aqueous workup and extraction phases, especially if the product has some water solubility or if emulsions form.

  • Cause A: Inefficient Quenching. The quenching step neutralizes excess NaBH₄ and hydrolyzes the borate-ester intermediate to release the alcohol product. Improper quenching can lead to a complex mixture.

    • Solution:

      • Controlled Quench: Cool the reaction mixture back to 0 °C in an ice bath. Quench the reaction by slowly and carefully adding a dilute acid, such as 1 M HCl, dropwise until the bubbling (hydrogen gas evolution) ceases. Ensure the final pH of the aqueous layer is acidic.[10]

  • Cause B: Inefficient Extraction. 4-bromo-3-fluorophenyl ethanol has some polarity and may not be fully extracted from the aqueous layer if an inappropriate solvent is used or if an insufficient number of extractions are performed.

    • Solution:

      • Solvent Selection: Use a solvent like ethyl acetate or dichloromethane for extraction.

      • Multiple Extractions: Perform at least three separate extractions of the aqueous layer, combining the organic layers afterward.

      • Brine Wash: After extraction, wash the combined organic layers with brine (a saturated aqueous solution of NaCl). This helps to break up emulsions and removes the majority of dissolved water before the final drying step.

  • Cause C: Loss During Purification. The product is a liquid or a low-melting solid, which can make purification by column chromatography challenging.[1]

    • Solution:

      • Optimize Chromatography: Use a suitable solvent system for silica gel chromatography. A gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20-30% ethyl acetate) is a good starting point.

      • Careful Solvent Removal: After chromatography, remove the solvent using a rotary evaporator at a moderate temperature (e.g., 40 °C) to avoid losing the product due to its potential volatility.

Problem Potential Cause Recommended Solution
Low Conversion Degraded NaBH₄Use a fresh bottle of NaBH₄ stored in a desiccator.
Impure AldehydeVerify starting material purity (>97%) via GC or NMR.[7]
Sub-optimal ConditionsUse methanol/ethanol as solvent; start at 0 °C and warm to RT.
Low Yield After Workup Inefficient ExtractionExtract 3 times with ethyl acetate; wash with brine.
Loss During PurificationUse a gradient solvent system for chromatography; be cautious during solvent removal.
Side Product Formation Reaction Too HotMaintain temperature control, especially during NaBH₄ addition.

Frequently Asked Questions (FAQs)

Q: What is the recommended stoichiometry for sodium borohydride?

A: Typically, 1.1 to 1.5 molar equivalents of NaBH₄ relative to the aldehyde are sufficient.[3] Using a large excess is unnecessary and complicates the quenching process due to excessive hydrogen gas evolution.

Q: Can I use Lithium Aluminum Hydride (LiAlH₄) for this reduction?

A: While LiAlH₄ is a powerful reducing agent that will reduce the aldehyde, it is much less selective than NaBH₄.[8] It reacts violently with protic solvents like water and alcohols, requiring anhydrous conditions (e.g., in THF or diethyl ether) and a more hazardous workup procedure.[10] For this specific transformation, NaBH₄ is the safer and more convenient choice.

Q: How do I prepare my TLC plates and what should I look for?

A: Use silica gel TLC plates. A good mobile phase (eluent) is 20% ethyl acetate in hexanes. Spot the starting aldehyde in one lane and the reaction mixture in another. The aldehyde, being more nonpolar, will have a higher Rf value (travel further up the plate). The product alcohol, being more polar due to the hydroxyl group, will have a lower Rf value. The reaction is complete when the spot corresponding to the aldehyde has disappeared.

Q: What are the key safety considerations for this procedure?

A:

  • Hydrogen Gas: The addition of NaBH₄ to protic solvents and the acidic quench both produce flammable hydrogen gas. Ensure the reaction is performed in a well-ventilated fume hood away from ignition sources.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and gloves.

  • Solvent Handling: Organic solvents like methanol, ethyl acetate, and hexanes are flammable. Handle them with care.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-bromo-3-fluorophenyl ethanol

This protocol details the reduction of 4-bromo-3-fluorobenzaldehyde using sodium borohydride.

  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromo-3-fluorobenzaldehyde (e.g., 2.03 g, 10.0 mmol).

    • Add methanol (25 mL) to dissolve the aldehyde.

    • Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the temperature reaches 0-5 °C.

  • Reduction:

    • Slowly add sodium borohydride (0.42 g, 11.0 mmol, 1.1 equiv) to the cooled solution in small portions over 15 minutes. Caution: Hydrogen gas will evolve.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Reaction Monitoring:

    • Monitor the reaction's progress by TLC (20% ethyl acetate/hexanes), checking for the complete consumption of the starting aldehyde.

  • Workup and Extraction:

    • Once the reaction is complete, cool the flask back to 0 °C in an ice bath.

    • Slowly and carefully quench the reaction by adding 1 M HCl (aq) dropwise until gas evolution ceases and the solution is acidic (pH ~2-3).

    • Reduce the volume of the mixture by about half using a rotary evaporator to remove most of the methanol.

    • Transfer the remaining aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

    • Combine the organic layers and wash with brine (1 x 25 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of 5% to 30% ethyl acetate in hexanes to afford the pure 4-bromo-3-fluorophenyl ethanol.

Parameter Value Rationale
Starting Material 4-Bromo-3-fluorobenzaldehydePrecursor aldehyde for reduction.[11]
Reducing Agent Sodium Borohydride (NaBH₄)Mild and selective reagent for aldehyde reduction.[3][4]
Stoichiometry 1.1 - 1.5 equivalents of NaBH₄Ensures complete reaction without large excess.
Solvent Methanol or EthanolProtic solvent activates the carbonyl for reduction.[8]
Temperature 0 °C to Room TemperatureControls initial exotherm and allows reaction to proceed to completion.
Workup Quench 1 M HCl (aq)Neutralizes excess hydride and hydrolyzes the intermediate.[10]
Purification Silica Gel ChromatographyStandard method for purifying moderately polar organic compounds.[12]
Workflow Visualization

The following diagram outlines the complete experimental workflow from setup to final product.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A Dissolve Aldehyde in Methanol B Cool to 0 °C A->B C Add NaBH₄ in Portions B->C D Stir at Room Temp (1-2 hours) C->D E Monitor by TLC D->E F Quench with HCl at 0 °C E->F G Remove Methanol F->G H Extract with Ethyl Acetate (3x) G->H I Wash with Brine H->I J Dry (Na₂SO₄) & Concentrate I->J K Column Chromatography J->K L Pure Product K->L

Caption: Step-by-step experimental workflow for the synthesis of 4-bromo-3-fluorophenyl ethanol.

References

  • Firdaus, M., et al. (2026, January 26).
  • Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones. Retrieved from [Link]

  • Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. r/Chempros.
  • Ward, D. E., & Rhee, C. K. (1989). Chemoselective reductions with sodium borohydride. Canadian Journal of Chemistry, 67(8), 1206-1211.
  • University of California, Irvine. (n.d.). Grignard Reaction.
  • ElectronicsAndBooks. (n.d.).
  • Chem-Impex. (n.d.). 4-Bromo-3-fluorobenzaldehyde. Retrieved from [Link]

  • Chemistry Steps. (2023, July 16). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). The Grignard Reaction.
  • Das, S., Alexeev, V. L., & Asher, S. A. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(42), 7715-7718.
  • Organic Syntheses. (n.d.). dibromo-3',4',5',6'-tetrakis(4-bromophenyl).
  • MDPI. (2021, November 16). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide.
  • Google Patents. (n.d.). Process for the preparation of 3-bromo - 4 - fluorobenzaldehyde.
  • Organic Chemistry Portal. (n.d.).
  • ResearchGate. (2025, August 7).
  • PubMed. (2016, September 2). Analysis of 4-bromo-3-fluorobenzaldehyde and separation of its regioisomers by one-dimensional and two-dimensional gas chromatography. Retrieved from [Link]

  • Organic Syntheses. (2018, August 10). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid.
  • Chem-Impex. (n.d.). 4-Bromo-3-fluorobenzyl alcohol. Retrieved from [Link]

  • Hoffman Fine Chemicals. (n.d.). CAS 1343000-35-0 | 2-(3-Bromo-4-fluorophenyl)ethanol.

Sources

Technical Support Center: Solvent Selection for 2-(4-bromo-3-fluorophenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility & Solvent Selection Guide (THF vs. DCM) Compound: 2-(4-bromo-3-fluorophenyl)ethan-1-ol (CAS: 124334-09-2) Target Audience: Synthetic Chemists & Process Engineers

The Solubility Matrix: THF vs. DCM

The solubility of This compound is governed by a competition between its polar "head" (hydroxyl group) and its lipophilic "tail" (halogenated aromatic ring). While soluble in both solvents at room temperature, the quality of solvation dictates reaction success.

FeatureTetrahydrofuran (THF) Dichloromethane (DCM)
Primary Interaction H-Bond Acceptance: The ether oxygen coordinates strongly with the hydroxyl proton of the substrate.Dispersion & Dipole: Solvates the lipophilic aromatic ring via polarizability; weak interaction with the -OH group.
Solubility Limit High (>1 M). Excellent for creating concentrated stock solutions.Moderate to High. Good solubility, but may require larger volumes for very cold reactions (< -78°C) to prevent precipitation.
Reaction Suitability Nucleophilic & Basic: Ideal for deprotonation (NaH, LDA), Grignard formation, and Suzuki couplings.Electrophilic & Acidic: Ideal for oxidations (PCC, Dess-Martin), halogenations (Appel), and Friedel-Crafts.
Water Miscibility Miscible. Critical Risk: THF is hygroscopic. "Wet" THF will kill moisture-sensitive reactions involving this alcohol.Immiscible. Easier to dry physically, but water sits as a discrete layer.
Freezing Point -108°C. Remains liquid for cryogenic lithiation.-96°C. Suitable for most cold baths, but viscosity increases significantly below -78°C.

Troubleshooting Guide (Q&A)

Scenario A: Reaction Setup & Stability

Q: I am attempting a Williamson ether synthesis using NaH in DCM, but the reaction is stalling. The starting material is dissolved.[1][2] What is wrong? A: This is a solvent incompatibility issue, not a solubility issue.

  • The Cause: DCM is not a coordinating solvent. Sodium hydride (NaH) requires a solvent that can solvate the Na+ cation to break up the tight ion pair of the resulting alkoxide. Furthermore, DCM can react with strong bases/nucleophiles (like your alkoxide) over time to form carbenes or perform nucleophilic attack on the solvent itself (dichloromethylation).

  • The Fix: Switch to THF or DMF . THF coordinates the Na+, making the alkoxide more nucleophilic and reactive.

Q: My compound "oiled out" during a recrystallization attempt from DCM/Hexanes. Why? A: "Oiling out" occurs when the solute separates as a liquid phase before crystallizing.

  • The Mechanism: The 4-bromo-3-fluoro substitution pattern lowers the melting point compared to the non-fluorinated analog. In DCM/Hexanes, the polarity gap is sharp. As you add hexanes, the lipophilic aromatic ring prefers the hexane, but the hydroxyl group rejects it.

  • The Fix: Use a solvent system with intermediate polarity.[1] Try THF/Heptane or Toluene/Heptane . The THF will H-bond to the alcohol, keeping it in solution longer and allowing a slower, more controlled saturation as the anti-solvent (heptane) is added.

Scenario B: Temperature Effects

Q: At -78°C in DCM, I see a fine precipitate. Is this my compound? A: Likely, yes.

  • The Mechanism: While DCM dissolves the compound well at RT, it relies on dispersion forces. As thermal energy (

    
    ) drops, the entropic benefit of solvation decreases. The crystal lattice energy of the halogenated pi-stacking (Ar-Br...Ar-F interactions) overcomes the weak solvation energy of cold DCM.
    
  • The Fix: Add 10-20% THF to the DCM mixture (if compatible with your reagents). The THF oxygen will H-bond to the hydroxyl group, providing an energetic "anchor" that keeps the molecule solvated even at cryogenic temperatures.

Scenario C: Moisture Sensitivity

Q: I dissolved my alcohol in "dry" THF, but my subsequent Grignard reagent failed to initiate. Why? A: THF is notoriously hygroscopic.

  • The Mechanism: Even if distilled, THF absorbs atmospheric moisture rapidly. The hydroxyl proton of your substrate (

    
    ) is less acidic than water (
    
    
    
    ). Any Grignard formed will immediately quench with the water in the THF before reacting with your substrate or initiating the halide exchange.
  • The Fix: See the Solvent Drying Protocol below. Do not rely on "bottle dry" THF for sensitive organometallics with this substrate.

Validated Experimental Protocols

Protocol 1: Rapid Solubility Limit Test (Visual)

Use this to determine if your concentration is safe for low-temp reactions.

  • Prepare: Weigh 100 mg of this compound into a septum-capped vial.

  • Titrate: Add the solvent (THF or DCM) in 50

    
    L aliquots via syringe at Room Temp (RT).
    
  • Calculate: If it dissolves in 100

    
    L, solubility is >1 g/mL (Excellent). If it takes 1 mL, solubility is 100 mg/mL (Moderate).
    
  • Cryo-Check: Submerge the solution in a dry ice/acetone bath (-78°C) for 10 minutes.

    • Clear: Safe for cryo-reactions.

    • Cloudy/Precipitate: Risk of heterogeneous reaction kinetics. Dilute by 2x.

Protocol 2: Drying Solvents for this Substrate

Critical because the -OH group makes the compound itself a protic source; extra water is disastrous.

  • For THF: Distill over Sodium/Benzophenone. The solution must turn deep purple (indicating active ketyl radical) before collection. Molecular sieves (3Å) are effective for storage but less effective for rapid drying of bulk wet THF.

  • For DCM: Distill over Calcium Hydride (

    
    ). Warning: Do not use sodium/potassium with DCM (explosion hazard).
    

Decision Logic: Solvent Selection

The following diagram illustrates the decision process for selecting the correct solvent based on the intended chemical transformation of the alcohol.

SolventSelection cluster_warning Critical Warning Start Intended Reaction with This compound Type Reaction Class? Start->Type Oxidation Oxidation (e.g., to Aldehyde/Acid) Type->Oxidation Remove H Substitution Nucleophilic Substitution (e.g., Mitsunobu, Appel) Type->Substitution Replace OH BaseMed Base-Mediated (e.g., Ether Synthesis) Type->BaseMed Deprotonate OH Metal Organometallic (e.g., Lithiation/Grignard) Type->Metal Exchange Br DCM_Rec Use DCM (Inert to oxidants, good solubility) Oxidation->DCM_Rec PCC, DMP, Swern Substitution->DCM_Rec Appel (CBr4/PPh3) THF_Rec Use THF (Stabilizes ions/metals) Substitution->THF_Rec Mitsunobu (DIAD/PPh3) BaseMed->THF_Rec NaH, KH, tBuOK Metal->THF_Rec n-BuLi, Mg Warning DCM reacts with Organolithiums/Grignards! Metal->Warning

Figure 1: Solvent selection decision tree based on reaction type. Note the critical incompatibility of DCM with organometallic reagents.

References

  • PubChem. 2-Bromo-1-(4-fluorophenyl)ethan-1-one (Analogous Structure Properties).[3] National Library of Medicine. Available at: [Link]

  • Reichardt, C.Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH, 3rd ed., 2003. (General solvent properties and polarity scales).
  • Master Organic Chemistry. Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Available at: [Link]

Sources

Technical Support Center: Purification of 4-Bromo-3-fluorophenethyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific thermodynamic, chromatographic, and chemical challenges associated with isolating 4-bromo-3-fluorophenethyl alcohol (CAS: 1331944-00-3)[1].

Because this compound features a highly polar hydroxyl group juxtaposed with a heavy, hydrophobic halogenated aromatic ring, its purification requires a strategic approach. Below, you will find an interactive troubleshooting workflow, causality-driven FAQs, and self-validating protocols to ensure high-purity recovery for your downstream drug development applications.

Purification Decision Workflow

Before selecting a purification method, you must profile your crude mixture. Use the decision tree below to match your primary impurity profile with the most thermodynamically and chemically efficient separation technique.

PurificationWorkflow Crude Crude Mixture 4-Bromo-3-fluorophenethyl alcohol ImpurityCheck Identify Primary Impurity Profile Crude->ImpurityCheck Acidic Unreacted Carboxylic Acid (Polar/Acidic) ImpurityCheck->Acidic TLC: Baseline spot NonPolar Benzyl Bromides / Isomers (Non-Polar/Neutral) ImpurityCheck->NonPolar TLC: Close Rf ScaleUp Large Scale / Volatile Solvents (>50g batch) ImpurityCheck->ScaleUp Industrial scale Extraction Acid-Base Extraction (1M NaOH Wash) Acidic->Extraction Chromatography Flash Silica Chromatography (Hexanes/EtOAc Gradient) NonPolar->Chromatography Distillation High-Vacuum Distillation (~110°C at 1 Torr) ScaleUp->Distillation Pure Pure 4-Bromo-3-fluorophenethyl alcohol (>98% Purity) Extraction->Pure Chromatography->Pure Distillation->Pure

Figure 1: Decision tree for selecting the optimal purification workflow based on impurity profiling.

Troubleshooting Guides & FAQs

Q1: Following the reduction of 4-bromo-3-fluorophenylacetic acid, I am observing a persistent baseline impurity on my TLC. How can I remove this without resorting to chromatography? Causality: The baseline impurity is likely unreacted starting carboxylic acid or an intermediate borate ester. While Borane-THF is highly selective for reducing carboxylic acids, incomplete quenching traps the product in a stable trialkyl borate complex[2]. If you attempt an aqueous workup directly, hydrolysis is agonizingly slow and causes severe emulsions. Solution: Quench the reaction thoroughly with methanol before adding any water. Methanolysis rapidly transesterifies the borate, liberating the free 4-bromo-3-fluorophenethyl alcohol and volatile trimethyl borate. Follow this with a liquid-liquid extraction using 1M NaOH. The unreacted acid will deprotonate into a water-soluble sodium salt, partitioning into the aqueous layer, while your target alcohol remains safely in the organic phase.

Q2: My target compound co-elutes with a brominated precursor (e.g., 4-bromo-3-fluorobenzyl bromide) during silica gel chromatography. How do I resolve this? Causality: Halogenated precursors are highly non-polar, whereas your target molecule possesses a polar hydroxyl group capable of hydrogen bonding. If they co-elute, your solvent system is too polar, causing both compounds to ride the solvent front, or your column is severely overloaded. Solution: Rely on the foundational principles of flash chromatography established by Still et al.[3]. Optimize your solvent system to place the target compound at an


 of ~0.35. For this specific alcohol, a gradient of 5% to 20% Ethyl Acetate in Hexanes is optimal. The non-polar precursor will elute first (

~0.7 in 20% EtOAc), followed cleanly by the alcohol. Ensure you are using 40–63 µm silica gel and maintaining a pressure-driven flow rate of 2.0 in/min to minimize band broadening[3].

Q3: I need to scale up the purification to a 100-gram batch. Chromatography is too solvent-intensive. What is the most thermodynamically efficient alternative? Causality: At larger scales, the cost, time, and environmental impact of solvent waste make chromatography prohibitive. Because 4-bromo-3-fluorophenethyl alcohol is a relatively low-molecular-weight halogenated aromatic, it is highly amenable to vacuum distillation. Solution: Perform a high-vacuum fractional distillation. The heavy bromine atom significantly elevates the boiling point at atmospheric pressure (estimated >260 °C), which could induce thermal degradation. By applying a high vacuum (e.g., 1 Torr), the boiling point is thermodynamically depressed to approximately 110–125 °C, allowing for safe, solvent-free isolation.

Self-Validating Experimental Protocols
Protocol A: Optimized Flash Chromatography (1–20g Scale)

This protocol is designed to separate the target alcohol from non-polar halogenated precursors and positional isomers.

  • Preparation: Pack a glass column with 40–63 µm silica gel using 5% EtOAc in Hexanes.

  • Loading: Dry-load the crude mixture onto a minimal amount of silica gel to ensure a narrow loading band, which is critical for high-resolution separation.

  • Elution: Elute with 2 column volumes (CV) of 5% EtOAc/Hexanes to wash out non-polar impurities. Gradually increase the gradient to 20% EtOAc/Hexanes to elute the 4-bromo-3-fluorophenethyl alcohol.

  • Self-Validation Check: Spot the collected fractions on a silica TLC plate alongside the crude mixture. Develop in 20% EtOAc/Hexanes. Validation: The target alcohol will appear at

    
     ~0.3. To definitively confirm it is the alcohol and not a co-eluting aromatic impurity, dip the plate in Potassium Permanganate (
    
    
    
    ) stain and heat gently. The primary alcohol will uniquely oxidize, turning the spot bright yellow against the purple background.
Protocol B: High-Vacuum Fractional Distillation (>50g Scale)

This protocol is designed for solvent-free, industrial-scale purification.

  • Setup: Transfer the crude, solvent-free oil to a round-bottom flask equipped with a magnetic stir bar. Attach a short-path distillation head and a multi-neck receiving cow.

  • Equilibration: Apply high vacuum (

    
     1 Torr) before applying heat to degas the mixture and remove residual extraction solvents.
    
  • Fractionation: Slowly heat the oil bath. Collect the forerun (low-boiling impurities and cleaved protecting groups) below 100 °C vapor temperature.

  • Collection: Collect the main fraction at a vapor temperature of ~110–125 °C.

  • Self-Validation Check: Monitor the vapor temperature rigorously. Validation: A stable vapor temperature plateau at ~110–125 °C confirms the main fraction is distilling at constant composition. To validate the purity of the collected fraction, run a rapid

    
    -NMR; the complete absence of a carboxylic acid proton peak (~11-12 ppm) or aldehyde proton (~9-10 ppm) validates the successful isolation of the pure alcohol.
    
Quantitative Method Comparison

Use the following empirical data to benchmark your expected recovery and purity based on the chosen methodology.

Purification MethodOptimal Batch ScaleTypical YieldAchievable PurityPrimary Impurity RemovedProcessing Time
Acid-Base Extraction 1 g – 1 kg85 – 95%> 90%Unreacted Carboxylic Acid1 – 2 Hours
Flash Chromatography 0.1 g – 20 g75 – 85%> 99%Positional Isomers, Precursors2 – 4 Hours
Vacuum Distillation 50 g – 5 kg80 – 90%> 95%High/Low MW Byproducts4 – 6 Hours
References
  • "Rapid chromatographic technique for preparative separations with moderate resolution" Source: The Journal of Organic Chemistry (Still, W. C.; Kahn, M.; Mitra, A., 1978) URL:[Link]

  • "Selective reductions. XV. Reaction of diborane in tetrahydrofuran with selected organic compounds containing representative functional groups" Source: Journal of the American Chemical Society (Brown, H. C.; Heim, P.; Yoon, N. M., 1970) URL:[Link]

Sources

Technical Support Center: Carbonyl Reduction Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic Flowchart

The Core Issue: Pinacol coupling (dimerization to 1,2-diols) during benzaldehyde reduction is a classic symptom of Single Electron Transfer (SET) mechanisms dominating over Hydride Transfer .

When reducing benzaldehyde (


), the formation of the stable benzyl ketyl radical anion (

) is the bifurcation point. If this radical persists long enough to encounter another radical, it dimerizes (Pinacol). If it is rapidly quenched by a second electron and proton (or a hydride), it forms the alcohol (

).

Diagnostic Decision Tree: Use this flowchart to identify the root cause of your impurity profile.

PinacolDiagnostic Start Start: Benzaldehyde Reduction ReagentQ What is your reducing agent? Start->ReagentQ Metal Dissolving Metal (Zn, Mg, Sm, Na) ReagentQ->Metal Active Metal Hydride Boron/Aluminum Hydride (NaBH4, LiAlH4) ReagentQ->Hydride Hydride Donor Electro Electrochemical (Cathodic Red.) ReagentQ->Electro Electrolysis MetalMech Mechanism: SET dominant. High risk of Radical Dimerization. Metal->MetalMech HydrideRes Pinacol is rare. Check reagent quality or Lewis Acid contamination. Hydride->HydrideRes ElectroSurf Check Electrode Material. Cu/Au stabilize radicals. Electro->ElectroSurf Dilution Is reaction concentrated (>0.1 M)? MetalMech->Dilution DilutionYes High Conc promotes Bimolecular Coupling Dilution->DilutionYes Yes DilutionNo Check Proton Source. Slow protonation = Long radical life Dilution->DilutionNo No

Caption: Diagnostic logic for identifying the source of pinacol coupling based on reagent class and reaction conditions.

Technical Troubleshooting Guide (FAQs)

Scenario A: "I am using Zinc/Acid (or Mg) and getting significant white solid precipitate (Hydrobenzoin)."

The Mechanism: Dissolving metal reductions (Zn, Mg, Sm) operate exclusively via SET. The metal donates one electron to benzaldehyde, forming the ketyl radical.

  • Kinetics: Dimerization is bimolecular (Rate

    
    ). Reduction to alcohol is pseudo-unimolecular (dependent on electron/proton supply).
    
  • Thermodynamics: The benzylic radical is resonance-stabilized, increasing its lifetime and the probability of dimerization.

The Fix:

  • High Dilution: Since coupling is second-order with respect to the radical concentration, diluting the reaction is the most effective kinetic control. Run the reaction at

    
    .
    
  • Rapid Protonation: Ensure a proton source is readily available to quench the radical anion to the neutral radical (and subsequently to the alcohol) before it can dimerize.

  • Switch Reagents: If chemoselectivity allows, switch to

    
    . Zinc is historically notorious for pinacol coupling (e.g., in the presence of 
    
    
    
    or weak acids).[1]
Scenario B: "I am using Electrochemical Reduction and cannot stop the dimer forming."

The Mechanism: The electrode surface material plays a catalytic role.

  • Copper (Cu) & Gold (Au): These metals tend to stabilize the ketyl radical intermediate on their surface, increasing local concentration and promoting dimerization [1].

  • Lead (Pb) & Mercury (Hg): These have high hydrogen overpotentials and generally favor alcohol formation or complete reduction to the hydrocarbon.

The Fix:

  • Change Electrode: Switch to a Lead (Pb) or Carbon cathode if possible.

  • Potential Control: Operate at a more negative potential.[2] Pinacol coupling often occurs at the first reduction potential wave. Driving the potential more negative can force the second electron transfer (to the anion) faster than the dimerization rate.

Scenario C: "I used NaBH4 but still see traces of dimer. This shouldn't happen."

The Mechanism:


 typically proceeds via a hydride transfer (2e- equivalent), effectively bypassing the radical intermediate. However, Lewis Acids  (impurities or additives like 

,

) can catalyze SET pathways or stabilize radical species.

The Fix:

  • Check Solvent Purity: Ensure your methanol/ethanol is free of acetone or other ketones which might initiate radical chains.

  • Remove Metals: Ensure no transition metals (Fe, Cu residues from stir bars or spatulas) are present.

  • EDTA Wash: If the starting material was prepared via a metal-catalyzed coupling (e.g., Suzuki), residual Pd/Cu can catalyze the SET pathway. Wash the starting material with aqueous EDTA before reduction.

Mechanistic Visualization

Understanding the competition between the Unimolecular Reduction (Desired) and Bimolecular Coupling (Undesired) is critical for process design.

Mechanism Benz Benzaldehyde (PhCHO) Ketyl Ketyl Radical Anion (Ph-CH-O•)- Benz->Ketyl SET (1e-) (Zn, Mg, e-) Alcohol Benzyl Alcohol (Desired) Benz->Alcohol Hydride Transfer (2e-) (NaBH4, LiAlH4) Dimer Hydrobenzoin (Pinacol Product) Ketyl->Dimer DIMERIZATION Rate = k[Radical]² (Favored by High Conc) Ketyl->Alcohol REDUCTION + 1e- / + 2H+ (Favored by H+ availability)

Caption: The mechanistic divergence. Note that Hydride reagents (dashed line) bypass the risk zone entirely.

Experimental Protocols

Protocol A: The "Zero-Pinacol" Standard (Sodium Borohydride)

Use this protocol unless chemoselectivity dictates otherwise.

  • Setup: Charge a round-bottom flask with Benzaldehyde (1.0 eq) and Methanol (

    
     concentration).
    
  • Cooling: Cool to

    
     (ice bath). Note: Lower temperature suppresses radical pathways if they exist, but primarily controls exotherm here.
    
  • Addition: Add

    
     (0.5 - 1.0 eq) portion-wise over 10 minutes.
    
    • Caution: Do not add all at once. Local heating can favor side reactions.

  • Quench: Add aqueous

    
     (saturated).
    
  • Extraction: Extract with EtOAc or DCM. Wash with brine. Dry over

    
    .
    
  • Expected Yield:

    
     Benzyl Alcohol.
    
Protocol B: The "Metal-Mediated" Fix (Zinc/Acid)

Use this protocol if you MUST use Zn/Acid (e.g., for chemoselective reduction of an alkene elsewhere).

  • Dilution is Key: Prepare the reaction at

    
      (High Dilution).
    
    • Why? Bimolecular coupling rate is proportional to

      
      . Diluting by 10x reduces the coupling rate by 100x.
      
  • Solvent: Use a protic co-solvent (e.g., Aqueous THF or Aqueous Dioxane).

    • Why? Water provides protons rapidly to quench the radical anion before it can dimerize.

  • Temperature: Keep at

    
     or below.
    
    • Why? Radical dimerization has a lower activation energy than reduction. Cooling slows dimerization more than reduction.

  • Additives: Add a small amount of Crown Ether (18-Crown-6) if using Zn/Base, or ensure sufficient acid concentration if using Zn/Acid.

    • Why? Complexing the metal cation can destabilize the radical-metal complex, preventing the "template effect" that promotes dimerization.

Comparative Data Tables

Table 1: Reagent Propensity for Pinacol Coupling[3]
Reagent SystemDominant MechanismPinacol RiskPrimary Fix
Zn / Acid SET (1e-)High Dilution (<0.05 M), Rapid Protonation
Mg / MeOH SET (1e-)High Additive (TiCl4 can promote coupling, avoid Lewis Acids)
SmI2 SET (1e-)Very High Add HMPA or DMPU + Proton Source (MeOH)
Electrochemical (Cu) Surface SETHigh Switch to Pb/C electrode, more negative potential
NaBH4 Hydride (2e-)Low Ensure purity (remove transition metals)
LiAlH4 Hydride (2e-)Very Low Standard workup
Table 2: Kinetic Control Levers
VariableEffect on Pinacol CouplingExplanation
Concentration Increases with ConcRate = k[Radical]². High concentration favors bimolecular collision.
Temperature Increases with TempHigher temp overcomes activation barrier for dimerization.
Proton Source Decreases with H+High [H+] rapidly quenches the radical to alcohol.
Metal Surface Increases with Cu/AuSurface stabilizes radical, increasing local concentration.

References

  • Electrochemical Reduction Mechanism & Surface Effects

    • Title: Understanding the Competition between Alcohol Formation and Dimerization during Electrochemical Reduction of Arom
    • Source: Journal of the American Chemical Society (JACS)
    • URL:[Link]

  • Zinc-Medi

    • Title: Pinacol Coupling of Aldehydes Mediated by Zinc in Aqueous Ammonia Media[1]

    • Source: Chinese Journal of Organic Chemistry[1]

    • URL:[Link]

  • General Mechanism of Pinacol Coupling

    • Title: Pinacol Coupling Reaction[1][2][3][4][5][6][7][8][9]

    • Source: Organic Chemistry Portal[4]

    • URL:[Link]

  • Samarium Diiodide Selectivity

    • Title: Samarium(II)-Mediated Pinacol Coupling in Water[8]

    • Source: Organic Letters[8]

    • URL:[Link]

Sources

Technical Support Center: Purifying 4-Bromo-3-Fluorophenyl Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for handling copper impurities in 4-bromo-3-fluorophenyl intermediates. These intermediates are crucial building blocks in pharmaceutical and materials science research. They are frequently synthesized via copper-catalyzed cross-coupling reactions, such as the Ullmann condensation or Buchwald-Hartwig amination.[1][2][3][4] While effective, these reactions often lead to contamination of the final product with residual copper, which can poison downstream catalysts (e.g., palladium), interfere with biological assays, or compromise material properties.[5] This guide provides in-depth troubleshooting advice, detailed protocols, and the rationale behind choosing the right purification strategy to ensure the integrity of your research.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification of 4-bromo-3-fluorophenyl intermediates in a practical question-and-answer format.

Q1: My isolated 4-bromo-3-fluorophenyl product has a persistent green or blue tint, even after initial purification. What's causing this?

A1: A green or blue coloration is a definitive indicator of residual copper contamination.[6] Copper(I) and Copper(II) salts can be notoriously difficult to remove completely for a few key reasons:

  • Strong Chelation: Your 4-bromo-3-fluorophenyl intermediate, or other nitrogen-containing compounds in the reaction mixture (like ligands or amine-based byproducts), can act as chelating agents.[6][7] Chelation is the formation of a stable, ring-like complex between a metal ion and a ligand, which can make the copper less available for removal by simple aqueous washes.[8][9]

  • Incomplete Complexation During Workup: The chosen workup procedure may not be sufficient to break the existing copper-product coordination or to fully complex all the copper for extraction into the aqueous phase.

  • Poor Phase Separation: Emulsions or poor partitioning during liquid-liquid extraction can trap copper salts in the organic layer.

A persistent color indicates that a more rigorous or targeted purification method is necessary.

Q2: I've tried a standard aqueous wash, but the copper remains. What are the more advanced options?

A2: When simple water or brine washes fail, you must employ a strategy that actively targets the copper ions. The primary methods are based on chelation, scavenging, or differential adsorption.

  • Aqueous Washes with Chelating Agents: This is the most common first-line approach. These agents form highly stable, water-soluble complexes with copper, pulling it from the organic phase into the aqueous phase.[10][11][12]

    • Ammonium Hydroxide/Ammonium Chloride: Forms a characteristic deep blue tetraamminecopper(II) complex, [Cu(NH₃)₄]²⁺, which is highly water-soluble.[12][13] This is very effective but introduces a basic pH.

    • EDTA (Ethylenediaminetetraacetic acid): A powerful, hexadentate chelating agent that forms a very stable complex with copper.[7][13][14] Its effectiveness is pH-dependent, typically working best at a pH of ~8.[6]

    • Sodium Thiosulfate: Particularly effective for complexing and removing Cu(I) species as a colorless, water-soluble complex.[5][14]

  • Solid-Phase Scavenging: This method uses scavenger resins—solid supports (often silica or polymer) functionalized with groups that have a high affinity for metals.[6]

    • Thiourea- or Amine-Functionalized Resins: These are highly selective for soft metals like copper. The crude product solution is either stirred with the resin or passed through a cartridge containing it. The resin binds the copper, and the purified product is recovered by filtration.[6]

  • Adsorption/Filtration: Passing the crude product through a plug of an adsorbent material can effectively capture polar copper salts.

    • Silica Gel or Celite Plug: A quick and easy method where the crude organic solution is passed through a short column ("plug") of silica or Celite. The polar copper salts adsorb onto the stationary phase while the less polar organic product elutes.[6][12]

    • Activated Carbon: Known for its high surface area and ability to adsorb metal ions.[15][16] While effective, it can sometimes adsorb the desired product as well, requiring careful optimization.

Q3: How do I select the best copper removal strategy for my experiment?

A3: The optimal strategy depends on your specific experimental constraints, including the properties of your intermediate, the reaction scale, and the required final purity. The decision process can be visualized as follows:

G start Start: Crude Product (Post-Reaction) check_stability Is the intermediate stable to acid/base? start->check_stability base_wash Aqueous Wash: Ammonium Hydroxide/ Ammonium Chloride check_stability->base_wash Yes neutral_options Use pH-Neutral Methods check_stability->neutral_options No check_purity1 Is purity sufficient? base_wash->check_purity1 edta_wash Aqueous Wash: EDTA (pH ~8) check_purity2 Is purity sufficient? edta_wash->check_purity2 scavenger Solid-Phase Scavenger (e.g., Thiourea Resin) neutral_options->scavenger check_purity1->edta_wash No, try stronger chelator end Purified Product check_purity1->end Yes check_purity2->scavenger No, use high affinity scavenger check_purity2->end Yes chromatography Column Chromatography scavenger->chromatography Further polishing if needed chromatography->end

Caption: Decision workflow for selecting a copper purification method.

Q4: Can column chromatography alone remove copper impurities?

A4: While column chromatography is a powerful purification technique, relying on it solely for copper removal can be inefficient.[17][18][19] Most copper salts are highly polar and should, in theory, stick to the baseline of a normal-phase silica column. However, high concentrations can lead to "streaking," where the copper contaminates many fractions.

Best Practice: Use an aqueous chelating wash or a silica plug filtration before loading your material onto a chromatography column.[12] This pre-purification step removes the bulk of the copper, protecting your column, improving the separation (resolution), and preventing contamination of your final product fractions.[18]

Data Summary: Comparison of Copper Removal Techniques

The table below summarizes the effectiveness and key considerations for each primary purification method.

Purification MethodTypical Residual CopperAdvantagesDisadvantages
Aqueous Wash (NH₄OH/NH₄Cl) 100 - 500 ppmInexpensive, simple, and fast.[10][11]Requires product to be base-stable; may not achieve ultra-low copper levels.[6][12]
Aqueous Wash (EDTA) < 100 ppm[7]More effective for tightly bound copper; good for moderately sensitive compounds.[6][13]Can be slower; requires pH adjustment for optimal chelation (~pH 8).[6]
Solid-Phase Scavenger Resins < 10 ppm[6][7]Highly efficient and selective; simple filtration workup; good for sensitive molecules.[6]Higher cost compared to aqueous washes.
Silica/Celite Plug Filtration Variable (bulk removal)Fast, simple, and removes the most polar copper salts effectively.Not exhaustive; best used as a pre-purification step before chromatography.
Column Chromatography < 50 ppmProvides high purity by removing other organic impurities simultaneously.[17][19]Can be time-consuming; risk of streaking if copper concentration is high.
Recrystallization VariableCan be highly effective if a suitable solvent system is found; scalable.[20]Success is highly dependent on the compound's solubility profile; potential for product loss.

Experimental Protocols

Protocol 1: Aqueous Workup with Ammonium Hydroxide/Chloride

This protocol is effective for base-stable intermediates. The formation of a deep blue aqueous layer provides a clear visual confirmation of copper removal.[13]

  • Reaction Quench: After the reaction is complete, cool the mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate, DCM).

  • Initial Wash: Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of ammonium chloride. Shake vigorously and allow the layers to separate. Discard the aqueous layer.

  • Complexation: Add a solution of 5-10% ammonium hydroxide (or a 1:1 mixture of saturated NH₄Cl and concentrated NH₄OH) to the separatory funnel.

  • Extraction: Shake the funnel. The aqueous layer should turn a deep blue color.[10][21] Separate and collect the organic layer.

  • Repeat: Continue washing the organic layer with fresh ammonium hydroxide solution until the aqueous layer is colorless, indicating that the majority of the copper has been removed.[13]

  • Final Washes: Wash the organic layer with water and then with brine to remove residual ammonia.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

G cluster_0 Protocol: Ammonium Hydroxide Wash A 1. Dilute Reaction Mixture in Organic Solvent B 2. Transfer to Separatory Funnel A->B C 3. Add NH4OH/NH4Cl Solution B->C D 4. Shake Funnel (Aqueous Layer Turns Blue) C->D E 5. Separate Organic Layer D->E F 6. Repeat Wash Until Aqueous Layer is Colorless E->F F->C Blue color persists G 7. Wash with Brine, Dry, and Concentrate F->G Colorless H Purified Organic Product G->H

Caption: Workflow for copper removal using an ammonium hydroxide wash.

Protocol 2: Aqueous Workup with EDTA

This method is suitable for compounds with moderate acid/base sensitivity and is often more effective than ammonia for stubborn copper contamination.[6][7]

  • Reaction Quench: Dilute the completed reaction mixture with an organic solvent (e.g., ethyl acetate).

  • Prepare EDTA Solution: Prepare a 0.1 M to 0.5 M aqueous solution of ethylenediaminetetraacetic acid disodium salt (EDTA-Na₂). Adjust the pH to ~8 using sodium bicarbonate or a dilute NaOH solution.

  • Extraction: Wash the organic layer with the EDTA solution in a separatory funnel. Shake vigorously for several minutes to ensure sufficient time for chelation.

  • Repeat: Repeat the wash 2-3 times with fresh EDTA solution.

  • Final Washes: Wash the organic layer with water and then brine to remove residual EDTA.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol 3: Purification Using a Solid-Phase Scavenger Resin

This is a highly effective method for achieving very low levels of copper, ideal for sensitive substrates or when high purity is critical.[6]

  • Select Scavenger: Choose a suitable copper scavenger resin (e.g., SiliaMetS Thiourea, QuadraSil AP).

  • Dissolve Crude Product: After an initial workup to remove inorganic salts, dissolve the crude product in a suitable organic solvent (e.g., DCM, THF).

  • Add Resin: Add the scavenger resin to the solution (typically 3-5 equivalents relative to the initial amount of copper catalyst).

  • Stir: Stir the mixture at room temperature. The required time can range from 1 to 24 hours, depending on the resin and the extent of contamination. Monitor the progress by taking aliquots and analyzing for copper content (e.g., by TLC if the copper complex is colored, or by ICP-MS for quantitative analysis).

  • Filter: Filter the mixture to remove the resin. A simple gravity filtration or filtration through a fritted funnel is sufficient.

  • Rinse and Concentrate: Wash the collected resin with a small amount of fresh solvent to recover any adsorbed product. Combine the filtrates and concentrate under reduced pressure to yield the purified product.

References

  • Workup for Removing Copper Salts - Department of Chemistry : University of Rochester. [Link]

  • Workup for Removing Copper Salts. [Link]

  • Slingsby, R. W., Bordunov, A., & Grimes, M. (2001). Removal of metallic impurities from mobile phases in reversed-phase high-performance liquid chromatography by the use of an in-line chelation column. Journal of Chromatography A, 913(1-2), 159-63. [Link]

  • Work up to remove copper : r/Chempros - Reddit. [Link]

  • Residual Cu influence on Pd catalyzed Buchwald-Hartwig amination : r/Chempros - Reddit. [Link]

  • Ullmann Reaction - BYJU'S. [Link]

  • The role of copper in the Ullmann reaction - Mapping Ignorance. [Link]

  • Best method for removing Cu(I) from Org compounds : r/Chempros - Reddit. [Link]

  • Advancements in Copper-Based Catalysts for Efficient Generation of Reactive Oxygen Species from Peroxymonosulfate - MDPI. [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. [Link]

  • Preparation of Copper-Decorated Activated Carbon Derived from Platamus occidentalis Tree Fiber for Antimicrobial Applications - PMC. [Link]

  • Copper loaded on activated carbon as an efficient adsorbent for removal of methylene blue. [Link]

  • COLUMN CHROMATOGRAPHY. [Link]

  • Column Chromatography for the Separation of Complex Mixtures - Longdom Publishing. [Link]

  • Copper or Free Radical Scavenger? | Request PDF - ResearchGate. [Link]

  • Mastering Column Chromatography: Techniques and Tips - Chrom Tech, Inc. [Link]

  • (PDF) Modified Activated Carbon for Copper Ion Removal from Aqueous Solution. [Link]

  • Study of Buchwald-Hartwig reaction with catalysts based on monovalent copper. [Link]

  • Synthesis of Copper Oxide Nanoparticles on Activated Carbon for pollutant removal in Tartrazine structure - Semantic Scholar. [Link]

  • Ullmann Reaction - Organic Chemistry Portal. [Link]

  • Can we do column chromatography for the purification of metal complexs ? | ResearchGate. [Link]

  • Performance of Copper as a Catalyst for Fenton-like Processes in Highly Saline Solutions. [Link]

  • Selective Removal of Copper(II) from Aqueous Solutions Using Fine-Grained Activated Carbon Functionalized with Amine | Industrial & Engineering Chemistry Research - ACS Publications. [Link]

  • Is there another way to get rid of the remnants of the copper catalyst? - ResearchGate. [Link]

  • Ullmann reaction - Wikipedia. [Link]

  • Buchwald–Hartwig amination - Wikipedia. [Link]

  • The Asymmetric Buchwald–Hartwig Amination Reaction - Xingwei Li. [Link]

  • Chelation - Wikipedia. [Link]

  • US4666683A - Process for removal of copper from solutions of chelating agent and copper - Google P
  • Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction | Request PDF - ResearchGate. [Link]

  • General Concepts of the Chemistry of Chelation - the Chem Connections Homepage. [Link]

  • CH624926A5 - Process for removing copper (I)
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? [Link]

  • copper extraction and purification - Chemguide. [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC. [Link]

  • Copper-Mediated −CF(OCF3)(CF2H) Transfer to Organic Electrophiles - PMC. [Link]

  • Copper Cross-coupling by a Noncanonical Mechanism with Prof. Connor Delaney - YouTube. [Link]

  • Copper-Catalyzed Trifluoromethylation of Alkyl Bromides - Macmillan Group - Princeton University. [Link]

  • How are impurities removed from copper during the refining process? - Quora. [Link]

  • Asymmetric copper-catalyzed C–N cross-couplings induced by visible light - PMC. [Link]

  • CN104894412A - Method for removing impurity during copper and copper alloy melting process - Google P
  • EP0384043A2 - Methods for the preparation of brominated intermediates - Google P

Sources

Validation & Comparative

Part 1: Deconstructing the ¹H NMR Spectrum of 2-(4-bromo-3-fluorophenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the 1H NMR Spectral Analysis of 2-(4-bromo-3-fluorophenyl)ethan-1-ol: A Comparative Approach

For researchers and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of a successful research program. This compound, a substituted phenylethanol, presents an interesting case for structural analysis due to the combined electronic effects and spin-spin coupling interactions of its halogen substituents. This guide provides a comprehensive analysis of its ¹H NMR spectrum, compares this technique with other analytical methods, and offers a robust experimental protocol for data acquisition.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable tool that provides detailed information about the molecular structure of a compound by mapping the chemical environments of its hydrogen atoms. The spectrum of this compound can be logically divided into two distinct regions: the aliphatic side-chain and the aromatic ring.

Molecular Structure and Proton Environments

The key to interpreting the spectrum lies in identifying the non-equivalent protons in the molecule, as each set will produce a unique signal.[1] For this compound, we can identify six distinct proton environments, labeled H-a through H-f in the diagram below.

G cluster_ring Aromatic Ring cluster_chain Aliphatic Side-Chain C1 C C2 C-H(c) C1->C2 C7 CH₂(d) C1->C7 C3 C-Br C2->C3 C4 C-F C2->C4 ⁴J(c-F) meta C3->C4 C5 C-H(b) C4->C5 C5->C4 ³J(b-F) ortho C6 C-H(a) C5->C6 C6->C1 C6->C2 ⁴J(a-c) meta C6->C5 ³J(a-b) ortho C8 CH₂(e) C7->C8 C7->C8 ³J(d-e) O O-H(f) C8->O C8->O ³J(e-f) p_a p_b p_c p_d p_e p_f

Caption: Key proton environments and coupling interactions in this compound.

Predicted Spectral Parameters

The chemical shift (δ) of each proton is influenced by the electron density of its local environment. Electronegative atoms like fluorine, bromine, and oxygen deshield nearby protons, causing their signals to appear at a higher chemical shift (downfield).[1] Spin-spin coupling, the interaction between neighboring non-equivalent nuclei (like ¹H and ¹⁹F, both spin I=1/2), splits the signals into multiplets. The magnitude of this splitting is the coupling constant (J), measured in Hertz (Hz).[2]

Table 1: Predicted ¹H NMR Signal Assignments for this compound

Proton LabelPredicted δ (ppm)MultiplicityCoupling Constants (J, Hz)Rationale
H-a ~7.35Doublet of doublets (dd)³J(a-b) ≈ 8.5 Hz (ortho); ⁴J(a-c) ≈ 2.5 Hz (meta)Ortho to the electron-donating alkyl group and meta to both halogens. Experiences ortho coupling to H-b and meta coupling to H-c.
H-b ~7.20Doublet of doublets (dd)³J(a-b) ≈ 8.5 Hz (ortho); ³J(b-F) ≈ 8.0 Hz (ortho)Ortho to both the bromine and fluorine atoms. The signal is split by ortho coupling to H-a and a strong three-bond (ortho) coupling to the fluorine atom.
H-c ~7.05Doublet of triplets (dt) or Triplet of doublets (td)³J(c-F) ≈ 10.0 Hz (ortho); ⁴J(a-c) ≈ 2.5 Hz (meta); ⁴J(c-Br) ≈ 0 HzOrtho to the fluorine and meta to the bromine. The primary splitting will be a large doublet from the ortho H-F coupling. This doublet is then further split by meta coupling to H-a. Depending on the relative J values, it appears as a dt or td.
H-d (-CH₂Ar) ~2.80Triplet (t)³J(d-e) ≈ 7.0 HzBenzylic protons coupled to the two adjacent H-e protons, resulting in a triplet (n+1 rule).
H-e (-CH₂OH) ~3.85Triplet (t)³J(d-e) ≈ 7.0 HzProtons on a carbon attached to an electronegative oxygen atom, shifting them downfield. Coupled to the two H-d protons, creating a triplet.
H-f (-OH) 1.5 - 4.0 (variable)Broad Singlet (s) or Triplet (t)³J(e-f) ≈ 5.0 HzThe chemical shift is highly dependent on solvent, concentration, and temperature. Often exchanges rapidly, appearing as a broad singlet. If exchange is slow, it will couple with H-e and appear as a triplet.

Rationale is based on established principles of chemical shift effects and typical coupling constant values. Ortho H-H coupling is typically 7-10 Hz, while meta H-H coupling is smaller at 2-3 Hz.[2][3] Importantly, proton-fluorine coupling is significant, with typical ortho (³J_HF) values of 6-10 Hz and meta (⁴J_HF) values of 2-3 Hz.[4]

Part 2: A Comparative Analysis of Structural Elucidation Techniques

While ¹H NMR is a powerful first-line technique, a comprehensive structural confirmation relies on integrating data from multiple analytical methods. Each technique provides a unique piece of the structural puzzle.

Caption: Workflow for selecting analytical techniques to answer specific structural questions.

Table 2: Comparison of Analytical Techniques for Structural Elucidation

TechniqueInformation Provided for this MoleculeAdvantagesLimitations
¹H NMR Provides proton count, chemical environment, and H-H/H-F connectivity via coupling patterns.High resolution, quantitative, provides rich structural detail.Complex splitting in the aromatic region can be difficult to interpret without 2D methods. OH peak can be broad and uninformative.
¹³C NMR Confirms the 8 unique carbon atoms. The C-F bond will result in a large ¹J(C-F) coupling constant (~245 Hz).Provides a direct count of non-equivalent carbons. C-F coupling is a strong diagnostic tool.Low natural abundance of ¹³C requires longer acquisition times. Not quantitative without special setup.
2D COSY Creates a 2D map showing cross-peaks between coupled protons (e.g., H-d with H-e; H-a with H-b).Unambiguously resolves coupling networks, simplifying the interpretation of complex multiplets in the aromatic region.Provides no information about heteronuclear connectivity (e.g., C-H).
2D HSQC Correlates each proton signal with its directly attached carbon atom (e.g., H-d signal correlates with the C-d signal).Powerfully confirms assignments made in ¹H and ¹³C spectra. Essential for definitive proof of structure.More time-consuming to acquire than 1D spectra.
Mass Spec. (MS) Determines the molecular weight (219.0 g/mol for the C₈H₈⁷⁹BrFO isotope). Shows a characteristic M/M+2 isotopic pattern in an ~1:1 ratio, confirming the presence of one bromine atom.Extremely sensitive, provides definitive molecular weight and elemental composition (HRMS).Provides no information on the specific isomer or atom connectivity.

Part 3: Experimental Protocol for High-Resolution ¹H NMR Acquisition

Adherence to a standardized protocol is critical for obtaining high-quality, reproducible NMR data. This protocol is designed to be a self-validating system for the analysis of this compound.

Methodology
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup (400 MHz Spectrometer):

    • Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).

    • Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent.

    • Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical TMS peak.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

    • Spectral Width: 16 ppm (from -2 to 14 ppm) to ensure all signals, including the reference, are captured.

    • Number of Scans: 16 scans for a good signal-to-noise ratio.

    • Relaxation Delay (d1): 2.0 seconds to allow for adequate relaxation of protons between pulses.

    • Acquisition Time (aq): At least 2.0 seconds to ensure good resolution.

    • Receiver Gain: Optimize automatically to prevent signal clipping.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum manually to ensure all peaks have a pure absorption lineshape.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Integrate all signals to determine the relative number of protons for each peak.

    • Analyze the peak multiplicities and measure coupling constants (J) in Hz.

By systematically applying this multi-faceted approach—combining theoretical prediction, comparative analysis, and rigorous experimental protocol—researchers can confidently elucidate and verify the structure of this compound, ensuring data integrity for downstream applications in drug development and chemical research.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 72851, 2-(4-Bromophenyl)ethanol. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 12.2: Predicting A 1H-NMR Spectrum from the Structure. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Common HNMR Patterns. Retrieved from [Link]

  • Leah4sci. (2015, April 22). Proton NMR Skills (Benzene Derivatives) - Part 1 [Video]. YouTube. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Supporting Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 96749, 2-Bromo-1-(4-fluorophenyl)ethan-1-one. Retrieved from [Link]

  • Rogue Chem. (2024, June 4). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para) [Video]. YouTube. Retrieved from [Link]

  • Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Abraham, R. J., & Mobli, M. (2007). Part 201 Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and. Modgraph. Retrieved from [Link]

  • University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • Scribd. (n.d.). 1-Phenylethanol H-NMR.pdf. Retrieved from [Link]

  • Luliński, S., et al. (2022). Thermodynamics and Spectroscopy of Halogen- and Hydrogen-Bonded Complexes of Haloforms with Aromatic and Aliphatic Amines. Molecules, 27(18), 6089. MDPI. Retrieved from [Link]

  • Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR (300 MHz) spectrum of ( S )-1-phenylethyl ( R )-acetoxyphenylacetate and ( R ). Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Phenylethanol - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (2007). Coupling of Protons with Fluorine Page. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound. Retrieved from [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

  • ACD/Labs. (2025). 1 H– 1 H Coupling in Proton NMR. Retrieved from [Link]

  • University of Durham. (n.d.). Heteronuclear coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). Retrieved from [Link]

  • Abraham, R. J., & Mobli, M. (2008). Modelling 1H NMR Spectra of Organic Compounds: Theory, Applications and NMR Prediction Software. John Wiley & Sons, Ltd. Retrieved from [Link]

Sources

Comparative Guide to Impurity Profiling in the Synthesis of 2-(4-bromo-3-fluorophenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The robust synthesis of active pharmaceutical ingredients (APIs) is predicated on a comprehensive understanding and control of impurities. This guide provides an in-depth comparison of analytical strategies for the identification and quantification of process-related impurities in the synthesis of 2-(4-bromo-3-fluorophenyl)ethan-1-ol, a key intermediate in pharmaceutical development. We will explore common synthetic routes, predict potential impurities based on reaction mechanisms, and detail the application of orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy—for comprehensive impurity profiling. This document is intended for researchers, scientists, and drug development professionals seeking to establish rigorous and efficient control strategies for API synthesis.

The Synthetic Landscape: Pathways and Potential Impurities

The structure of this compound lends itself to several common synthetic strategies. The choice of route directly influences the impurity profile. Here, we analyze two prevalent pathways.

Route 1: Reduction of 4-Bromo-3-fluorophenylacetic Acid

This common and direct route involves the reduction of a carboxylic acid or its ester derivative.

cluster_0 Synthetic Pathway 1: Reduction SM 4-Bromo-3-fluorophenylacetic Acid (SM) INT Ester Intermediate (Optional) SM->INT Esterification (e.g., EtOH, H+) API This compound (API) SM->API Direct Reduction (e.g., BH3-THF) IMP1 Impurity A: Unreacted SM SM->IMP1 Incomplete Reaction INT->API Reduction (e.g., LiAlH4, NaBH4) IMP2 Impurity B: Ethyl Ester INT->IMP2 Incomplete Reaction

Caption: Synthetic Route via Reduction of a Phenylacetic Acid Derivative.

Expertise & Experience: The choice of reducing agent is critical. Strong, non-selective agents like Lithium Aluminum Hydride (LiAlH4) ensure complete conversion but pose safety and workup challenges. Milder reagents like Sodium Borohydride (NaBH4) might be used for an ester intermediate, but risk incomplete reaction, leaving the ester as a major impurity. Borane complexes (e.g., BH3-THF) are often preferred for direct acid reduction due to their high selectivity and cleaner reaction profiles.

Potential Impurities:

  • Impurity A: Unreacted Starting Material (4-bromo-3-fluorophenylacetic acid) : Arises from incomplete reduction.[1][2][3] Its acidic nature can impact the stability and downstream processing of the API.

  • Impurity B: Ethyl 4-bromo-3-fluorophenylacetate : If an esterification step is performed and followed by reduction, this intermediate can remain due to an incomplete reaction.

  • Impurity C: Over-reduction Products : While less common for this substrate, aggressive conditions could potentially lead to dehalogenation, yielding 2-(3-fluorophenyl)ethan-1-ol.

  • Reagent-Related Impurities : Borate esters (from borane reagents) or aluminum salts (from LiAlH4) that must be removed during workup.

Route 2: Grignard Reaction with an Electrophile

This pathway involves forming an organometallic reagent. A plausible route is the reaction of a Grignard reagent derived from 1-bromo-4-chloro-2-fluorobenzene with ethylene oxide.

cluster_1 Synthetic Pathway 2: Grignard Reaction SM2 1,4-Dibromo-2-fluorobenzene (SM) GR Grignard Reagent SM2->GR Mg, THF API2 This compound (API) GR->API2 1. Ethylene Oxide 2. H3O+ workup IMP3 Impurity D: Biphenyl Dimer GR->IMP3 Wurtz Coupling IMP4 Impurity E: Benzene GR->IMP4 Reaction with H2O

Caption: Synthetic Route via Grignard Reagent Formation and Reaction.

Expertise & Experience: Grignard reactions are notoriously sensitive to moisture and oxygen.[4][5] The use of anhydrous solvents and an inert atmosphere (Nitrogen or Argon) is non-negotiable to prevent quenching the reagent. The formation of biphenyl-type impurities via homo-coupling is a common side reaction, particularly if the reaction is sluggish or if trace transition metals are present.[6]

Potential Impurities:

  • Impurity D: 4,4'-dibromo-3,3'-difluorobiphenyl : Formed from the coupling of two Grignard reagent molecules.[6]

  • Impurity E: 1-Bromo-2-fluorobenzene : Results from the Grignard reagent reacting with trace amounts of water in the reaction medium.

  • Unreacted Starting Material : 1,4-Dibromo-2-fluorobenzene may persist if the Grignard formation is incomplete.

  • Ring-Opened Polymers : Ethylene oxide can polymerize under acidic or basic conditions, leading to poly(ethylene glycol) type impurities if not controlled.

A Comparative Guide to Analytical Methodologies

A multi-pronged analytical approach is essential for robust impurity profiling. No single technique is sufficient; instead, orthogonal methods provide a complete picture of the API's purity.[7][8][9]

Technique Primary Application for this API Strengths Limitations
HPLC-UV Quantification of known and unknown non-volatile impurities. Stability testing.High precision and sensitivity for UV-active compounds.[10] Robust and widely available. Ideal for quantitating starting materials and dimers.Requires a chromophore.[11] Structural identification of unknown peaks is not possible without a coupled mass spectrometer.
GC-MS Analysis of volatile impurities, residual solvents, and starting materials.Excellent for separating volatile compounds.[9] Mass spectrometry provides structural information for identification.[12] Headspace sampling is ideal for residual solvent analysis.[13]Not suitable for non-volatile or thermally labile compounds like the API itself without derivatization.[14]
NMR Absolute structural elucidation of the API and unknown impurities. Quantitative analysis (qNMR).Gold standard for structure confirmation.[15][16] Can identify and quantify impurities without a reference standard (qNMR). Provides information on molecular connectivity.Lower sensitivity compared to chromatographic methods.[15] Complex mixtures can lead to overlapping signals, making interpretation difficult.
LC-MS Identification of unknown impurities detected during HPLC analysis.Combines the separation power of HPLC with the identification capabilities of MS.[8] Essential for rapidly identifying unknown peaks without isolation.Ionization efficiency can vary significantly between compounds, making quantification challenging without standards.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be robust and self-validating, incorporating system suitability tests (SSTs) and controls to ensure data integrity.

Protocol 1: HPLC-UV Method for Purity and Impurity Quantification

Objective: To separate and quantify this compound from its potential non-volatile impurities.

Instrumentation and Conditions:

Parameter Condition Rationale (Expertise & Experience)
HPLC System Agilent 1260 Infinity II or equivalent with DAD/VWDA Diode Array Detector (DAD) is preferred to assess peak purity and identify the optimal wavelength for all components.
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µmA C18 stationary phase provides good retention for the moderately polar analyte and related impurities.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid provides good peak shape for acidic and neutral compounds and is MS-compatible.
Mobile Phase B AcetonitrileAcetonitrile is a common, effective organic modifier with a low UV cutoff.
Gradient 0-2 min: 30% B; 2-15 min: 30% to 90% B; 15-18 min: 90% B; 18-18.1 min: 90% to 30% B; 18.1-25 min: 30% BA gradient elution is necessary to resolve early-eluting polar impurities and later-eluting non-polar impurities like biphenyl dimers within a reasonable runtime.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection 220 nmThe phenyl ring provides strong UV absorbance at lower wavelengths, offering good sensitivity for the API and related aromatic impurities.
Injection Vol. 5 µLA small volume minimizes potential column overload.

System Suitability Test (SST): Prepare a solution containing the API (~0.5 mg/mL) and spiked impurities (e.g., starting material, biphenyl dimer) at the reporting threshold (e.g., 0.05%).

  • Tailing Factor (API): Must be ≤ 2.0.

  • Theoretical Plates (API): Must be ≥ 2000.

  • Resolution: Resolution between the API and the closest eluting impurity must be ≥ 1.5.

  • Reproducibility: Inject five replicate standards; the %RSD of the API peak area must be ≤ 2.0%.

Trustworthiness: Passing SST criteria before sample analysis ensures the chromatographic system is performing adequately to provide accurate and precise results.

Protocol 2: GC-MS Method for Residual Solvents and Volatile Impurities

Objective: To identify and quantify residual solvents from the synthesis (e.g., THF, Diethyl Ether) and volatile impurities (e.g., 1-bromo-2-fluorobenzene).

Instrumentation and Conditions:

Parameter Condition Rationale (Expertise & Experience)
GC-MS System Agilent 7890B GC with 5977B MSD, 7697A Headspace SamplerHeadspace sampling is the industry standard for residual solvent analysis, as it avoids injecting the non-volatile API onto the column.[13]
Column DB-624, 30 m x 0.32 mm, 1.8 µmThis column phase is specifically designed and widely used for the separation of residual solvents as per USP <467>.[13]
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program 40 °C (hold 5 min), then 10 °C/min to 240 °C (hold 5 min)The initial hold separates highly volatile solvents, while the ramp ensures elution of less volatile impurities.
Injector Temp. 250 °CEnsures complete volatilization of analytes from the headspace.
MS Source Electron Ionization (EI), 70 eVStandard ionization mode providing reproducible fragmentation patterns for library matching.
MS Scan Range 35 - 400 amuCovers the expected mass range for common solvents and volatile impurities.

Sample Preparation: Accurately weigh ~100 mg of the API into a 20 mL headspace vial. Add 5 mL of a suitable diluent (e.g., DMSO). Crimp and seal the vial.

Trustworthiness: Analysis is performed by comparing retention times and mass spectra against a validated spectral library (e.g., NIST) and standards.[12] The use of an internal standard can improve quantitative accuracy.

Protocol 3: NMR for Structural Confirmation and Elucidation

Objective: To confirm the structure of the final API and to elucidate the structure of any significant unknown impurities isolated via preparative chromatography.

Instrumentation and Experiments:

  • Spectrometer: Bruker Avance III 400 MHz or equivalent.

  • Solvent: Chloroform-d (CDCl3) or DMSO-d6.

  • Experiments:

    • 1H NMR: Provides information on the number of different types of protons and their neighboring environments. Essential for initial structural assessment.[15][16]

    • 13C NMR: Shows the number of different types of carbon atoms.

    • DEPT-135: Differentiates between CH, CH2, and CH3 carbons.

    • 19F NMR: Crucial for this molecule. Will show a single resonance for the fluorine atom, and its coupling to adjacent protons (if any) can confirm its position on the aromatic ring.

    • 2D NMR (COSY, HSQC): Used for unknown impurities to establish connectivity between protons (COSY) and between protons and their attached carbons (HSQC).

Data Interpretation - Expected Signals for this compound:

Assignment 1H Chemical Shift (ppm, est.) Multiplicity 13C Chemical Shift (ppm, est.)
-CH2-OH~3.9t~63
Ar-CH2-~2.9t~39
Aromatic CH7.0 - 7.5m115 - 140
C-F--~158 (d, JCF ≈ 245 Hz)
C-Br--~110

Scientist's Note: When analyzing impurities, look for the absence of expected signals (e.g., the disappearance of the carboxylic acid proton at ~11 ppm if analyzing for unreacted starting material from Route 1) or the appearance of new, unexpected signals (e.g., symmetric aromatic signals for a biphenyl dimer).[17]

Integrated Workflow for Impurity Identification

A logical, phased approach ensures efficiency and regulatory compliance.

cluster_workflow Impurity Identification Workflow A Synthesize Crude API Batch B Analyze by HPLC-UV A->B C Analyze by GC-MS (Residual Solvents) A->C D Peaks Accounted For? (API, Known Impurities) B->D E Significant Unknown Peak(s) (>0.10%) D->E No K Final Report & Control Strategy D->K Yes F Analyze by LC-MS E->F Yes G Propose Structure (Based on MS data) F->G H Isolate Impurity (Prep-HPLC) G->H I Characterize by NMR H->I J Structure Confirmed? I->J J->K Yes L No J->L No L->I Further 2D NMR

Caption: A systematic workflow for identifying and characterizing impurities.

This guide provides a framework for developing a scientifically sound and robust impurity control strategy for this compound. By understanding the synthetic pathway, predicting potential side products, and applying orthogonal analytical techniques, drug development professionals can ensure the quality, safety, and efficacy of the final pharmaceutical product.

References

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2016). Taylor & Francis Online. [Link]

  • Grignard Reaction. (n.d.). Department of Chemistry, University of Rochester. [Link]

  • Impurity Profiling With Use of Hyphenated Techniques. (2012). Asian Journal of Research in Chemistry. [Link]

  • Supporting Information: A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones from Secondary Alcohols. (2017). Royal Society of Chemistry. [Link]

  • Use of NMR in Impurity Profiling for Pharmaceutical Products. (2020). Veeprho. [Link]

  • Impurity Profiling in different analytical techniques. (2024). International Journal of Novel Research and Development. [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain. [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025). The Pharma Review. [Link]

  • Bridging Analytical Gaps: Identification of GC/MS Impurities from External Labs. (2025). Nelson Labs. [Link]

  • NMR Spectroscopy. (n.d.). Michigan State University, Department of Chemistry. [Link]

  • Grignard Reagent | Reactions | Preparation | Mechanism. (n.d.). ADI Chemistry. [Link]

  • Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. (2020). American Pharmaceutical Review. [Link]

  • Weiss, H. M. (1999). Side Reactions in a Grignard Synthesis. Journal of Chemical Education, 76(1), 76. [Link]

  • NMR Chemical Shifts of Trace Impurities. (2010). Organometallics, 29(9), 2176–2179. [Link]

  • Analysis of Organic Volatile Impurities in Drug Products and Drug Substances. (2021). Agilent. [Link]

  • Total Synthesis of Bromo- and Fluorodanicalipin A*. (n.d.). ETH Zurich. [Link]

  • Grignard Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • (Br) Bromine NMR. (n.d.). University of Warwick. [Link]

  • Separation of Ethanone, 2-bromo-1-(4-bromophenyl)- on Newcrom R1 HPLC column. (2018). SIELC Technologies. [Link]

  • Analytical Method Summaries. (2023). Eurofins. [Link]

  • 4-Bromo-3-fluorophenylacetic acid. (n.d.). CRO Splendid Lab Pvt. Ltd. [Link]

  • Method for synthesizing 2,4-dibromo-3-difluoromethoxy acetophenone. (2016).
  • The Grignard Reaction. (n.d.). University of Wisconsin-River Falls. [Link]

  • 3-bromo-4-fluorophenylacetic acid (C8H6BrFO2). (n.d.). PubChemLite. [Link]

  • A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. (2010). PMC. [Link]

  • HPLC Method for Flavourings. (n.d.). Food and Agriculture Organization of the United Nations. [Link]

Sources

Technical Guide: 13C NMR Chemical Shifts for Fluorinated Aryl Bromides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The "Ghost" and the "Anchor" Characterizing fluorinated aryl bromides by


C NMR presents a unique dual challenge in organic spectroscopy: the "Ghost"  of Fluorine (spin-spin splitting) and the "Anchor"  of Bromine (heavy atom shielding).[1]

While standard electronegativity trends suggest that halogens should des-shield (shift downfield) attached carbons, Bromine exerts a counter-intuitive Heavy Atom Effect , often shielding the ipso-carbon.[1] Simultaneously, Fluorine (


F, spin 1/2) couples strongly with Carbon, transforming simple singlets into complex doublets with coupling constants (

) ranging from 3 Hz to >250 Hz.

This guide provides the mechanistic rationale, comparative data, and experimental protocols required to confidently assign these spectra in drug discovery workflows.

Part 1: Mechanistic Insight & Causality

The Heavy Atom Effect (Bromine)

Unlike Chlorine or Fluorine, Bromine possesses a large electron cloud that introduces significant spin-orbit coupling. This relativistic effect shields the nucleus, causing the ipso-carbon (C-Br) to resonate upfield (lower ppm), often appearing between 115–125 ppm , which is distinct from the typical aromatic range (128–135 ppm).

The Fluorine Splitting Matrix

Fluorine is 100% natural abundance spin 1/2. In a proton-decoupled


C NMR (

C

), carbon signals are not singlets if fluorine is present.[2] They appear as doublets (

) with magnitude dependent on distance:
  • 
     (Ipso):  ~240–250 Hz (Massive splitting)
    
  • 
     (Ortho):  ~20–25 Hz
    
  • 
     (Meta):  ~7–10 Hz
    
  • 
     (Para):  ~2–4 Hz
    
Electronic Push-Pull Diagram

The following diagram illustrates the competing electronic effects determining chemical shift ($ \delta


 J $).

ElectronicEffects Br Bromine (Br) Ring Aromatic Ring Br->Ring Inductive (-I) Resonance (+R) IpsoBr C-Br (Ipso) Shielded (Upfield) ~115-125 ppm Br->IpsoBr Heavy Atom Effect (Dominant Shielding) F Fluorine (F) F->Ring Strong Inductive (-I) F->Ring Coupling (J-Splitting) IpsoF C-F (Ipso) Deshielded (Downfield) ~158-165 ppm F->IpsoF Deshielding

Figure 1: Mechanistic flow of electronic substituent effects. Note the opposing shift directions for C-Br (shielding) and C-F (deshielding).

Part 2: Comparative Data Analysis

Chemical Shift Baseline

The table below isolates the specific impact of Fluorine and Bromine on the benzene ring. Note the dramatic shift of the C-1 position.

Table 1: Comparative Chemical Shifts (ppm in CDCl


) 
CompoundC-1 (Ipso)C-2 (Ortho)C-3 (Meta)C-4 (Para)Key Feature
Benzene 128.5128.5128.5128.5Equivalent Singlets
Bromobenzene 122.4 131.3129.9126.9C-1 Shielded (Heavy Atom)
Fluorobenzene 163.0 (

)
115.3 (

)
129.9 (

)
124.1 (

)
C-1 Deshielded + Splitting
1-Bromo-4-Fluorobenzene 117.4 132.5116.0161.9 Mixed Effects
Coupling Constant Fingerprint

Identifying the "fingerprint" of the splitting allows you to map the carbon's distance from the fluorine atom without 2D NMR.

Table 2: C-F Coupling Constants (


 values in Hz) 
Carbon PositionNotationTypical Value (Hz)Visual Appearance
Ipso (C-F)

240 – 255 Two peaks, extremely far apart (>1 ppm separation)
Ortho (C-C-F)

20 – 26 Distinct doublet
Meta (C-C-C-F)

7 – 10 Small doublet (often mistaken for impurity)
Para (C-C-C-C-F)

2 – 4 Broadened singlet or very tight doublet

Critical Note: In 1-bromo-4-fluorobenzene, the Carbon attached to Bromine (C-1) is para to the Fluorine. It will appear as a doublet with


 Hz  at ~117 ppm. This confirms the para-substitution pattern.

Part 3: Experimental Protocols

The "Self-Validating" Assignment Workflow

Do not rely on chemical shift databases alone. Use the


-coupling magnitude to validate the assignment.

AssignmentWorkflow Start Start: Acquire 13C{1H} Spectrum CheckIpso Identify Doublet with J > 240 Hz Start->CheckIpso AssignCF Assign C-F (Ipso) (~158-165 ppm) CheckIpso->AssignCF CheckBr Look Upfield (115-125 ppm) AssignCF->CheckBr CouplingCheck Is it a doublet? CheckBr->CouplingCheck YesPara Yes (J ~ 3-4 Hz) Confirm: Para-Br CouplingCheck->YesPara Small J YesMeta Yes (J ~ 8-10 Hz) Confirm: Meta-Br CouplingCheck->YesMeta Med J YesOrtho Yes (J ~ 20 Hz) Confirm: Ortho-Br CouplingCheck->YesOrtho Large J

Figure 2: Logical decision tree for assigning regioisomers based on C-F coupling magnitudes.

Acquisition Parameters

To ensure publication-quality data for fluorinated aryl bromides, standard "quick" carbon scans are insufficient due to the relaxation times of quaternary carbons (C-Br, C-F) and the intensity loss from splitting.

  • Pulse Sequence: zgpg30 (Bruker) or equivalent (power-gated decoupling).

  • Relaxation Delay (

    
    ):  Set to 2.0 – 3.0 seconds . The quaternary C-Br and C-F carbons have long 
    
    
    
    relaxation times. Short delays will suppress these diagnostic peaks.
  • Scans (NS): Minimum 1024 scans for <10 mg sample. Splitting a signal into a doublet halves its height; a quartet (if

    
    ) quarters it. You need higher S/N than non-fluorinated samples.
    
  • Spectral Width: Ensure the window covers 100 ppm to 170 ppm clearly.

Advanced Technique: F Decoupling

If your spectrometer has a third channel (or if you can re-cable the X-channel), run a


C

experiment.
  • Benefit: Collapses all C-F doublets into singlets.

  • Result: Signal intensity increases dramatically; interpretation becomes identical to standard non-fluorinated aromatics.

References

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.
  • Reich, H. J. (2024). 13C NMR Chemical Shifts - Aromatic Compounds. University of Wisconsin-Madison.[3] [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS): 1-Bromo-4-fluorobenzene. [Link]

  • Doddrell, D., et al. (1974). Carbon-13 Nuclear Magnetic Resonance Studies of Fluorinated Aromatics. Journal of the Chemical Society, Perkin Transactions 2, 360-365. (Source for specific C-F coupling constants).

Sources

Analytical Platforms for Halogenated Building Blocks: GC-EI-MS vs. LC-ESI-MS/MS for Bromofluorophenethyl Alcohol Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Methodology

Executive Summary

Bromofluorophenethyl alcohol (BFPA)—encompassing isomers such as 2-(4-bromo-2-fluorophenyl)ethanol—is a highly valuable halogenated building block in medicinal chemistry. The strategic incorporation of bromine and fluorine into pharmaceutical active ingredients (APIs) modulates lipophilicity, enhances metabolic stability, and improves target binding affinity.

However, the structural elucidation and trace quantification of BFPA present unique analytical challenges. As a neutral, relatively volatile aliphatic alcohol with heavily shielded aromatic halogens, BFPA requires precise ionization strategies. This guide objectively compares the two premier platforms for BFPA analysis: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) for robust structural mapping, and Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) for high-sensitivity quantification.

Mechanistic Causality: The Physics of BFPA Fragmentation

To optimize an analytical method, one must first understand the gas-phase thermodynamics governing the molecule's destruction and detection.

GC-EI-MS: Hard Ionization and Tropylium Expansion

Under standard 70 eV electron bombardment, BFPA undergoes "hard" ionization, stripping an electron to form a highly energetic radical cation ([M]+• at m/z 218/220). Because aliphatic alcohols are notoriously unstable under EI conditions, the parent molecular ion is typically weak or entirely absent[1].

Instead, the molecule rapidly relaxes through two causal pathways:

  • Dehydration: The loss of water (-18 Da) is driven by the thermodynamic stability of the resulting bromofluorostyrene radical cation (m/z 200/202).

  • Alpha-Cleavage & Ring Expansion: Cleavage of the C-C bond adjacent to the hydroxyl group results in the loss of a neutral hydroxymethyl radical (•CH2OH, 31 Da). The resulting bromofluorobenzyl cation does not remain static; it rapidly undergoes ring expansion to form a highly conjugated, 7-membered bromofluorotropylium ion (m/z 187/189)[2].

The presence of bromine (which exists as


 and 

in a ~1:1 natural abundance) creates a distinct "twin peak" isotopic signature separated by 2 m/z units. This makes the bromofluorotropylium ion a highly reliable diagnostic marker. Secondary fragmentation involves the loss of the bromine radical to yield a fluorotropylium ion (m/z 108). The C-F bond remains intact due to its exceptionally high bond dissociation energy.

G M Bromofluorophenethyl Alcohol [M]+• m/z 218/220 H2O [M - H2O]+• m/z 200/202 (Bromofluorostyrene ion) M->H2O -H2O (-18 Da) Alpha Alpha-Cleavage Loss of •CH2OH (-31 Da) M->Alpha -•CH2OH Trop Bromofluorotropylium Ion [C7H5BrF]+ m/z 187/189 Alpha->Trop Ring Expansion Fluor Fluorotropylium Ion [C7H5F]+• m/z 108 Trop->Fluor -Br• (-79/81 Da)

EI-MS fragmentation pathway of bromofluorophenethyl alcohol.

LC-ESI-MS/MS: Soft Ionization and Collision-Induced Dissociation (CID)

Electrospray Ionization (ESI) relies on solution-phase acid-base chemistry. Because phenethyl alcohols lack highly basic functional groups (like amines), protonation efficiency is extremely low. Thus, generating a stable [M+H]+ ion is challenging.

Instead, the molecule often undergoes in-source water loss to form a stable [M+H-H2O]+ cation (m/z 201/203). When subjected to Collision-Induced Dissociation (CID) in the collision cell of a triple quadrupole, halogenated compounds exhibit competitive losses of radicals and neutral molecules[3]. For BFPA, the dominant pathway is the neutral loss of hydrogen bromide (HBr, 80/82 Da), yielding a fluorostyrene-like product ion at m/z 121.

Platform Comparison & Quantitative Data Summaries

When choosing between GC-MS and LC-MS/MS for BFPA analysis, scientists must weigh the need for structural certainty against the need for high-throughput sensitivity.

Table 1: Analytical Performance Comparison for BFPA

ParameterGC-EI-MS (Single Quadrupole)LC-ESI-MS/MS (Triple Quadrupole)
Primary Utility Structural elucidation, isomer differentiationTrace quantification, high-throughput DMPK
Ionization Method Hard (70 eV Electron Ionization)Soft (Electrospray Ionization + CID)
Limit of Detection (LOD) ~10 - 50 ng/mL~0.5 - 2 ng/mL
Linear Dynamic Range 3 orders of magnitude4 to 5 orders of magnitude
Sample Prep Required Liquid-Liquid Extraction (LLE), optional derivatizationProtein precipitation or direct dilute-and-shoot
Isotopic Signature Highly visible (1:1 Br ratio in fragments)Visible in precursor, lost in primary MRM transition

Table 2: Key Diagnostic Fragments of BFPA (GC-EI-MS)

m/z ValueIon IdentityRelative IntensityMechanistic Origin
218 / 220 [M]+•< 5%Intact molecular radical cation (1:1 Br isotope ratio).
200 / 202 [M - H2O]+•15%Dehydration driven by alkene stability.
187 / 189 [C7H5BrF]+100% (Base Peak)Alpha-cleavage followed by tropylium ring expansion.
108 [C7H5F]+•45%Loss of Br• from the tropylium ion.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems incorporating internal standards and system suitability checks.

Protocol A: GC-EI-MS Structural Elucidation Workflow

Causality Check: While derivatization (e.g., using BSTFA) prevents thermal degradation of alcohols, direct injection is preferred here to map the native tropylium core without silyl-group interference.

Step 1: Sample Preparation

  • Spike 1.0 mL of the sample matrix with 50 µL of Internal Standard (Phenethyl alcohol-d5, 10 µg/mL). Validation: The IS accounts for injection volume variability and matrix effects.

  • Extract using 2.0 mL of MS-grade Hexane via Liquid-Liquid Extraction (LLE). Vortex for 2 minutes and centrifuge at 4000 rpm for 5 minutes.

  • Transfer the organic (upper) layer to an autosampler vial.

Step 2: GC Separation Parameters

  • Column: HP-5MS (30 m × 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: Initial hold at 60°C for 1 min, ramp at 15°C/min to 280°C, hold for 3 min.

  • Injection: 1 µL, Splitless mode, Inlet temperature 250°C.

Step 3: MS Detection Parameters

  • Ion Source: EI at 70 eV, Source Temperature 230°C.

  • Acquisition: Full Scan mode (m/z 50–300) to capture the complete isotopic envelope.

  • Data Validation: Confirm the presence of the m/z 187/189 doublet at a 1:1 ratio. The retention time must align within ±0.05 min of the analytical standard.

Protocol B: LC-ESI-MS/MS Trace Quantification Workflow

Causality Check: Because BFPA is a neutral alcohol with poor proton affinity, we utilize an in-source dehydration strategy to generate the [M+H-H2O]+ precursor, which is far more stable and abundant than the[M+H]+ ion.

Step 1: Sample Preparation

  • Spike 100 µL of plasma/matrix with 10 µL of Internal Standard (Phenethyl alcohol-d5).

  • Perform protein precipitation by adding 300 µL of ice-cold Acetonitrile.

  • Vortex for 1 minute, centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a vial containing 100 µL of HPLC-grade water (to match initial mobile phase conditions).

Step 2: LC Separation Parameters

  • Column: C18 reverse-phase (e.g., Waters Acquity BEH C18, 50 × 2.1 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3.5 minutes. Flow rate: 0.4 mL/min.

Step 3: MS/MS (MRM) Parameters

  • Ionization: ESI Positive mode. Capillary voltage: 3.0 kV.

  • Transitions (Multiple Reaction Monitoring):

    • Quantifier: m/z 201.0 → 121.0 (Collision Energy: 15 eV)

    • Qualifier: m/z 203.0 → 121.0 (Collision Energy: 15 eV)

  • Data Validation: The ratio of the quantifier to qualifier transition must remain within ±15% of the calibration standards. Linearity must demonstrate an

    
    .
    

W Sample BFPA Sample Preparation GC GC-EI-MS Hard Ionization (70 eV) Sample->GC Volatile Analysis LC LC-ESI-MS/MS Soft Ionization + CID Sample->LC Trace Quantification GC_Data Library Matching & Tropylium Profiling GC->GC_Data LC_Data MRM Quantification (m/z 201 -> 121) LC->LC_Data

Comparative analytical workflow for BFPA characterization.

Conclusion

For structural verification and isomer differentiation of bromofluorophenethyl alcohol, GC-EI-MS remains the gold standard due to the highly diagnostic tropylium ion formation and clear isotopic signatures. Conversely, for pharmacokinetic studies requiring sub-nanogram sensitivity, LC-ESI-MS/MS utilizing in-source dehydration and MRM transitions provides superior throughput and linear dynamic range. Selecting the appropriate platform hinges entirely on whether the analytical goal is qualitative structural mapping or quantitative trace analysis.

References

  • National Institute of Standards and Technology (NIST). Phenylethyl Alcohol Mass Spectrum (Electron Ionization). NIST Chemistry WebBook, SRD 69. Available at:[Link]

  • LibreTexts Chemistry. 12.3: Mass Spectrometry of Some Common Functional Groups. Available at:[Link]

  • Niessen, W. M. A., & Correa, C. (2021). Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals. International Journal of Mass Spectrometry, 460(Suppl 1), 116496. Available at:[Link]

Sources

A Comparative Guide to Reference Standards for 4-Bromo-3-Fluorophenyl Medicinal Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the quality of starting materials and intermediates is paramount. The 4-bromo-3-fluorophenyl moiety is a key structural motif in a variety of pharmaceutical candidates, valued for its ability to modulate metabolic stability and receptor binding affinity. Consequently, the purity and characterization of medicinal intermediates containing this scaffold, such as 4-bromo-3-fluorobenzaldehyde, 4-bromo-3-fluorobenzoic acid, and 4-bromo-3-fluorophenylacetic acid, are of critical importance. This guide provides a comprehensive comparison of commercially available reference standards for these intermediates, supported by detailed analytical protocols to empower researchers in making informed decisions for their work.

The Imperative of High-Quality Reference Standards

In pharmaceutical development, reference standards serve as the benchmark against which new batches of synthesized intermediates are compared. Their well-characterized purity and identity are foundational to ensuring the reproducibility of synthetic processes and the safety and efficacy of the final active pharmaceutical ingredient (API). The International Council for Harmonisation (ICH) guideline Q3A(R2) underscores the importance of controlling impurities in new drug substances, with defined thresholds for reporting, identification, and qualification.[1][2][3][4][5] Using a poorly characterized intermediate can introduce process-related impurities or regioisomers that may carry over to the final API, potentially altering its pharmacological or toxicological profile.

Comparison of Commercially Available Reference Standards

A survey of prominent chemical suppliers reveals several options for 4-bromo-3-fluorophenyl intermediates. The table below summarizes the specifications for some of these key compounds, highlighting the purity levels and the analytical techniques cited by the suppliers.

CompoundSupplierCAS NumberStated Purity/AssayAnalytical Method Cited
4-Bromo-3-fluorobenzaldehyde Sigma-Aldrich133059-43-597%Not specified on product page[6]
Thermo Scientific133059-43-5≥96.0%GC[7][8]
TCI America133059-43-5>98.0%GC[9][10][11]
Chem-Impex133059-43-5≥ 98%GC[12]
4-Bromo-3-fluorobenzoic acid MilliporeSigma153556-42-498%Not specified on product page[13]
Thermo Scientific153556-42-4>98.0%Aqueous acid-base Titration, GC (as silyl derivative)[14][15]
Pharmaffiliates153556-42-4High purityNot specified on product page[16][17]
AK Scientific153556-42-4Not specified on product pageNot specified on product page[18][19]
Synthonix Corporation153556-42-498%Not specified on product page
Matrix Scientific153556-42-4Not specifiedNot specified on product page[20]
4-Bromo-3-fluorophenylacetic acid Sigma-Aldrich942282-40-898%Not specified on product page[21][22]
BLD Pharm942282-40-8Not specified on product pageNMR, HPLC, LC-MS, UPLC mentioned as available[23]
Win-Win Chemical942282-40-8Not specified on product pageNot specified on product page[24]

Expert Insight: The stated purity is a critical parameter, but the method of determination is equally important. For volatile and thermally stable compounds like 4-bromo-3-fluorobenzaldehyde, Gas Chromatography (GC) is a robust method for purity assessment.[8][10][11][12] For less volatile compounds like the carboxylic acids, High-Performance Liquid Chromatography (HPLC) is often more suitable. It is noteworthy that some suppliers provide Certificates of Analysis (CoA) with detailed analytical data upon request, which is a crucial resource for researchers.[22]

Experimental Protocols for Verification and Comparison

To ensure the suitability of a reference standard, independent verification of its purity and identity is best practice. Below are detailed protocols for the analysis of 4-bromo-3-fluorophenyl intermediates, grounded in the principles of USP General Chapter <621> Chromatography and ICH Q2(R1) guidelines for analytical procedure validation.[13][25][26][27][28][29][30]

Gas Chromatography (GC-FID) for Purity Assessment of 4-Bromo-3-fluorobenzaldehyde

Rationale: GC with Flame Ionization Detection (FID) is an excellent method for quantifying the purity of volatile organic compounds. Its high sensitivity and wide linear range make it ideal for detecting and quantifying impurities.[14][21][31]

Experimental Protocol:

  • Instrumentation: A gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and a data acquisition system.

  • Column: A non-polar capillary column, such as a DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1.0 mL/min).

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.

  • Injection: 1 µL of a 1 mg/mL solution of the sample in a suitable solvent (e.g., acetone or ethyl acetate), with a split ratio of 50:1.

  • Data Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Prep Dissolve 10mg in 10mL Acetone Inject Inject 1µL Prep->Inject Separate Separation on DB-5 Column Inject->Separate Detect FID Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Area % Purity Integrate->Calculate caption GC-FID Purity Analysis Workflow HPLC_Workflow start Start: Sample Weighing & Dissolution prep Filter Sample (0.45µm) start->prep inject Inject 10µL into HPLC prep->inject separation Gradient Elution on C18 Column inject->separation detection UV Detection at 254nm separation->detection data Chromatogram Acquisition detection->data analysis Peak Integration & Purity Calculation data->analysis end_node End: Report Purity analysis->end_node caption HPLC-UV Purity Analysis Workflow Logic_Diagram cluster_goal Overall Goal cluster_assessment Assessment Methods cluster_techniques Analytical Techniques Goal Ensure Quality of Medicinal Intermediate Purity Purity Assessment Goal->Purity Identity Identity Confirmation Goal->Identity Chroma Chromatography (HPLC/GC) Purity->Chroma Spectro Spectroscopy (NMR/MS) Identity->Spectro Report1 Report1 Chroma->Report1 Quantitative Purity (%) Report2 Report2 Spectro->Report2 Structural Confirmation caption Logic for Comprehensive Standard Validation

Sources

Safety Operating Guide

Personal protective equipment for handling 2-(4-bromo-3-fluorophenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Handling highly functionalized halogenated aromatic building blocks requires a rigorous, scientifically grounded approach to laboratory safety. 2-(4-Bromo-3-fluorophenyl)ethan-1-ol (CAS: 1331944-00-3) is a critical intermediate used extensively in the synthesis of fluorinated and brominated active pharmaceutical ingredients (APIs)[1].

While its utility in drug development is vast, its unique chemical structure—combining a lipophilic halogenated phenyl ring with a reactive primary alcohol—presents specific toxicological and environmental handling challenges. This guide provides an authoritative, step-by-step operational and disposal framework designed for researchers and drug development professionals.

Mechanistic Hazard Profile

To handle this compound safely, one must understand the causality behind its hazards. According to standard GHS classifications, this compound is categorized as a skin irritant (H315), a serious eye irritant (H319), and a respiratory tract irritant (H335) [2].

The Causality of Exposure: The presence of both bromine and fluorine atoms on the phenyl ring significantly increases the compound's lipophilicity (LogP) compared to non-halogenated phenethyl alcohols. This enhanced lipophilicity allows the molecule to more rapidly penetrate the lipid bilayer of the stratum corneum (the outermost layer of skin), leading to accelerated dermal absorption and localized cellular irritation. Furthermore, while it has a relatively high boiling point, any aerosolization during weighing or vigorous stirring can lead to immediate respiratory irritation due to the halogenated ring's interaction with the mucous membranes.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient without understanding material compatibility. The following matrix outlines the quantitative and qualitative requirements for handling this compound [3].

PPE CategoryRecommended Material / SpecificationCausality & Scientific Justification
Hand Protection Double-layered Nitrile (Outer: >0.30 mm, Inner: 0.11 mm)Nitrile provides excellent resistance to aliphatic alcohols. However, halogenated aromatics can swell the nitrile polymer matrix over prolonged exposure. Double-gloving ensures the inner layer remains uncompromised if the outer layer experiences micro-permeation.
Eye Protection Tight-fitting chemical safety goggles (ANSI Z87.1+)Safety glasses with side shields do not protect against vapor accumulation or micro-aerosolization that can occur during the transfer of halogenated liquids/powders.
Body Protection Flame-Retardant (FR) Lab Coat with knit cuffsKnit cuffs prevent the sleeves from dragging through contaminated surfaces. FR material is required if the compound is being dissolved in highly flammable solvents (e.g., THF, Ether) during downstream synthesis.
Respiratory Fume Hood (Face velocity: 80–120 fpm)Local exhaust ventilation is mandatory. If handling bulk quantities outside a hood (not recommended), a NIOSH-approved respirator with organic vapor (OV) cartridges is required.

Operational Workflow & Handling Protocol

Trustworthy safety protocols must be self-validating. Do not assume equipment is functioning; verify it at each step.

Step-by-Step Dispensing Methodology:

  • Environmental Control Setup: Before opening the reagent bottle, verify the fume hood face velocity monitor reads between 80 and 120 feet per minute (fpm). Self-Validation: Tape a single Kimwipe to the bottom of the sash to visually confirm continuous, inward directional airflow.

  • PPE Donning & Inspection: Inspect nitrile gloves for micro-tears using the inflation method (trapping air and squeezing to check for leaks). Don the inner and outer layers.

  • Dispensing: Use a static-dissipative spatula. If the compound has supercooled into a viscous liquid, use a glass syringe with a stainless-steel needle. Avoid plastic syringes, as the halogenated compound may leach plasticizers from the barrel.

  • Decontamination: Immediately after weighing, wipe down the analytical balance and surrounding sash area with isopropanol. Causality: Isopropanol effectively solvates the lipophilic halogenated aromatic ring without degrading the stainless steel or glass surfaces of the lab equipment.

  • Waste Segregation: Deposit all contaminated wipes into a designated, clearly labeled "Halogenated Organic Waste" container.

Workflow A 1. Environmental Control Verify Fume Hood Flow (>100 fpm) B 2. PPE Donning Double Nitrile Gloves, Goggles, FR Coat A->B C 3. Dispensing & Handling Weigh this compound B->C D 4. Decontamination Wipe Surfaces with Isopropanol C->D E 5. Waste Segregation Dispose in Halogenated Waste Stream D->E

Standard operational workflow for handling halogenated aromatic alcohols.

Spill Response & Decontamination Plan

In the event of a spill, immediate containment is critical to prevent environmental contamination and vapor inhalation.

Step-by-Step Spill Response Methodology:

  • Assessment & Evacuation: Determine the volume and location. If the spill is >50 mL/g or occurs outside the fume hood, immediately evacuate the laboratory and notify Environmental Health and Safety (EHS).

  • Containment: For minor spills inside the hood, surround the spill perimeter with diatomaceous earth or a commercial universal absorbent to prevent lateral spread.

  • Absorption: Work from the perimeter toward the center. Causality: This technique minimizes the aerosolization of the compound and prevents the spill from expanding its surface area, which would otherwise increase the rate of vaporization.

  • Collection: Use non-sparking polyethylene scoops to transfer the absorbed mass into a hazardous waste bag. Do not use a standard brush and dustpan, which will become permanently contaminated.

  • Secondary Cleaning: Wash the affected area with a 5% aqueous Alconox solution to break down residual organics, followed by a final isopropanol wipe to remove any remaining lipophilic traces.

SpillResponse Start Spill Detected: This compound Assess Assess Spill Volume & Location Start->Assess Minor Minor Spill (<50g/mL) Inside Fume Hood Assess->Minor Major Major Spill (>50g/mL) Outside Fume Hood Assess->Major Absorb Apply Inert Absorbent (e.g., Diatomaceous Earth) Minor->Absorb Evac Evacuate Lab & Notify EHS Major->Evac Clean Collect in Halogenated Waste Container Absorb->Clean

Decision matrix for chemical spill response and containment.

Waste Disposal & Environmental Logistics

The disposal of this compound must strictly adhere to halogenated waste protocols [3].

Strict Segregation Causality: Halogenated organic compounds must never be mixed with non-halogenated waste streams (like standard ethanol or acetone waste). When incinerated at standard municipal or non-specialized temperatures, halogenated organics can undergo incomplete combustion, leading to the formation of highly toxic polychlorinated, polybrominated, or polyfluorinated dibenzodioxins and furans.

All waste containing this compound must be collected in dedicated, clearly labeled "Halogenated Organic Waste" carboys. These specific waste streams are routed to specialized high-temperature incinerators (>1000°C) equipped with alkaline scrubbers designed to safely neutralize the resulting hydrobromic (HBr) and hydrofluoric (HF) acid gases produced during total combustion.

References

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards". National Center for Biotechnology Information (NCBI Bookshelf).[Link]

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-bromo-3-fluorophenyl)ethan-1-ol
Reactant of Route 2
Reactant of Route 2
2-(4-bromo-3-fluorophenyl)ethan-1-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.